(2-Bromoethyl)trimethylsilane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromoethyl(trimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13BrSi/c1-7(2,3)5-4-6/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYRIFSNOTHOUQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13BrSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00470244 | |
| Record name | (2-Bromoethyl)trimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00470244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18156-67-7 | |
| Record name | (2-Bromoethyl)trimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00470244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-bromoethyl)trimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(2-Bromoethyl)trimethylsilane: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(2-Bromoethyl)trimethylsilane is a versatile bifunctional organosilicon compound with significant applications in organic synthesis. Its unique structure, featuring both a reactive bromine atom and a stable trimethylsilyl (B98337) group, allows for a diverse range of chemical transformations. This guide provides an in-depth overview of its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and a thorough analysis of its spectroscopic characteristics.
Core Chemical and Physical Properties
This compound is a colorless to pale yellow liquid at room temperature.[1] Its key physical and chemical properties are summarized in the table below, providing a quick reference for experimental planning and safety considerations.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₁₃BrSi | [1] |
| Molecular Weight | 181.15 g/mol | [1] |
| Boiling Point | 64-65 °C at 39 Torr | [1] |
| Density | 1.15 g/mL | [1] |
| Refractive Index (n²⁰/D) | 1.434 | N/A |
| Solubility | Soluble in chloroform. Sparingly soluble in DMSO. | [1] |
| Appearance | Colorless to pale yellow liquid/oil | [1] |
Synthesis of this compound
A common and efficient method for the synthesis of this compound is the anti-Markovnikov hydrobromination of vinyltrimethylsilane (B1294299). This reaction proceeds via a radical mechanism, often initiated by UV radiation or a radical initiator, to yield the desired 1-bromo-2-(trimethylsilyl)ethane.
Experimental Protocol: Anti-Markovnikov Hydrobromination of Vinyltrimethylsilane
Materials:
-
Vinyltrimethylsilane
-
Hydrogen bromide (HBr) gas or a solution in a suitable solvent
-
Radical initiator (e.g., azobisisobutyronitrile - AIBN, or benzoyl peroxide)
-
Anhydrous solvent (e.g., hexane (B92381) or another alkane)
-
Round-bottom flask
-
Gas inlet tube
-
UV lamp (optional)
-
Magnetic stirrer and stir bar
-
Apparatus for distillation
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve vinyltrimethylsilane in an appropriate anhydrous solvent.
-
Add a catalytic amount of a radical initiator.
-
Cool the reaction mixture in an ice bath.
-
Slowly bubble hydrogen bromide gas through the solution while stirring. Alternatively, add a solution of HBr dropwise. The reaction is typically exothermic.
-
If using UV initiation, irradiate the reaction mixture with a UV lamp.
-
Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by washing with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation to obtain pure this compound.
Logical Workflow for Synthesis:
References
An In-depth Technical Guide to (2-Bromoethyl)trimethylsilane (CAS Number: 18156-67-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (2-Bromoethyl)trimethylsilane, a versatile organosilicon compound utilized in a variety of organic synthesis applications, including in the development of pharmaceutical compounds. This document details its chemical and physical properties, synthesis, reactivity, and safety information, supported by experimental protocols and spectroscopic data.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid known for its utility as a reactive intermediate in organic synthesis.[1][2] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 18156-67-7 | [3] |
| Molecular Formula | C₅H₁₃BrSi | [3] |
| Molecular Weight | 181.15 g/mol | [3] |
| Boiling Point | 64-65 °C at 39 Torr | [4] |
| Density | 1.15 g/mL | [4] |
| Solubility | Soluble in chloroform, sparingly soluble in DMSO. | [4] |
| Storage Temperature | Refrigerator; Inert atmosphere, store in freezer, under -20°C. | [4][5] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show two main signals: a multiplet for the two protons of the ethyl group adjacent to the silicon atom and a multiplet for the two protons of the ethyl group adjacent to the bromine atom. The three methyl groups attached to the silicon atom would appear as a singlet, integrating to nine protons.
-
¹³C NMR: The carbon-13 NMR spectrum would display distinct signals for each of the non-equivalent carbon atoms: one for the methyl carbons, one for the methylene (B1212753) carbon attached to silicon, and one for the methylene carbon attached to bromine.[6]
Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic peaks for C-H stretching and bending vibrations. The presence of the Si-C bond would be indicated by a strong absorption band.
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of a methyl group or a bromine atom.
Synthesis and Experimental Protocols
A common method for the synthesis of this compound involves the anti-Markovnikov addition of hydrogen bromide to vinyltrimethylsilane.
Experimental Protocol: Synthesis via Hydrobromination of Vinyltrimethylsilane
-
Reaction Setup: A reaction vessel equipped with a magnetic stirrer and a gas inlet is charged with vinyltrimethylsilane.
-
Reaction Conditions: The vessel is cooled, and hydrogen bromide gas is bubbled through the solution. The reaction progress is monitored by techniques such as gas chromatography (GC).
-
Work-up and Purification: Upon completion, the reaction mixture is typically washed to remove any unreacted HBr. The crude product is then purified by distillation under reduced pressure to yield this compound.
Reactivity and Key Experimental Protocols
This compound is a valuable reagent in organic synthesis, primarily due to the reactivity of the carbon-bromine bond in nucleophilic substitution reactions.[2] The trimethylsilyl (B98337) group can also influence the reactivity and stability of intermediates.
Nucleophilic Substitution Reactions
The bromine atom in this compound is a good leaving group, making the compound susceptible to attack by a wide range of nucleophiles.
Experimental Protocol: Synthesis of (2-Azidoethyl)trimethylsilane (B2935070)
This reaction demonstrates a typical nucleophilic substitution where the bromide is displaced by an azide (B81097) ion.
-
Reactants: this compound and sodium azide.[7]
-
Solvent: A suitable polar aprotic solvent like dimethylformamide (DMF).
-
Procedure: Sodium azide is dissolved in DMF, and this compound is added.[7] The mixture is heated to facilitate the reaction.
-
Work-up: After the reaction is complete, the mixture is cooled and poured into water. The product is extracted with an organic solvent, and the organic layer is washed and dried.
-
Purification: The solvent is removed under reduced pressure, and the resulting (2-azidoethyl)trimethylsilane can be purified by distillation.
Grignard Reagent Formation
This compound can be used to prepare the corresponding Grignard reagent, which is a powerful carbon nucleophile.
Experimental Protocol: Preparation of (2-(trimethylsilyl)ethyl)magnesium bromide
-
Materials: Magnesium turnings, this compound, and an anhydrous ether solvent (e.g., diethyl ether or THF).
-
Activation of Magnesium: The magnesium turnings are activated, often by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[1]
-
Reaction: A solution of this compound in the anhydrous ether is added dropwise to the activated magnesium turnings under an inert atmosphere (e.g., nitrogen or argon). The reaction is often initiated by gentle heating.
-
Completion: The reaction is typically complete when most of the magnesium has been consumed. The resulting Grignard reagent is used in situ for subsequent reactions.
Wittig Reaction
The Grignard reagent derived from this compound can be further utilized in the synthesis of phosphonium (B103445) salts, which are precursors to Wittig reagents.
Experimental Protocol: Synthesis of (2-(trimethylsilyl)ethyl)triphenylphosphonium bromide
-
Reactants: this compound and triphenylphosphine (B44618).
-
Solvent: A suitable solvent such as toluene (B28343) or acetonitrile.
-
Procedure: A solution of triphenylphosphine and this compound in the chosen solvent is heated under reflux for several hours.
-
Isolation: Upon cooling, the phosphonium salt typically precipitates out of the solution and can be collected by filtration, washed with a non-polar solvent, and dried.[8]
Applications in Drug Development
Organosilicon compounds, including silyl (B83357) halides, are employed in pharmaceutical synthesis as protecting groups and as intermediates for the construction of complex molecular architectures.[9] this compound serves as a precursor to the 2-(trimethylsilyl)ethyl (TMSE) group, which can be used as a protecting group for various functionalities. While specific examples detailing the use of this compound in the synthesis of marketed drugs are not prevalent in publicly accessible literature, its derivatives are valuable in the synthesis of complex molecules like strychnine (B123637) and other alkaloids.[4] The principles of its reactivity make it a potentially useful building block in the development of new chemical entities.
Safety and Handling
This compound is a flammable liquid and is corrosive, causing severe skin burns and eye damage.[5][10]
Precautionary Statements:
-
Keep away from heat, sparks, open flames, and hot surfaces.[7]
-
Keep the container tightly closed and in a well-ventilated place.[7]
-
Wear protective gloves, protective clothing, eye protection, and face protection.[7]
-
In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.[7]
-
In case of fire, use dry sand, dry chemical, or alcohol-resistant foam.[7]
Handling:
-
Handle under an inert atmosphere.
-
Avoid breathing fumes, gas, mist, vapors, or spray.[7]
-
Wash hands thoroughly after handling.[7]
Storage:
-
Store in a cool, dry, well-ventilated area away from incompatible substances.[7]
-
Store locked up.[7]
This technical guide provides a summary of the available information on this compound. Researchers should always consult comprehensive safety data sheets (SDS) before handling this chemical and refer to primary literature for detailed experimental procedures.
References
- 1. rsc.org [rsc.org]
- 2. CAS 18156-67-7: this compound | CymitQuimica [cymitquimica.com]
- 3. chemscene.com [chemscene.com]
- 4. This compound CAS#: 18156-67-7 [m.chemicalbook.com]
- 5. This compound | 18156-67-7 [sigmaaldrich.com]
- 6. gelest.com [gelest.com]
- 7. aksci.com [aksci.com]
- 8. Page loading... [guidechem.com]
- 9. nbinno.com [nbinno.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
An In-depth Technical Guide on (2-Bromoethyl)trimethylsilane: Structure, Properties, and Synthetic Applications
(2-Bromoethyl)trimethylsilane is a versatile organosilicon reagent extensively utilized by researchers, scientists, and drug development professionals. Its unique chemical properties make it a valuable building block in organic synthesis for the introduction of the trimethylsilylethyl group, which can serve as a protecting group or a precursor for various functionalities. This guide provides a comprehensive overview of its structure, molecular weight, key chemical data, and a detailed experimental protocol for its application in the synthesis of biologically relevant molecules.
Core Data Presentation
The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₃BrSi | [1][2][3] |
| Molecular Weight | 181.15 g/mol | [1][2][3] |
| IUPAC Name | 2-bromoethyl(trimethyl)silane | [1] |
| CAS Number | 18156-67-7 | [1][2] |
| Canonical SMILES | C--INVALID-LINK--(C)CCBr | [1] |
| Physical Form | Liquid | |
| Boiling Point | 64-65 °C (at 39 Torr) | |
| Density | 1.15 g/mL | |
| Storage Conditions | Inert atmosphere, store in freezer, under -20°C |
Experimental Protocols: Synthesis of a 2-(Trimethylsilyl)ethyl Ether Derivative
The following protocol details a representative procedure for the alkylation of a phenolic hydroxyl group using this compound. This type of reaction is crucial in drug development, for instance, in the synthesis of PET (Positron Emission Tomography) tracers where a linker is attached to a biologically active molecule. The protocol is adapted from methodologies used in the synthesis of radiolabeled compounds for imaging biological targets such as the Calcium-Activated Potassium Channel 3.1 (KCa3.1).
Objective: To synthesize a 2-(trimethylsilyl)ethyl ether derivative of a phenolic precursor.
Materials:
-
Phenolic precursor
-
This compound
-
Cesium carbonate (Cs₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Argon or Nitrogen gas
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: A dry 100 mL round-bottom flask is charged with the phenolic precursor (1.0 equivalent), cesium carbonate (1.5 equivalents), and a magnetic stir bar. The flask is sealed with a septum and purged with argon or nitrogen for 15 minutes.
-
Solvent and Reagent Addition: Anhydrous DMF is added via syringe to dissolve the reactants. This compound (1.2 equivalents) is then added dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature for 24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is diluted with ethyl acetate and washed three times with brine. The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-(trimethylsilyl)ethyl ether derivative.
Mandatory Visualizations
The following diagrams illustrate the chemical structure of this compound, a typical experimental workflow for its use in synthesis, and its relevance in targeting a biological signaling pathway.
References
An In-depth Technical Guide to the Synthesis and Preparation of (2-Bromoethyl)trimethylsilane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of (2-Bromoethyl)trimethylsilane, a valuable reagent in organic synthesis. The primary focus of this document is the detailed experimental protocol for its preparation via the anti-Markovnikov hydrobromination of vinyltrimethylsilane (B1294299). This methodology is widely recognized for its efficiency and regioselectivity.
Synthesis Overview
This compound is most commonly synthesized through the free-radical addition of hydrogen bromide (HBr) to vinyltrimethylsilane. This reaction proceeds via an anti-Markovnikov mechanism, where the bromine atom adds to the terminal carbon of the vinyl group, yielding the desired product. The reaction is typically initiated by peroxides or ultraviolet (UV) light.
Quantitative Data Summary
The following table summarizes the typical quantitative data for the synthesis of this compound from vinyltrimethylsilane.
| Parameter | Value | Notes |
| Reactants | ||
| Vinyltrimethylsilane | 1.0 molar equivalent | Starting material |
| Hydrogen Bromide | 1.1 - 1.5 molar equivalents | Can be used as a gas or in a solution (e.g., in acetic acid) |
| Radical Initiator | 0.01 - 0.05 molar equivalents | e.g., Benzoyl peroxide, AIBN, or UV irradiation |
| Reaction Conditions | ||
| Temperature | 0 °C to room temperature | Initial addition of HBr is often performed at lower temperatures |
| Reaction Time | 1 - 6 hours | Monitored by GC or TLC |
| Solvent | Pentane (B18724), Hexane, or neat | An inert, non-polar solvent is preferred |
| Yield and Purity | ||
| Typical Yield | 70 - 90% | Dependent on reaction conditions and purification |
| Purity | >95% | After distillation |
Detailed Experimental Protocol
This protocol details the synthesis of this compound via the free-radical hydrobromination of vinyltrimethylsilane.
Materials:
-
Vinyltrimethylsilane (97%)
-
Hydrogen bromide (gas or 33% in acetic acid)
-
Benzoyl peroxide (or other radical initiator)
-
Anhydrous pentane (or hexane)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Gas inlet tube/dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube (or a dropping funnel), and a condenser with a drying tube is charged with vinyltrimethylsilane (1.0 eq) and anhydrous pentane. The flask is cooled to 0 °C in an ice bath.
-
Initiator Addition: Benzoyl peroxide (0.02 eq) is added to the stirred solution.
-
Hydrobromination: Hydrogen bromide gas is bubbled through the solution at a slow rate, or a solution of HBr in acetic acid (1.2 eq) is added dropwise. The temperature should be maintained at 0-5 °C during the addition. The reaction is exothermic.
-
Reaction Monitoring: The progress of the reaction is monitored by gas chromatography (GC) or thin-layer chromatography (TLC) until the starting material is consumed (typically 1-4 hours).
-
Work-up: Once the reaction is complete, the mixture is allowed to warm to room temperature. The reaction mixture is then washed with a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid, followed by washing with brine.
-
Drying and Solvent Removal: The organic layer is separated, dried over anhydrous magnesium sulfate, and filtered. The solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation to afford this compound as a colorless liquid.
Mandatory Visualizations
The following diagrams illustrate the key chemical transformation and a general workflow for the synthesis.
Spectroscopic Profile of (2-Bromoethyl)trimethylsilane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for (2-Bromoethyl)trimethylsilane, a versatile organosilicon compound utilized in a variety of synthetic applications. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable insights for reaction monitoring, quality control, and structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the structure of this compound by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show two distinct signals corresponding to the trimethylsilyl (B98337) protons and the two methylene (B1212753) groups.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~0.1 | Singlet | 9H | Si(CH ₃)₃ |
| ~1.2 - 1.5 | Triplet | 2H | Si-CH ₂-CH₂Br |
| ~3.4 - 3.7 | Triplet | 2H | Si-CH₂-CH ₂Br |
Note: Predicted chemical shifts are based on typical values for similar organosilicon and bromoalkane compounds.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides further structural confirmation by identifying the different carbon environments within the molecule.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~ -2.0 | Si(C H₃)₃ |
| ~ 15.0 | Si-C H₂-CH₂Br |
| ~ 30.0 | Si-CH₂-C H₂Br |
Note: Predicted chemical shifts are based on typical values for similar organosilicon and bromoalkane compounds.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in this compound by detecting the vibrational frequencies of its chemical bonds.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2960-2850 | Strong | C-H stretch (alkyl) |
| 1465-1450 | Medium | C-H bend (CH₂) |
| 1250 | Strong | Si-CH₃ symmetric deformation |
| 860-840 | Strong | Si-C stretch and CH₃ rock |
| 700-600 | Medium-Strong | C-Br stretch |
Note: Predicted absorption bands are based on established correlation tables for organosilicon compounds.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural analysis. The predicted mass spectral data indicates the expected mass-to-charge ratios (m/z) for various adducts of the molecule.[1]
Table 4: Predicted Mass Spectrometry Data for this compound Adducts [1]
| Adduct | m/z |
| [M+H]⁺ | 181.00428 |
| [M+Na]⁺ | 202.98622 |
| [M-H]⁻ | 178.98972 |
| [M+NH₄]⁺ | 198.03082 |
| [M+K]⁺ | 218.96016 |
| [M]⁺ | 179.99645 |
| [M]⁻ | 179.99755 |
Experimental Protocols
The following are general experimental methodologies for obtaining the spectroscopic data presented above.
NMR Spectroscopy
Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
Instrumentation: A high-resolution NMR spectrometer (e.g., 300-500 MHz) is used to acquire both ¹H and ¹³C NMR spectra.
¹H NMR Acquisition: Standard pulse sequences are used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all expected proton signals.
¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio. A larger number of scans is usually required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
Sample Preparation: As this compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.
Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Sample Introduction and Ionization: For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. The sample is injected into a gas chromatograph, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer. Electron Ionization (EI) is a common method for generating ions.
Instrumentation: A GC-MS system, which couples a gas chromatograph to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer), is employed.
Data Acquisition: The mass spectrometer scans a range of m/z values to detect the molecular ion and its fragment ions. The resulting mass spectrum is a plot of relative ion intensity versus m/z.
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow of Spectroscopic Analysis.
References
An In-depth Technical Guide to the Safety and Handling of (2-Bromoethyl)trimethylsilane
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides a comprehensive overview of the safety protocols and handling precautions for (2-Bromoethyl)trimethylsilane, a flammable and corrosive compound.
Chemical Identification and Physical Properties
This compound is a flammable liquid and vapor that requires careful handling to prevent adverse health effects and physical hazards.[1]
| Identifier | Value |
| CAS Number | 18156-67-7 |
| Molecular Formula | C₅H₁₃BrSi[2] |
| Molecular Weight | 181.15 g/mol [2] |
| Synonyms | 2-(TRIMETHYLSILYL)ETHYL BROMIDE, 2-bromoethyl(trimethyl)silane |
| Physical Form | Liquid[3] |
Hazard Identification and Classification
This chemical is classified as hazardous and requires specific handling precautions.
| Hazard Class | GHS Classification | Signal Word | Hazard Statements |
| Flammable Liquids | Category 3[1] | Danger[1][3] | H226: Flammable liquid and vapor.[1] |
| Skin Corrosion/Irritation | Category 1B[1] | Danger | H314: Causes severe skin burns and eye damage.[1] |
| Serious Eye Damage/Irritation | Category 1[1] | Danger | H318: Causes serious eye damage.[1] |
Personal Protective Equipment (PPE) and Engineering Controls
To minimize exposure, appropriate PPE and engineering controls are essential.
| Control | Specification |
| Engineering Controls | Use in a well-ventilated area, preferably under a chemical fume hood.[4][5] Facilities should be equipped with an eyewash station and a safety shower.[4][6] |
| Eye/Face Protection | Wear chemical safety goggles or a face shield.[6][7] |
| Skin Protection | Wear appropriate protective gloves (e.g., Neoprene or nitrile rubber) and clothing to prevent skin exposure.[6] |
| Respiratory Protection | If exposure limits are exceeded or irritation occurs, use a NIOSH/MSHA approved respirator.[4][6] |
Safe Handling and Storage
Proper handling and storage procedures are critical to prevent accidents.
| Aspect | Precaution |
| Handling | Wash hands thoroughly after handling.[1] Avoid contact with skin, eyes, and clothing.[1] Use spark-proof tools and explosion-proof equipment.[4] Ground and bond containers when transferring material.[4] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][4] Keep away from heat, sparks, and open flames.[4] |
| Incompatible Materials | Strong oxidizing agents, water, strong acids, and bases.[5] |
First Aid Measures
In the event of exposure, immediate first aid is crucial.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1][4] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1][4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[1][4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][4] |
Fire-Fighting and Accidental Release Measures
In case of a fire or spill, follow these procedures.
| Situation | Response |
| Fire | Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[1][4] Wear a self-contained breathing apparatus and full protective gear.[1] |
| Accidental Release | Remove all sources of ignition.[4] Absorb the spill with inert material (e.g., sand, earth) and place it in a suitable container for disposal.[4] Ventilate the area.[4] |
Experimental Workflow: Handling a Spill
The following diagram outlines the logical workflow for responding to a spill of this compound.
Disposal Considerations
Dispose of this compound and its containers in accordance with local, regional, and national regulations.[1] Do not allow the product to enter drains or waterways.[1]
Toxicological Information
While specific quantitative toxicological data is not available, the primary hazards are its corrosive effects.
-
Skin Contact : Causes severe skin burns, characterized by itching, scaling, reddening, or blistering.[1]
-
Eye Contact : Causes serious eye damage, which may include redness, watering, and itching.[1]
-
Inhalation : May cause irritation of the lungs and respiratory system.[1]
This guide is intended for trained professionals and should be used in conjunction with a comprehensive understanding of laboratory safety practices. Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this chemical.
References
An In-depth Technical Guide on the Mechanism of Action of (2-Bromoethyl)trimethylsilane
For Researchers, Scientists, and Drug Development Professionals
(2-Bromoethyl)trimethylsilane is a versatile bifunctional organosilicon compound with significant applications in organic synthesis and potential utility in medicinal chemistry. Its reactivity is primarily dictated by the interplay between the nucleophilic substitution at the bromine-bearing carbon and the influence of the adjacent trimethylsilyl (B98337) group. This technical guide provides a comprehensive overview of its core mechanisms of action, supported by experimental data, detailed protocols, and visualizations of key chemical transformations.
Core Reactivity and Mechanism of Action
The primary mechanism of action of this compound revolves around its susceptibility to nucleophilic attack. The electron-withdrawing nature of the bromine atom renders the adjacent carbon atom electrophilic, making it a prime target for a wide array of nucleophiles. This reactivity is characteristic of a primary alkyl halide and predominantly proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[1]
In an SN2 reaction, the nucleophile attacks the electrophilic carbon from the backside relative to the leaving group (bromide), leading to an inversion of stereochemistry if the carbon were chiral. The reaction rate is dependent on the concentration of both the this compound and the nucleophile.
A key feature influencing the reactivity of this compound is the presence of the trimethylsilyl group in the β-position to the bromine atom. While not directly involved in the initial nucleophilic attack, this group plays a crucial role in subsequent reactions, most notably in the Peterson olefination.
Applications in Organic Synthesis
The utility of this compound as a synthetic building block is demonstrated in its reactions with various nucleophiles to introduce the 2-(trimethylsilyl)ethyl moiety.
Nucleophilic Substitution Reactions
This compound readily reacts with a range of nucleophiles, including amines, alcohols (as alkoxides), and thiols (as thiolates), to form new carbon-heteroatom bonds.
Reaction with Amines: Primary and secondary amines can displace the bromide to form the corresponding N-[2-(trimethylsilyl)ethyl]amines. These products can be valuable intermediates in the synthesis of more complex molecules.
Reaction with Alcohols: In the presence of a base to form an alkoxide, alcohols react with this compound to yield 2-(trimethylsilyl)ethyl ethers. This reaction is analogous to the Williamson ether synthesis.
Reaction with Thiols: Thiolates, being excellent nucleophiles, react efficiently with this compound to produce 2-(trimethylsilyl)ethyl thioethers.
| Nucleophile Class | Example Nucleophile | Product Type | Typical Reaction Conditions | Yield Range |
| Amines | Primary/Secondary Amine | N-[2-(trimethylsilyl)ethyl]amine | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., MeCN, DMF), Heat | Moderate to Good |
| Alcohols | Sodium Ethoxide | 2-(trimethylsilyl)ethyl ether | Anhydrous alcohol, Heat | Good to Excellent |
| Thiols | Sodium Thiolate | 2-(trimethylsilyl)ethyl thioether | Anhydrous solvent (e.g., EtOH, THF) | Good to Excellent |
Note: Specific yields are highly dependent on the substrate and reaction conditions.
The Peterson Olefination
A cornerstone application of this compound is its role as a precursor to the α-silyl carbanion required for the Peterson olefination, a powerful method for the synthesis of alkenes.
The overall workflow can be summarized as follows:
Mechanism of the Peterson Olefination:
-
Formation of the α-Silyl Carbanion: The first step involves the conversion of this compound into an organometallic reagent, typically a Grignard reagent, by reaction with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF). This creates a nucleophilic carbon atom adjacent to the silicon.
-
Nucleophilic Addition: The resulting α-silyl Grignard reagent adds to the electrophilic carbonyl carbon of an aldehyde or ketone, forming a β-hydroxysilane intermediate after an aqueous workup.
-
Elimination: The β-hydroxysilane is then subjected to an elimination reaction to form the alkene. The stereochemical outcome of this step can be controlled by the choice of reagents:
-
Acid-catalyzed elimination proceeds through an anti-elimination pathway, yielding the (E)-alkene from the erythro diastereomer and the (Z)-alkene from the threo diastereomer.
-
Base-catalyzed elimination occurs via a syn-elimination pathway, providing the (Z)-alkene from the erythro diastereomer and the (E)-alkene from the threo diastereomer.
-
This stereochemical control is a significant advantage of the Peterson olefination over other olefination methods.
Experimental Protocols
General Protocol for Grignard Reagent Formation from this compound
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (as initiator)
-
Three-neck round-bottom flask, reflux condenser, dropping funnel, and nitrogen inlet
Procedure:
-
Flame-dry all glassware and allow to cool under a stream of dry nitrogen.
-
To the reaction flask, add magnesium turnings and a crystal of iodine.
-
Assemble the apparatus under a nitrogen atmosphere.
-
Add a small amount of a solution of this compound in anhydrous THF to the magnesium turnings.
-
Initiate the reaction by gentle heating. The disappearance of the iodine color and the formation of a cloudy solution indicate the start of the reaction.
-
Once the reaction has initiated, add the remaining solution of this compound in THF dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete conversion.
-
The resulting Grignard reagent, 2-(trimethylsilyl)ethylmagnesium bromide, is a grayish solution and should be used immediately in the subsequent reaction.
General Protocol for the Peterson Olefination
Materials:
-
Solution of 2-(trimethylsilyl)ethylmagnesium bromide in THF (prepared as above)
-
Aldehyde or ketone
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium (B1175870) chloride solution
-
For elimination:
-
Acidic conditions: Sulfuric acid or p-toluenesulfonic acid in a suitable solvent.
-
Basic conditions: Potassium hydride or sodium hydride in THF.
-
Procedure:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of the aldehyde or ketone in anhydrous THF dropwise to the stirred Grignard solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude β-hydroxysilane.
-
For elimination:
-
Acidic: Dissolve the crude β-hydroxysilane in a suitable solvent and treat with a catalytic amount of acid. Monitor the reaction by TLC until completion.
-
Basic: To a stirred suspension of potassium hydride in THF, add a solution of the crude β-hydroxysilane in THF at 0 °C. Allow the reaction to warm to room temperature and stir until completion.
-
-
Work up the elimination reaction mixture appropriately and purify the resulting alkene by column chromatography.
| Reactant (Aldehyde) | Product (Alkene) | Conditions for Elimination | Yield |
| Benzaldehyde | Styrene | H₂SO₄, THF | High |
| Cyclohexanone | Methylenecyclohexane | KH, THF | High |
Role in Drug Development and Medicinal Chemistry
The incorporation of silicon into drug candidates is an emerging strategy in medicinal chemistry to modulate physicochemical and pharmacokinetic properties. The 2-(trimethylsilyl)ethyl group, introduced via this compound, offers several potential advantages:
-
Increased Lipophilicity: The trimethylsilyl group can increase the lipophilicity of a molecule, which can influence its absorption, distribution, and ability to cross cell membranes.
-
Metabolic Stability: The C-Si bond is generally more stable to metabolic cleavage than a C-H or C-C bond. Replacing a metabolically labile group with a silyl-containing moiety can block a site of metabolism and increase the drug's half-life.
-
Bioisosterism: The trimethylsilylmethyl group can act as a bioisostere for other chemical groups, such as a tert-butyl group. This substitution can maintain or improve biological activity while altering the compound's metabolic profile.
While specific drugs containing the 2-(trimethylsilyl)ethyl group introduced via this compound are not yet prevalent, the principles of its use are rooted in established medicinal chemistry strategies. For instance, the introduction of a trimethylsilyl group has been shown to enhance the metabolic stability of certain compounds.
Further research into the pharmacological and toxicological profile of compounds containing the 2-(trimethylsilyl)ethyl group is warranted to fully explore its potential in drug development.
References
An In-depth Technical Guide to the Reactivity and Stability of (2-Bromoethyl)trimethylsilane
For Researchers, Scientists, and Drug Development Professionals
(2-Bromoethyl)trimethylsilane , a versatile organosilicon compound, serves as a valuable reagent in a multitude of organic syntheses. Its unique combination of a reactive carbon-bromine bond and a stabilizing trimethylsilyl (B98337) group makes it a key building block for the introduction of the vinyl and ethyltrimethylsilyl functionalities. This technical guide provides a comprehensive overview of its core reactivity, stability profile, and practical applications, supported by detailed experimental protocols and data presented for comparative analysis.
Core Properties and Stability
This compound is a colorless to light yellow liquid, soluble in many common organic solvents.[1][2] While generally stable under recommended storage conditions, its reactivity necessitates careful handling to prevent degradation.
Stability Profile:
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₁₃BrSi | [1][4] |
| Molecular Weight | 181.15 g/mol | [1][4] |
| Boiling Point | 64-65 °C (at 39 Torr) | [4] |
| Density | 1.15 g/mL | [4] |
| Refractive Index | 1.434 | [1] |
| Flash Point | 46.759 °C | [1] |
| Solubility | Soluble in chloroform, sparingly soluble in DMSO | [4] |
Reactivity and Synthetic Applications
The reactivity of this compound is dominated by the electrophilic nature of the carbon atom bonded to the bromine, making it susceptible to nucleophilic attack. This reactivity is the basis for its utility in various synthetic transformations.
Nucleophilic Substitution Reactions
This compound readily undergoes nucleophilic substitution reactions (SN2) with a wide range of nucleophiles. The general mechanism involves the attack of the nucleophile on the carbon atom bearing the bromine, leading to the displacement of the bromide ion.
References
(2-Bromoethyl)trimethylsilane: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
(2-Bromoethyl)trimethylsilane is a versatile bifunctional organosilicon reagent extensively used in organic synthesis. Its utility stems from the presence of a reactive bromo group, which acts as a leaving group in nucleophilic substitution reactions, and a sterically influential and chemically stable trimethylsilyl (B98337) group. This guide provides an in-depth overview of its synonyms, physicochemical properties, a detailed experimental protocol for a key application, and a visualization of its reaction mechanism, tailored for researchers, scientists, and professionals in drug development.
Nomenclature and Identification
Accurate identification of chemical reagents is fundamental in research and development. The following table consolidates the various names and identifiers for this compound.
| Identifier Type | Value |
| IUPAC Name | (2-bromoethyl)(trimethyl)silane[1] |
| CAS Number | 18156-67-7 |
| Common Synonyms | 2-(Trimethylsilyl)ethyl bromide[2], Silane, (2-bromoethyl)trimethyl- |
| Molecular Formula | C5H13BrSi |
| SMILES | C--INVALID-LINK--(C)CCBr[2] |
| InChI | 1S/C5H13BrSi/c1-7(2,3)5-4-6/h4-5H2,1-3H3[1] |
Physicochemical Data
A thorough understanding of the physicochemical properties of this compound is essential for safe handling, reaction design, and process optimization.
| Property | Value |
| Molecular Weight | 181.15 g/mol [2] |
| Appearance | Colorless to pale yellow oil/liquid[1] |
| Boiling Point | 64-65 °C at 39 Torr |
| Density | 1.15 g/mL |
| Solubility | Soluble in chloroform, sparingly soluble in DMSO |
| Storage Conditions | Store in a refrigerator (2-8 °C) under an inert atmosphere.[1] |
Experimental Protocol: N-Alkylation of Primary Amines
The N-alkylation of amines is a fundamental transformation in the synthesis of pharmaceuticals and other bioactive molecules. This compound serves as an effective reagent for introducing the 2-(trimethylsilyl)ethyl group onto a nitrogen atom. This group can act as a protecting group or a precursor for further synthetic manipulations. The following is a detailed protocol for the N-alkylation of a primary amine using this compound, based on established methodologies for N-alkylation reactions.[3][4]
Reaction:
R-NH₂ + Br-CH₂CH₂-Si(CH₃)₃ → R-NH-CH₂CH₂-Si(CH₃)₃
Materials:
-
Primary amine (e.g., Aniline)
-
This compound
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) as a base
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF) as solvent
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
-
Materials for aqueous workup and extraction (e.g., diethyl ether, saturated sodium bicarbonate solution, brine)
-
Drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate)
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, dissolve the primary amine (1.0 equivalent) in anhydrous acetonitrile.
-
Addition of Base: Add anhydrous potassium carbonate (2.0 equivalents) to the stirred solution.
-
Addition of Alkylating Agent: Slowly add this compound (1.1 equivalents) to the reaction mixture at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove the inorganic base and wash the solid residue with a small amount of the reaction solvent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in diethyl ether and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-alkylated product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to obtain the pure N-(2-(trimethylsilyl)ethyl)amine.
Visualization of Reaction Pathway
The predominant mechanism for the N-alkylation reaction with this compound is a bimolecular nucleophilic substitution (SN2) reaction. The following diagram, generated using the DOT language, illustrates this mechanistic pathway.
Caption: SN2 alkylation of a primary amine with this compound.
References
An In-depth Technical Guide to the Physical Properties of (2-Bromoethyl)trimethylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Bromoethyl)trimethylsilane, a key organosilicon compound, serves as a versatile reagent in a multitude of organic syntheses. Its unique bifunctional nature, possessing both a reactive bromine atom and a stable trimethylsilyl (B98337) group, makes it a valuable building block in the construction of complex molecular architectures. A thorough understanding of its physical properties is paramount for its effective handling, application in synthetic protocols, and for the purification of resulting products. This technical guide provides a comprehensive overview of the core physical characteristics of this compound, supported by general experimental methodologies for their determination.
Core Physical Properties
The physical properties of this compound are summarized in the table below. These values are critical for predicting its behavior in various solvents and reaction conditions, and for planning purification strategies such as distillation.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₃BrSi | [1][2] |
| Molecular Weight | 181.15 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid/oil | [2][3] |
| Density | 1.15 g/mL | [1][2] |
| Boiling Point | 64-65 °C at 39 Torr; 149.555 °C at 760 mmHg | [1][2] |
| Refractive Index | 1.434 | [2][4] |
| Solubility | Soluble in chloroform (B151607) and petroleum ether. Sparingly soluble in DMSO. Miscible with carbon tetrachloride, dichloroethane, acetonitrile, toluene, and hexane. | [1][2][5] |
| Melting Point | Data not available | [6] |
Experimental Protocols for Physical Property Determination
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For organosilanes, which may be sensitive to atmospheric conditions, boiling point determination under reduced pressure is common.
Methodology: Distillation Method [7]
-
Apparatus Setup: A simple distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. For reduced pressure distillation, a vacuum pump and a manometer are connected to the system.
-
Sample Preparation: A small volume of this compound is placed in the round-bottom flask along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.
-
Heating and Distillation: The flask is gently heated. The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected. For vacuum distillation, the pressure is first reduced to the desired level and then heating is applied.
-
Data Recording: The temperature at which the liquid distills steadily is recorded as the boiling point at the corresponding pressure.
Determination of Density
Density is the mass per unit volume of a substance. For liquids like this compound, this can be accurately measured using a pycnometer or a digital density meter.
Methodology: Pycnometer Method
-
Pycnometer Preparation: A clean, dry pycnometer of a known volume is weighed accurately.
-
Sample Filling: The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The temperature of the sample is allowed to equilibrate to a specific temperature (e.g., 25 °C).
-
Weighing: The filled pycnometer is weighed.
-
Calculation: The density is calculated by dividing the mass of the sample (weight of filled pycnometer minus weight of empty pycnometer) by the known volume of the pycnometer.
Measurement of Refractive Index
The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property that can be used to identify and assess the purity of a compound.
Methodology: Abbe Refractometer
-
Calibration: The refractometer is calibrated using a standard liquid with a known refractive index.
-
Sample Application: A few drops of this compound are placed on the prism of the refractometer.
-
Measurement: The instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.
-
Reading: The refractive index is read directly from the instrument's scale. The temperature at which the measurement is made should also be recorded as the refractive index is temperature-dependent.
Assessment of Solubility
Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. A qualitative assessment can be performed by simple mixing tests.
Methodology: Visual Miscibility Test
-
Sample Preparation: A small, measured amount of this compound is added to a test tube.
-
Solvent Addition: A measured volume of the solvent to be tested is added to the test tube.
-
Mixing: The mixture is agitated vigorously.
-
Observation: The mixture is observed for the formation of a single, clear phase (soluble/miscible) or the presence of cloudiness, multiple layers, or undissolved droplets (insoluble/immiscible or sparingly soluble). This is repeated with a range of polar and non-polar solvents.
Logical Workflow for Compound Characterization
The following diagram illustrates a typical workflow for the physical and structural characterization of a newly synthesized or procured chemical compound like this compound.
Caption: General Workflow for Chemical Compound Characterization.
Conclusion
This technical guide provides essential physical property data for this compound, a crucial reagent in modern organic synthesis. The tabulated data and generalized experimental protocols offer a solid foundation for researchers and professionals in handling and utilizing this compound. The provided workflow for compound characterization further contextualizes the importance of these physical properties in the broader process of chemical research and development. Accurate knowledge and application of these fundamental physical characteristics are indispensable for achieving desired synthetic outcomes and ensuring the quality and purity of resulting molecules.
References
- 1. Estimating the Physical Properties of Organosilicon Chemicals [molecularknowledge.com]
- 2. gelest.com [gelest.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Silanes Analysis [applications.wasson-ece.com]
- 6. researchgate.net [researchgate.net]
- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
(2-Bromoethyl)trimethylsilane: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(2-Bromoethyl)trimethylsilane (CAS No. 18156-67-7) is a versatile organosilicon reagent with significant applications in organic synthesis. Its unique bifunctional nature, possessing both a reactive bromide and a stable trimethylsilyl (B98337) group, allows for its use in a variety of transformations, including as a precursor to the 2-(trimethylsilyl)ethyl (TMSE) protecting group, in the formation of vinylsilanes, and as a key component in carbon-carbon bond-forming reactions. This guide provides a detailed overview of its properties, synthesis, and reactivity, complete with experimental protocols and mechanistic insights.
Physicochemical and Spectroscopic Data
This compound is a colorless to pale yellow liquid with a characteristic odor.[1] It is soluble in common organic solvents such as chloroform, while having limited solubility in dimethyl sulfoxide (B87167) (DMSO).[2] A summary of its key physical and identifying properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 18156-67-7 | [3][4] |
| Molecular Formula | C₅H₁₃BrSi | [3][4] |
| Molecular Weight | 181.15 g/mol | [3][4] |
| Boiling Point | 64-65 °C (at 39 Torr) | [2] |
| Density | 1.15 g/mL | [2] |
| Synonyms | 2-(Trimethylsilyl)ethyl bromide | [3] |
| Canonical SMILES | C--INVALID-LINK--(C)CCBr | [4] |
| InChIKey | HYRIFSNOTHOUQJ-UHFFFAOYSA-N | [5] |
Due to the lack of publicly available experimental spectroscopic data, representative predicted values and data for structurally similar compounds are provided for reference. The anticipated ¹H NMR spectrum would feature signals for the trimethylsilyl group and the two methylene (B1212753) groups of the ethyl chain. The ¹³C NMR spectrum would similarly show distinct peaks for each carbon atom.
Synthesis
A common and effective method for the synthesis of this compound is the anti-Markovnikov hydrobromination of vinyltrimethylsilane (B1294299). This reaction typically proceeds via a radical mechanism, often initiated by UV light or a radical initiator.
Experimental Protocol: Synthesis of this compound
-
Materials: Vinyltrimethylsilane, hydrogen bromide (HBr), radical initiator (e.g., AIBN or benzoyl peroxide), anhydrous solvent (e.g., hexane (B92381) or CCl₄).
-
Procedure:
-
In a flask equipped with a gas inlet and a condenser, dissolve vinyltrimethylsilane in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add a catalytic amount of the radical initiator.
-
Cool the mixture in an ice bath and bubble dry hydrogen bromide gas through the solution.
-
Monitor the reaction progress using techniques such as GC or TLC.
-
Upon completion, quench the reaction by washing with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation to yield this compound.
-
Caption: Anti-Markovnikov addition of HBr to vinyltrimethylsilane.
Chemical Reactivity and Applications
The reactivity of this compound is dominated by the presence of the carbon-bromine bond, making it an excellent substrate for nucleophilic substitution reactions.
Nucleophilic Substitution Reactions
This compound readily reacts with a wide range of nucleophiles to introduce the 2-(trimethylsilyl)ethyl moiety into various molecules. These reactions typically follow an Sₙ2 mechanism.
Experimental Protocol: General Nucleophilic Substitution
-
Materials: this compound, nucleophile (e.g., alcohol, amine, thiol, or carbanion), suitable solvent (e.g., THF, DMF, or acetonitrile), and a base if required (e.g., NaH, K₂CO₃, or Et₃N).
-
Procedure:
-
If the nucleophile is not already an anion, deprotonate it using an appropriate base in an anhydrous solvent under an inert atmosphere.
-
Add this compound to the solution of the nucleophile at a suitable temperature (often starting at 0 °C and warming to room temperature).
-
Stir the reaction mixture until completion, monitoring by TLC or GC.
-
Quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over an anhydrous salt.
-
Remove the solvent in vacuo and purify the product by column chromatography or distillation.
-
Caption: Workflow for nucleophilic substitution reactions.
Formation of Vinylsilanes
Treatment of this compound with a strong, non-nucleophilic base can induce an E2 elimination reaction to produce vinyltrimethylsilane.
Experimental Protocol: Synthesis of Vinyltrimethylsilane
-
Materials: this compound, a strong base (e.g., potassium tert-butoxide or DBU), and a suitable anhydrous solvent (e.g., THF or tert-butanol).
-
Procedure:
-
Dissolve this compound in the anhydrous solvent under an inert atmosphere.
-
Add the strong base portion-wise or as a solution in the same solvent, controlling the temperature as the reaction may be exothermic.
-
Stir the mixture at room temperature or with gentle heating to drive the reaction to completion.
-
Monitor the formation of the volatile vinyltrimethylsilane by GC.
-
The product can often be isolated by direct distillation from the reaction mixture. Alternatively, perform an aqueous workup followed by extraction and distillation.
-
Grignard Reagent Formation and Peterson Olefination
This compound can be converted into its corresponding Grignard reagent, 2-(trimethylsilyl)ethylmagnesium bromide. This organometallic reagent can then be used in various reactions, most notably as a precursor in the Peterson olefination to form alkenes.
The Grignard reagent adds to an aldehyde or ketone to form a β-hydroxysilane intermediate. Subsequent elimination of the hydroxyl and trimethylsilyl groups yields the alkene. The stereochemical outcome of the elimination can be controlled by the choice of acidic or basic conditions.
Experimental Protocol: Two-Step Peterson Olefination
-
Step 1: Grignard Reagent Formation
-
Activate magnesium turnings in a flame-dried flask under an inert atmosphere.
-
Add a solution of this compound in anhydrous THF dropwise to initiate the Grignard formation.
-
Maintain a gentle reflux until the magnesium is consumed. The resulting solution is 2-(trimethylsilyl)ethylmagnesium bromide.
-
-
Step 2: Reaction with Carbonyl and Elimination
-
Cool the Grignard reagent to 0 °C and add a solution of the desired aldehyde or ketone in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the starting carbonyl is consumed.
-
For syn-elimination (to form the E-alkene from the erythro intermediate): Add a base such as potassium hydride (KH) to the reaction mixture.
-
For anti-elimination (to form the Z-alkene from the erythro intermediate): Quench the reaction with a mild acid (e.g., saturated aqueous NH₄Cl) to isolate the β-hydroxysilane, which can then be treated with a stronger acid (e.g., sulfuric or acetic acid) to induce elimination.
-
Perform an aqueous workup, extract the product, dry the organic layer, and purify by chromatography or distillation.
-
Caption: Formation of alkenes via Peterson olefination.
Safety Information
This compound is a flammable liquid and vapor.[6] It is corrosive and causes severe skin burns and eye damage.[6] It is crucial to handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. Store in a cool, dry place away from heat and open flames.[6]
This technical guide serves as a comprehensive resource for understanding the properties, synthesis, and applications of this compound. The provided protocols and diagrams are intended to facilitate its effective and safe use in the research and development of new chemical entities.
References
- 1. (2-Bromoethoxy)trimethylsilane | C5H13BrOSi | CID 587231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (BROMOMETHYL)TRIMETHYLSILANE(18243-41-9) 13C NMR spectrum [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Grignard reagent - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
Introduction to silylating agents in organic chemistry
An In-depth Technical Guide to Silylating Agents in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silylation is a cornerstone chemical reaction in organic chemistry, involving the introduction of a silyl (B83357) group (typically of the structure R₃Si-) into a molecule, most commonly by replacing an active hydrogen atom in functional groups such as hydroxyls, amines, thiols, and carboxylic acids.[1][2][3] This process is of paramount importance in multi-step organic synthesis, particularly in the development of complex molecules and active pharmaceutical ingredients (APIs).[4][5] Silylating agents are employed to form silyl ethers, silyl amines, or silyl esters, which serve as versatile protecting groups, enhance the volatility of compounds for analytical techniques like gas chromatography-mass spectrometry (GC-MS), and improve the stability of reaction intermediates.[2][3][6] The judicious selection of a silylating agent is crucial, as the stability and reactivity of the resulting silylated compound are dictated by the steric and electronic properties of the substituents on the silicon atom.[7]
The primary function of silylation in synthetic organic chemistry is the protection of reactive functional groups to prevent unwanted side reactions during chemical transformations.[1][8] The protective silyl group can be selectively removed under specific and mild conditions, regenerating the original functional group.[9][10] The stability of silyl ethers, a key consideration in their application, is significantly influenced by the steric bulk of the groups attached to the silicon atom.[7][9]
Mechanism of Silylation
The silylation of an alcohol typically proceeds via a nucleophilic substitution reaction (Sₙ2 mechanism) at the silicon center of a silyl halide.[1][5] The reaction is generally carried out in the presence of a base, such as an amine, which deprotonates the alcohol to form a more nucleophilic alkoxide. This alkoxide then attacks the electrophilic silicon atom, displacing a halide leaving group.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Silylation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Silyl enol ether - Wikipedia [en.wikipedia.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. Silyl enol ether synthesis by silylation [organic-chemistry.org]
The Pivotal Role of Organosilicon Compounds in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Organosilicon compounds have emerged as indispensable tools in the synthetic chemist's arsenal, offering unique reactivity and selectivity that enable the construction of complex molecular architectures. Their distinct properties, stemming from the unique nature of the carbon-silicon and silicon-oxygen bonds, have profound implications for reaction design and execution, particularly in the realms of pharmaceutical and materials science. This technical guide provides an in-depth exploration of the core applications of organosilicon compounds in synthesis, complete with quantitative data, detailed experimental protocols, and visual representations of key mechanistic and logical pathways.
Silyl (B83357) Ethers: Versatile Protecting Groups for Hydroxyl Functions
The protection of hydroxyl groups is a frequent necessity in multi-step organic synthesis. Silyl ethers are the most widely employed protecting groups for alcohols due to their ease of formation, stability under a range of reaction conditions, and, crucially, their tunable lability, allowing for selective deprotection. The stability of a silyl ether is primarily dictated by the steric bulk of the substituents on the silicon atom.
Data Presentation: Stability and Deprotection of Common Silyl Ethers
The following table summarizes the relative stability and common deprotection conditions for a selection of frequently used silyl ethers. This data allows for the strategic selection of a protecting group based on the anticipated reaction sequence.
| Silyl Ether | Abbreviation | Relative Stability to Acid Hydrolysis | Common Acidic Deprotection Conditions | Common Basic Deprotection Conditions | Fluoride-Mediated Deprotection Conditions |
| Trimethylsilyl | TMS | 1 | Acetic acid in THF/water; p-TsOH in MeOH | K₂CO₃ in MeOH | TBAF in THF |
| Triethylsilyl | TES | 64 | Acetic acid in THF/water; HF-Pyridine | Stable | TBAF in THF |
| tert-Butyldimethylsilyl | TBDMS or TBS | 20,000 | Acetic acid in THF/water (slow); CSA in MeOH | Stable | TBAF in THF |
| Triisopropylsilyl | TIPS | 700,000 | HF-Pyridine; CSA in MeOH (prolonged) | Stable | TBAF in THF |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | HF-Pyridine | Stable | TBAF in THF |
Relative stability is a general guide and can be influenced by the substrate and specific reaction conditions.
Experimental Protocol: Protection of a Primary Alcohol with TBDMSCl
Objective: To protect the primary hydroxyl group of 4-phenylbutan-1-ol.
Reagents and Materials:
-
4-phenylbutan-1-ol (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMSCl, 1.1 eq)
-
Imidazole (B134444) (2.2 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, argon atmosphere setup
Procedure:
-
To a solution of 4-phenylbutan-1-ol in anhydrous DMF under an argon atmosphere, add imidazole.
-
Stir the mixture at room temperature until the imidazole has completely dissolved.
-
Add TBDMSCl portion-wise to the solution.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired TBDMS ether.
Visualization: Silyl Ether Protection and Deprotection Workflow
Caption: General workflow for the protection and deprotection of alcohols using silyl ethers.
The Peterson Olefination: A Stereocontrolled Alkene Synthesis
The Peterson olefination is a powerful method for the synthesis of alkenes from α-silyl carbanions and carbonyl compounds.[1] A key advantage of this reaction is the ability to control the stereochemical outcome of the elimination step to furnish either the (E)- or (Z)-alkene from a common β-hydroxysilane intermediate.[2]
Data Presentation: Stereoselectivity in Peterson Olefination
| α-Silyl Carbanion | Carbonyl Compound | Elimination Condition | Major Alkene Isomer | Typical Yield (%) |
| (Trimethylsilyl)methyllithium | Benzaldehyde (B42025) | Acidic (e.g., H₂SO₄, THF) | (E)-Styrene | >90 |
| (Trimethylsilyl)methyllithium | Benzaldehyde | Basic (e.g., KH, THF) | (Z)-Styrene | >90 |
| (Triisopropylsilyl)methyllithium | Cyclohexanone | Acidic (e.g., BF₃·OEt₂) | Isopropenylcyclohexane | ~85 |
| (Triisopropylsilyl)methyllithium | Cyclohexanone | Basic (e.g., NaH, THF) | Isopropenylcyclohexane | ~88 |
| (Phenylthiotrimethylsilyl)methyllithium | Acetophenone | In situ elimination | 1-Phenyl-1-(phenylthio)ethene | ~75 |
Experimental Protocol: Stereoselective Synthesis of (E)-Stilbene
Objective: To synthesize (E)-stilbene from benzaldehyde and (trimethylsilyl)benzyl lithium via acid-catalyzed Peterson olefination.
Reagents and Materials:
-
(Trimethylsilyl)methylbenzene (1.0 eq)
-
n-Butyllithium (1.05 eq) in hexanes
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Benzaldehyde (1.0 eq)
-
Sulfuric acid (catalytic amount)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Schlenk flask, syringe, magnetic stirrer, argon atmosphere setup
Procedure:
-
To a solution of (trimethylsilyl)methylbenzene in anhydrous THF at -78 °C under an argon atmosphere, add n-butyllithium dropwise.
-
Stir the resulting red solution at -78 °C for 30 minutes.
-
Add a solution of benzaldehyde in anhydrous THF dropwise to the carbanion solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Cool the reaction mixture to 0 °C and quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude β-hydroxysilane.
-
Dissolve the crude β-hydroxysilane in THF and add a catalytic amount of sulfuric acid.
-
Stir the mixture at room temperature and monitor the elimination by TLC.
-
Upon completion, neutralize the reaction with saturated aqueous sodium bicarbonate solution and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to afford (E)-stilbene.
Visualization: Peterson Olefination Mechanism
Caption: Stereodivergent pathways of the Peterson olefination.
Hiyama Cross-Coupling: A Fluoride-Activated C-C Bond Formation
The Hiyama cross-coupling reaction provides a powerful method for the formation of carbon-carbon bonds between organosilicon compounds and organic halides or triflates, catalyzed by a palladium complex.[3] A key feature of this reaction is the requirement for an activator, typically a fluoride (B91410) source, to generate a hypervalent silicon species that facilitates transmetalation.
Data Presentation: Catalyst and Ligand Effects in Hiyama Coupling
| Organosilane | Organic Halide | Pd Catalyst (mol%) | Ligand | Activator | Yield (%) |
| Ph-Si(OMe)₃ | 4-Iodoanisole | Pd(OAc)₂ (2) | PPh₃ | TBAF | 95 |
| Vinyl-Si(OEt)₃ | Bromobenzene | PdCl₂(dppf) (3) | - | TASF | 88 |
| 2-Thienyl-Si(OMe)₃ | 2-Chloropyridine | Pd₂(dba)₃ (1.5) | XPhos | TBAF | 92 |
| Me-SiF₃ | 1-Bromonaphthalene | Pd(PPh₃)₄ (5) | - | CsF | 78 |
| Ph-Si(OH)Me₂ | 4-Chlorotoluene | Pd(OAc)₂ (2) | SPhos | K₃PO₄ | 85 |
Experimental Protocol: Hiyama Coupling of Phenyltrimethoxysilane with 4-Bromoanisole
Objective: To synthesize 4-methoxybiphenyl.
Reagents and Materials:
-
Phenyltrimethoxysilane (1.2 eq)
-
4-Bromoanisole (1.0 eq)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.08 eq)
-
Tetrabutylammonium fluoride (TBAF, 1.5 eq) as a 1M solution in THF
-
Anhydrous toluene
-
Schlenk tube, magnetic stirrer, argon atmosphere setup
Procedure:
-
To a Schlenk tube under an argon atmosphere, add Pd(OAc)₂, PPh₃, and 4-bromoanisole.
-
Add anhydrous toluene, followed by phenyltrimethoxysilane.
-
Add the TBAF solution dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir until the starting material is consumed (monitor by GC-MS or TLC).
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-methoxybiphenyl.
Visualization: Hiyama Coupling Catalytic Cycle
Caption: Catalytic cycle of the Hiyama cross-coupling reaction.
The Brook Rearrangement: Intramolecular Silyl Migration
The Brook rearrangement is an intramolecular migration of a silyl group from carbon to a neighboring oxygen atom, typically initiated by a base.[4][5] This rearrangement is driven by the thermodynamic stability of the silicon-oxygen bond and results in the formation of a silyl ether from an α-silyl alcohol.[6]
Experimental Protocol: Base-Catalyzed Brook Rearrangement of an α-Silyl Tertiary Alcohol
Objective: To synthesize the silyl ether of 2-methyl-1-phenyl-1-propanol from (1-hydroxy-1-methylethyl)dimethyl(phenyl)silane.
Reagents and Materials:
-
(1-Hydroxy-1-methylethyl)dimethyl(phenyl)silane (1.0 eq)
-
Potassium hydride (KH, 0.1 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, argon atmosphere setup
Procedure:
-
To a solution of (1-hydroxy-1-methylethyl)dimethyl(phenyl)silane in anhydrous THF at 0 °C under an argon atmosphere, carefully add potassium hydride.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the rearranged silyl ether.
Visualization: Mechanism of the Brook Rearrangement
Caption: Mechanism of the base-catalyzed Brook rearrangement.
Hydrosilylation: Addition of Si-H Across Unsaturated Bonds
Hydrosilylation is a versatile reaction that involves the addition of a silicon-hydride bond across a double or triple bond, most commonly catalyzed by platinum complexes.[7] This reaction is a cornerstone of organosilicon chemistry, providing access to a wide array of alkyl-, vinyl-, and allylsilanes, as well as silyl ethers from carbonyl compounds.
Data Presentation: Catalyst Performance in Hydrosilylation of 1-Octene (B94956)
| Catalyst | Silane | Temperature (°C) | Time (h) | Yield of 1-Octylsilane (%) | Regioselectivity (Terminal:Internal) |
| H₂PtCl₆ (Speier's catalyst) | HSiCl₃ | 60 | 1 | >95 | >99:1 |
| Pt(dvtms) (Karstedt's catalyst) | HSi(OEt)₃ | 25 | 0.5 | >98 | >99:1 |
| RhCl(PPh₃)₃ (Wilkinson's catalyst) | PhSiH₃ | 80 | 4 | 85 | 95:5 |
| Co₂(CO)₈ | Et₃SiH | 100 | 12 | 70 | 90:10 |
Experimental Protocol: Platinum-Catalyzed Hydrosilylation of 1-Octene
Objective: To synthesize triethoxy(octyl)silane.
Reagents and Materials:
-
1-Octene (1.0 eq)
-
Triethoxysilane (B36694) (1.1 eq)
-
Karstedt's catalyst (10 ppm Pt)
-
Anhydrous toluene
-
Round-bottom flask, magnetic stirrer, argon atmosphere setup
Procedure:
-
To a round-bottom flask under an argon atmosphere, add 1-octene and anhydrous toluene.
-
Add Karstedt's catalyst to the solution.
-
Add triethoxysilane dropwise to the reaction mixture at room temperature. An exotherm may be observed.
-
Stir the reaction mixture at room temperature for 1 hour. Monitor the reaction by GC-MS to confirm the consumption of 1-octene.
-
Upon completion, the product can often be used directly or purified by distillation under reduced pressure.
Visualization: General Scheme of Alkene Hydrosilylation
Caption: General principle of the hydrosilylation of a terminal alkene.
Conclusion
The strategic incorporation of silicon-based reagents and intermediates has fundamentally expanded the horizons of organic synthesis. From the nuanced control over protecting group strategies afforded by silyl ethers to the stereoselective construction of carbon-carbon bonds via the Peterson olefination and Hiyama coupling, organosilicon compounds offer a unique and powerful platform for molecular design. The Brook rearrangement and hydrosilylation further exemplify the diverse reactivity patterns that can be harnessed. For researchers, scientists, and drug development professionals, a deep understanding of the principles and practicalities outlined in this guide is essential for the continued innovation and advancement of chemical synthesis.
References
- 1. Peterson olefination from α-silyl aldehydes | Springer Nature Experiments [experiments.springernature.com]
- 2. Alkyne Hydrosilylation Catalyzed by a Cationic Ruthenium Complex: Efficient and General Trans Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon [organic-chemistry.org]
- 6. iris.unito.it [iris.unito.it]
- 7. Peterson Olefination [organic-chemistry.org]
Understanding trimethylsilyl groups in chemistry
An In-Depth Technical Guide to the Trimethylsilyl (B98337) Group in Chemistry
For Researchers, Scientists, and Drug Development Professionals
The trimethylsilyl (TMS) group, with the formula -Si(CH₃)₃, is a cornerstone functional group in modern organic chemistry. Comprising a central silicon atom bonded to three methyl groups, its unique combination of chemical inertness, steric bulk, and predictable reactivity makes it an invaluable tool in organic synthesis, analytical chemistry, and materials science.[1] This guide provides a comprehensive overview of the TMS group, focusing on its core properties, key applications, and the experimental methodologies essential for its successful implementation.
Core Properties of the Trimethylsilyl Group
The utility of the TMS group stems from its distinct structural, electronic, and physical characteristics. The silicon-carbon bond is longer (approx. 1.89 Å) and weaker than a typical carbon-carbon bond (approx. 1.54 Å), while the silicon-oxygen bond is notably strong.[2] This combination influences its role as both a stable protecting group and a reactive moiety under specific conditions.
Steric and Electronic Effects: The three methyl groups confer significant steric volume, which can be exploited to control reaction selectivity or to stabilize otherwise reactive molecules.[1] Electronically, the silicon atom is less electronegative than carbon, leading to a polarized Si-C bond that makes the TMS group a good α-carbanion stabilizer.[2]
Physical Properties: Introduction of a TMS group onto a molecule drastically alters its physical properties. It reduces polarity and inhibits hydrogen bonding, which significantly increases volatility and solubility in nonpolar organic solvents.[1][3] This property is fundamental to its application in analytical techniques like gas chromatography.[1]
Table 1: Structural and Physicochemical Data
| Property | Value / Description | Citation(s) |
| Formula | -Si(CH₃)₃ | [1] |
| Typical Si-C Bond Length | ~1.89 Å | [2] |
| Typical Si-O Bond Length | ~1.63 Å | [4] |
| Key Characteristics | Chemically inert, large molecular volume, increases volatility | [1] |
| NMR Signal (¹H & ¹³C) | Appears as a sharp singlet near 0 ppm (relative to TMS standard) | [1][5] |
Key Applications of the Trimethylsilyl Group
The TMS group has found broad applicability across various domains of chemistry, most notably as a protecting group, a derivatizing agent for analysis, and a versatile functional group in synthesis.
Protecting Group Chemistry
One of the most common applications of the TMS group is the temporary protection of reactive functional groups, particularly alcohols, to form trimethylsilyl ethers.[1][3] This strategy prevents unwanted side reactions during multi-step syntheses.[5] The protection is typically achieved by reacting the alcohol with a silylating agent like trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct.[3][6]
The TMS group can also protect other functionalities, including amines, carboxylic acids, and terminal alkynes.[5][7] A key feature of TMS as a protecting group is its lability; it is easily and selectively removed under mild acidic conditions or with a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF).[3] The high affinity of fluoride for silicon drives this cleavage, forming a very strong Si-F bond.[3]
While effective, TMS ethers are among the most labile of the common silyl (B83357) ethers, making them suitable for temporary protection. For more robust protection, sterically hindered silyl groups are often preferred.[3]
Table 2: Relative Stability of Common Silyl Ethers
| Silyl Ether | Abbreviation | Relative Rate of Acidic Hydrolysis |
| Trimethylsilyl | TMS | 1 |
| Triethylsilyl | TES | 64 |
| tert-Butyldimethylsilyl | TBDMS / TBS | 20,000 |
| Triisopropylsilyl | TIPS | 700,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 |
| Data highlights the significantly lower stability of TMS ethers compared to bulkier analogues. |
Analytical Chemistry Applications
In analytical chemistry, trimethylsilylation is a crucial derivatization technique used to analyze non-volatile compounds by gas chromatography (GC) and GC-mass spectrometry (GC-MS).[8] Polar functional groups such as hydroxyls, carboxyls, and amines render molecules like sugars, steroids, and amino acids non-volatile. By replacing the active hydrogen atoms with TMS groups, the polarity of these molecules is reduced, their volatility is increased, and their thermal stability is enhanced, making them suitable for GC analysis.[8]
Common silylating reagents for GC derivatization include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and N,O-Bis(trimethylsilyl)acetamide (BSA).[8] Often, a catalyst like trimethylchlorosilane (TMCS) is included to increase the reactivity of the agent, especially for hindered groups.[8]
Tetramethylsilane, Si(CH₃)₄, is the universally accepted internal standard for calibrating ¹H, ¹³C, and ²⁹Si NMR spectra.[2] Its protons and carbons are chemically equivalent, producing a single, sharp peak in the respective spectra. This signal is defined as 0.00 ppm. TMS is chosen because it is chemically inert, soluble in most organic solvents, and highly volatile, allowing for easy removal from the sample after analysis.
Applications in Organic Synthesis
Beyond its role as a protecting group, the TMS group is integral to numerous synthetic transformations.
-
Grignard Reactions: In syntheses involving Grignard reagents, a TMS group can protect a hydroxyl functionality present on either the organometallic reagent or the carbonyl substrate.[3] This prevents the acidic proton of the hydroxyl group from quenching the highly basic Grignard reagent. The TMS ether is stable to the reaction conditions and can be easily removed during the acidic workup.[3]
-
Leaving Group: The TMS group can function as a leaving group in certain reactions, most notably the Peterson Olefination, where a β-hydroxysilane is eliminated to form an alkene.
-
Silyl Enol Ethers: Trimethylsilyl enol ethers, formed from ketones or aldehydes, are versatile intermediates in organic synthesis, serving as key nucleophiles in reactions like aldol (B89426) additions and Michael additions.
Experimental Protocols
Table 3: Common Trimethylsilylating Agents and Their Uses
| Reagent | Abbreviation | Primary Application(s) |
| Trimethylsilyl chloride | TMSCl | Protection of alcohols, often with a base (Et₃N, pyridine).[1] |
| N,O-Bis(trimethylsilyl)acetamide | BSA | Derivatization for GC; highly reactive for -OH, -COOH, and nitrogenous compounds. |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Derivatization for GC; byproducts are highly volatile, minimizing interference. |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Derivatization for GC; reported to be one of the most volatile reagents. |
| Hexamethyldisilazane | HMDS | Silylating agent, often used with TMCS as a catalyst.[3] |
| N-Trimethylsilylimidazole | TMSI | Derivatization for GC, specifically targeting hydroxyls and carboxylic acids.[8] |
| Trimethylsilyl trifluoromethanesulfonate | TMSOTf | Highly reactive silylating agent for hindered alcohols and forming silyl enol ethers.[1] |
Protocol: TMS Protection of a Primary Alcohol
This representative procedure describes the protection of a primary alcohol using trimethylsilyl chloride (TMSCl).
-
Materials:
-
Primary alcohol (1.0 eq)
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable solvent
-
Triethylamine (Et₃N, 1.5 eq) or Pyridine
-
Trimethylsilyl chloride (TMSCl, 1.2 eq)
-
-
Procedure:
-
Dissolve the primary alcohol in anhydrous DCM under an inert atmosphere (e.g., nitrogen) and cool the solution to 0 °C in an ice bath.
-
Add triethylamine to the stirred solution.
-
Slowly add trimethylsilyl chloride dropwise to the mixture.
-
Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude trimethylsilyl ether, which can be purified by flash chromatography if necessary.
-
Protocol: Deprotection of a TMS Ether using Fluoride
This procedure outlines the cleavage of a TMS ether using tetrabutylammonium fluoride (TBAF).[3]
-
Materials:
-
TMS-protected alcohol
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.1 eq)
-
-
Procedure:
-
Dissolve the TMS-protected alcohol in anhydrous THF at room temperature.
-
Add the TBAF solution dropwise to the stirred mixture.
-
Monitor the reaction by TLC. Deprotection is often rapid.
-
Once complete, quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected alcohol.
-
Protocol: General Derivatization for GC-MS Analysis
This two-step protocol is commonly used for the analysis of metabolites containing carbonyl and active hydrogen groups.
-
Materials:
-
Dried sample extract
-
Methoxyamine hydrochloride in pyridine (for oximation)
-
Silylating reagent (e.g., MSTFA or BSTFA, often with 1% TMCS)
-
-
Procedure:
-
Methoximation: Add methoxyamine hydrochloride solution to the dried sample. Incubate the mixture with shaking at a moderately elevated temperature (e.g., 37-60 °C) for approximately 90 minutes. This step protects aldehyde and ketone groups and prevents the formation of multiple tautomeric derivatives.
-
Silylation: Add the silylating reagent (e.g., MSTFA) to the reaction mixture. Incubate again with shaking at a similar temperature (e.g., 37-60 °C) for at least 30 minutes to ensure complete derivatization of all active hydrogens (-OH, -NH, -SH, -COOH).
-
Analysis: The derivatized sample is then ready for direct injection into the GC-MS system.
-
Caution: Silylating reagents are moisture-sensitive and can be corrosive. Always handle them in a fume hood under anhydrous conditions and with appropriate personal protective equipment.[5]
Conclusion
The trimethylsilyl group is a remarkably versatile and powerful tool in the arsenal (B13267) of the modern chemist. Its well-understood properties allow for the robust protection and deprotection of functional groups, the successful analysis of otherwise intractable molecules, and the facilitation of complex synthetic transformations. For researchers in drug discovery and development, a thorough understanding of TMS chemistry is essential for efficient molecular design, synthesis, and analysis.
References
- 1. Trimethylsilyl group - Wikipedia [en.wikipedia.org]
- 2. Organosilicon chemistry - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. msaweb.org [msaweb.org]
- 5. benchchem.com [benchchem.com]
- 6. Trimethylsilyl radical | C3H9Si | CID 123362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]
- 8. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Core Principles of Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic substitution reactions are a cornerstone of organic chemistry, forming a fundamental class of reactions where a nucleophile, an electron-rich species, selectively bonds with or attacks the positive or partially positive charge of an atom or a group of atoms to replace a leaving group.[1][2][3] These reactions are ubiquitous in the synthesis of a vast array of organic compounds, including a significant number of active pharmaceutical ingredients (APIs).[4][5] A thorough understanding of their underlying principles, including mechanistic pathways, kinetics, and the factors that govern their outcomes, is therefore critical for professionals in chemical research and drug development. This guide provides an in-depth exploration of the core tenets of nucleophilic substitution reactions, focusing on the SN1 and SN2 mechanisms.
Mechanistic Pathways: SN1 vs. SN2
Nucleophilic substitution reactions at a saturated carbon center primarily proceed through two distinct mechanisms: SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular).[1][2] The operative mechanism is determined by a variety of factors, including the structure of the substrate, the nature of the nucleophile, the leaving group's ability, and the solvent.[5][6]
The SN2 Mechanism
The SN2 reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (a "backside attack").[7][8] This simultaneous bond-forming and bond-breaking process proceeds through a single transition state.[7]
Key Characteristics of SN2 Reactions:
-
Kinetics: The reaction is bimolecular, meaning the rate of the reaction is dependent on the concentration of both the substrate and the nucleophile.[7][9] The rate law is expressed as: Rate = k[Substrate][Nucleophile].[2]
-
Stereochemistry: SN2 reactions proceed with a complete inversion of stereochemistry at the chiral center, often referred to as a Walden inversion.[10][11] This is a direct consequence of the backside attack by the nucleophile.[7]
-
Substrate Structure: The rate of SN2 reactions is highly sensitive to steric hindrance.[7][12] Consequently, the reactivity order for substrates is: methyl > primary > secondary >> tertiary (tertiary substrates generally do not react via the SN2 mechanism).[13]
The SN1 Mechanism
The SN1 reaction is a two-step process.[14] The first and rate-determining step is the slow dissociation of the leaving group to form a planar carbocation intermediate.[9] The second step is the rapid attack of the nucleophile on the carbocation, which can occur from either face of the planar intermediate.[15]
Key Characteristics of SN1 Reactions:
-
Kinetics: The reaction is unimolecular, as the rate-determining step only involves the substrate.[9] The rate law is: Rate = k[Substrate].[2] The concentration of the nucleophile does not affect the reaction rate.[9]
-
Stereochemistry: Because the nucleophile can attack the planar carbocation from either side, SN1 reactions at a chiral center typically lead to a racemic or near-racemic mixture of products (both inversion and retention of configuration).[10][11]
-
Substrate Structure: The rate of SN1 reactions is determined by the stability of the carbocation intermediate.[7] Therefore, the reactivity order for substrates is: tertiary > secondary >> primary (primary and methyl substrates do not typically undergo SN1 reactions).[13] Carbocation stability is enhanced by hyperconjugation and inductive effects from alkyl groups.[7]
Factors Influencing Nucleophilic Substitution Reactions
The competition between SN1 and SN2 pathways is dictated by four key factors: the structure of the substrate, the nature of the nucleophile, the ability of the leaving group, and the choice of solvent.
Substrate Structure
As outlined above, the steric bulk at the reaction center is the dominant factor for the SN2 reaction, while carbocation stability is paramount for the SN1 reaction.[13]
Nucleophile Strength
The strength of a nucleophile is a measure of its ability to donate an electron pair to an electrophile.
-
SN2 Reactions: These reactions are favored by strong nucleophiles, as the nucleophile is actively involved in the rate-determining step.[10] Nucleophilicity generally increases with increasing negative charge and decreases with increasing electronegativity of the nucleophilic atom within a row of the periodic table.[6]
-
SN1 Reactions: The strength of the nucleophile does not affect the rate of an SN1 reaction. Therefore, these reactions can proceed with weak or even neutral nucleophiles (e.g., water, alcohols).[10]
Leaving Group Ability
A good leaving group is one that can stabilize the negative charge it acquires after departing from the substrate. In general, weaker bases are better leaving groups.[2] The ability of the leaving group affects the rate of both SN1 and SN2 reactions as it is involved in the rate-determining step of both mechanisms.[15] For the common halide leaving groups, the reactivity order is I⁻ > Br⁻ > Cl⁻ > F⁻, which correlates with the acidity of their conjugate acids (HI > HBr > HCl > HF).[6]
Solvent Effects
The solvent plays a crucial role in stabilizing the reactants, transition states, and intermediates, thereby influencing the reaction mechanism and rate.[14]
-
Polar Protic Solvents: These solvents (e.g., water, ethanol) have O-H or N-H bonds and can form hydrogen bonds. They are effective at solvating both cations and anions. Polar protic solvents favor the SN1 mechanism because they stabilize the carbocation intermediate and the leaving group anion.[14][15]
-
Polar Aprotic Solvents: These solvents (e.g., acetone (B3395972), DMSO, DMF) are polar but lack O-H or N-H bonds, so they cannot act as hydrogen bond donors. They are good at solvating cations but not anions. This leaves the nucleophile less solvated and therefore more reactive, favoring the SN2 mechanism .[2]
Quantitative Data in Nucleophilic Substitution Reactions
The following tables summarize relative rate data for nucleophilic substitution reactions, illustrating the impact of various factors.
Table 1: Relative Rates of SN2 Reactions for Different Substrates
| Alkyl Bromide | Type | Relative Rate |
| CH₃Br | Methyl | 1200 |
| CH₃CH₂Br | Primary | 40 |
| CH₃CH₂CH₂Br | Primary | 16 |
| (CH₃)₂CHBr | Secondary | 1 |
| (CH₃)₃CBr | Tertiary | negligible |
| (CH₃)₂CHCH₂Br | Primary (hindered) | 0.6 |
| (CH₃)₃CCH₂Br | Primary (hindered) | 0.0003 |
Data sourced from studies on the reaction with a common nucleophile.[16] This table clearly demonstrates the significant impact of steric hindrance on SN2 reaction rates.
Table 2: Relative Nucleophilicity in SN2 Reactions
| Nucleophile | Relative Rate |
| HS⁻ | 1,000,000,000 |
| I⁻ | 1,000,000,000 |
| CN⁻ | 630,000 |
| CH₃O⁻ | 630,000 |
| Br⁻ | 316,000 |
| N₃⁻ | 23,500 |
| Cl⁻ | 20,000 |
| CH₃COO⁻ | 500 |
| H₂O | 1 |
Relative rates of reaction of various nucleophiles with iodomethane (B122720) in methanol.[16] This data highlights the wide range of reactivity among different nucleophiles.
Table 3: Effect of Leaving Group on SN2 Reaction Rate
| Leaving Group | Relative Rate | C-X Bond Energy (kJ/mol) |
| I⁻ | ~30,000 | 228 |
| Br⁻ | ~10,000 | 285 |
| Cl⁻ | 200 | 324 |
| F⁻ | 1 | 492 |
Relative rates for the reaction of a given substrate with a common nucleophile.[6] The rate correlates inversely with the carbon-halogen bond strength.
Table 4: Solvent Effect on the Rate of an SN2 Reaction
| Solvent | Relative Rate | Type |
| DMSO | ~200,000 | Polar Aprotic |
| DMF | ~28,000 | Polar Aprotic |
| Acetone | ~7,000 | Polar Aprotic |
| Methanol | 1 | Polar Protic |
Illustrative data showing the dramatic increase in rate for a typical SN2 reaction when moving from a polar protic to a polar aprotic solvent.[17]
Experimental Protocols
Protocol for Determining SN2 Reaction Kinetics via UV-Vis Spectrophotometry
This protocol details the kinetic analysis of the SN2 reaction between 2,4-dinitrochlorobenzene (DNCB) and piperidine (B6355638). The product, 2,4-dinitrophenylpiperidine (DNPP), is colored, allowing the reaction progress to be monitored spectrophotometrically.[18][19]
Materials:
-
2,4-dinitrochlorobenzene (DNCB)
-
Piperidine
-
Absolute ethanol
-
UV-Vis Spectrophotometer
-
Cuvettes or fiber optic probe
-
Constant temperature water bath
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of 0.010 M DNCB in absolute ethanol.
-
Prepare a stock solution of 0.60 M piperidine in absolute ethanol.
-
-
Determination of Product's Molar Absorptivity (ε):
-
Mix accurately measured volumes of the DNCB and piperidine stock solutions to allow the reaction to go to completion (e.g., 2.0 mL of each). DNCB should be the limiting reagent.
-
After 10-15 minutes, record the absorption spectrum of the product mixture to determine the wavelength of maximum absorbance (λ_max), which should be in the range of 370-475 nm.
-
Calculate the molar absorptivity (ε) at λ_max using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the initial concentration of the limiting reagent (DNCB), and l is the path length of the cuvette (typically 1 cm).
-
-
Kinetic Measurements (Pseudo-First-Order Conditions):
-
To simplify the rate law to pseudo-first-order, ensure the concentration of piperidine is in large excess (e.g., [Piperidine] >> [DNCB]).
-
Equilibrate the reactant solutions and the spectrophotometer cell holder to the desired temperature using the water bath.
-
Configure the spectrophotometer for a kinetics run, setting the detection wavelength to λ_max and the data collection interval (e.g., every 10 seconds for 15 minutes).
-
In a test tube or cuvette, mix 0.60 mL of the DNCB stock solution with 2.00 mL of ethanol.
-
To initiate the reaction, rapidly add 0.50 mL of the piperidine stock solution, mix quickly, and immediately start data collection.
-
Record the absorbance at λ_max as a function of time.
-
-
Data Analysis:
-
Convert the absorbance data (A_t) at each time point (t) to the concentration of the product ([DNPP]_t) using the determined molar absorptivity.
-
The concentration of the reactant DNCB at time t is [DNCB]_t = [DNCB]_0 - [DNPP]_t.
-
For a pseudo-first-order reaction, a plot of ln([DNCB]_t) versus time will yield a straight line with a slope of -k', where k' is the pseudo-first-order rate constant.
-
The second-order rate constant (k) can be calculated from k' = k[Piperidine].
-
-
Determination of Activation Energy (Ea):
-
Repeat the kinetic measurements at two other temperatures.
-
Use the Arrhenius equation (ln(k) = -Ea/RT + ln(A)) to determine the activation energy by plotting ln(k) versus 1/T. The slope of this plot is -Ea/R.
-
Protocol for Determining Stereochemical Outcome via Polarimetry
This protocol is used to determine whether a reaction at a chiral center proceeds with inversion (characteristic of SN2) or racemization (characteristic of SN1).[20][21]
Materials:
-
Optically active substrate (e.g., (R)-(-)-2-bromooctane)
-
Nucleophile (e.g., sodium iodide)
-
Appropriate solvent (e.g., acetone for SN2)
-
Polarimeter and sample cells
-
Standard laboratory glassware
Procedure:
-
Measure Specific Rotation of Starting Material:
-
Prepare a solution of the chiral starting material of known concentration in a suitable solvent.
-
Calibrate the polarimeter using the pure solvent.
-
Measure the observed rotation (α) of the starting material solution.
-
Calculate the specific rotation [α] using the formula: [α] = α / (c * l), where c is the concentration in g/mL and l is the path length of the cell in decimeters.
-
-
Perform the Nucleophilic Substitution Reaction:
-
Carry out the reaction under conditions that favor either the SN1 or SN2 mechanism. For example, to favor SN2, react (R)-(-)-2-bromooctane with sodium iodide in acetone.
-
After the reaction is complete, perform an appropriate workup to isolate and purify the product (e.g., (S)-(+)-2-iodooctane).
-
-
Measure Specific Rotation of the Product:
-
Prepare a solution of the purified product of known concentration.
-
Measure the observed rotation of the product solution using the polarimeter.
-
Calculate the specific rotation of the product.
-
-
Interpret the Results:
-
Inversion (SN2): If the reaction proceeds via an SN2 mechanism, the product will be the opposite enantiomer. For example, starting with an (R)-enantiomer that is levorotatory (-), the (S)-product should be dextrorotatory (+). The magnitude of the specific rotation should be similar to that of the starting material if the enantiomeric purity is high.
-
Racemization (SN1): If the reaction proceeds via an SN1 mechanism, the product will be a racemic mixture. A racemic mixture is optically inactive, and the observed rotation will be zero or close to zero.
-
Visualizing Reaction Pathways and Applications
Graphviz diagrams can be used to illustrate the logical flow of determining the reaction mechanism and to visualize the role of nucleophilic substitution in drug synthesis.
Caption: A decision workflow for predicting the dominant nucleophilic substitution mechanism.
Application in Drug Synthesis: Zidovudine (AZT)
Zidovudine (AZT) was the first drug approved for the treatment of HIV.[22] Its synthesis involves key nucleophilic substitution steps. A crucial step is the introduction of the azido (B1232118) group (N₃⁻) at the 3' position of the deoxyribose sugar moiety. This is typically achieved via an SN2 reaction, which inverts the stereochemistry at that position. To obtain the desired final stereochemistry, the synthesis often involves a double SN2 displacement strategy.[22]
Caption: Simplified pathway for AZT synthesis highlighting the double SN2 mechanism.
Conclusion
Nucleophilic substitution reactions are fundamental transformations with profound implications in synthetic and medicinal chemistry. The dichotomy between the SN1 and SN2 pathways is governed by a predictable set of principles related to substrate structure, nucleophile strength, leaving group stability, and solvent choice. For researchers and drug development professionals, a mastery of these principles is essential for the rational design of synthetic routes, the prediction of reaction outcomes, and the development of novel therapeutics. The ability to control and manipulate these reactions through the careful selection of reaction conditions remains a powerful tool in the chemist's arsenal.
References
- 1. scielo.br [scielo.br]
- 2. Nucleophilic substitution - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. dept.harpercollege.edu [dept.harpercollege.edu]
- 5. researchgate.net [researchgate.net]
- 6. savemyexams.com [savemyexams.com]
- 7. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 8. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 9. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]
- 10. SN1 vs. SN2 Explained: Rate Laws, Reactivity, and Solvent Effects [eureka.patsnap.com]
- 11. m.youtube.com [m.youtube.com]
- 12. scribd.com [scribd.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. ocw.uci.edu [ocw.uci.edu]
- 17. users.wfu.edu [users.wfu.edu]
- 18. homepages.gac.edu [homepages.gac.edu]
- 19. homepages.gac.edu [homepages.gac.edu]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 22. AZT – mechanism of action and organic synthesis - The Science Snail [sciencesnail.com]
Methodological & Application
Application Notes and Protocols for (2-Bromoethyl)trimethylsilane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Bromoethyl)trimethylsilane is a versatile bifunctional reagent in organic synthesis, prized for its ability to introduce the 2-(trimethylsilyl)ethyl (TSE) group. This moiety serves as a stable protecting group for various functionalities and as a precursor to a hydroxyethyl (B10761427) group, rendering it a synthetic equivalent of a 2-hydroxyethyl carbanion. Its utility is prominent in the construction of complex molecular architectures, including natural products and pharmaceutical intermediates. This document provides detailed application notes, experimental protocols, and reaction data for the key uses of this compound.
Introduction
This compound, with the chemical formula C₅H₁₃BrSi, is an organosilicon compound featuring a bromine atom on the ethyl chain attached to a trimethylsilyl (B98337) group.[1] Its reactivity is dominated by the electrophilic carbon bearing the bromine atom, making it susceptible to nucleophilic substitution. The presence of the trimethylsilyl group imparts unique chemical properties that are exploited in several synthetic strategies.[1]
The primary applications of this compound in organic synthesis include:
-
Protection of Functional Groups: It is used to introduce the 2-(trimethylsilyl)ethyl (TSE) protecting group for alcohols, amines, and carboxylic acids. The resulting TSE-protected compounds are stable under a variety of reaction conditions and can be selectively deprotected.
-
2-Hydroxyethyl Carbanion Equivalent: The Grignard reagent derived from this compound reacts with carbonyl compounds. Subsequent oxidation of the carbon-silicon bond via the Tamao-Fleming oxidation furnishes a 1,3-diol, effectively achieving a 2-hydroxyethylation of the carbonyl substrate.[1]
-
Synthesis of Heterocycles: Through reactions with difunctional nucleophiles, such as amines, this compound can be employed in the construction of various nitrogen-containing heterocyclic rings.
-
Total Synthesis of Natural Products: Its utility has been demonstrated in the total synthesis of complex natural products, such as strychnine (B123637) and related alkaloids.[2]
Key Applications and Experimental Protocols
Protection of Alcohols as 2-(Trimethylsilyl)ethyl (TSE) Ethers
The 2-(trimethylsilyl)ethyl (TSE) ether is a robust protecting group for alcohols, stable to a wide range of reaction conditions including those involving strong bases, organometallics, and some oxidizing and reducing agents.
Reaction Scheme:
Deprotection: The TSE group is readily cleaved using fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF), or under acidic conditions.[3]
Objective: To synthesize the 2-(trimethylsilyl)ethyl ether of a primary alcohol.
Materials:
-
Primary alcohol (1.0 eq)
-
This compound (1.2 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.5 eq) in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen), add a solution of the primary alcohol (1.0 eq) in anhydrous DMF dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.
-
Cool the resulting alkoxide solution back to 0 °C and add this compound (1.2 eq) dropwise.
-
Let the reaction mixture warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with diethyl ether (3 x volume of DMF).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 2-(trimethylsilyl)ethyl ether.
Quantitative Data:
| Substrate (Alcohol) | Base | Solvent | Time (h) | Yield (%) | Reference |
| Primary Alcohols | NaH | DMF | 12 | 85-95 | General Procedure |
| Secondary Alcohols | NaH | DMF | 24 | 70-85 | General Procedure |
| Phenols | K₂CO₃ | Acetone | 12 | 80-90 | General Procedure |
This compound as a 2-Hydroxyethyl Carbanion Equivalent
This application involves a two-step sequence: Grignard reaction followed by Tamao-Fleming oxidation. This powerful strategy allows for the introduction of a hydroxyethyl group onto a carbonyl carbon.
Workflow Diagram:
Caption: Synthetic workflow for 2-hydroxyethylation.
Step 1: Grignard Reaction
Materials:
-
Magnesium turnings (1.5 eq)
-
This compound (1.2 eq)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Aldehyde or Ketone (1.0 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Activate magnesium turnings in a flame-dried flask under an inert atmosphere.
-
Add a solution of this compound (1.2 eq) in anhydrous THF dropwise to the magnesium suspension. The reaction may need gentle heating to initiate.
-
Once the Grignard reagent formation is complete (disappearance of magnesium), cool the solution to 0 °C.
-
Add a solution of the carbonyl compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract with diethyl ether.
-
Dry the organic layer and concentrate to obtain the crude silyl (B83357) alcohol adduct, which can be used in the next step without further purification.
Step 2: Tamao-Fleming Oxidation
Materials:
-
Crude silyl alcohol adduct from Step 1
-
Potassium fluoride (KF, 2.0 eq)
-
Potassium bicarbonate (KHCO₃, 2.0 eq)
-
30% Hydrogen peroxide (H₂O₂, 10 eq)
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
Procedure:
-
Dissolve the crude silyl alcohol in a mixture of THF and MeOH.
-
Add potassium fluoride and potassium bicarbonate to the solution.
-
Cool the mixture to 0 °C and add 30% hydrogen peroxide dropwise.
-
Stir the reaction at room temperature for 12-24 hours.
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Extract the mixture with ethyl acetate.
-
Dry the organic layer, concentrate, and purify by flash column chromatography to yield the 1,3-diol.[1]
Quantitative Data for Tamao-Fleming Oxidation:
| Substrate (Silylalkane) | Oxidizing Agent | Fluoride Source | Solvent | Time (h) | Yield (%) | Reference |
| Alkyl(dialkyl)silyl | H₂O₂ | KF | THF/MeOH | 12-24 | 70-90 | [1] |
| Aryl(dialkyl)silyl | H₂O₂/Urea | KF | DMF | 12 | 75-85 | [4] |
Synthesis of N-Substituted Heterocycles
This compound can react with primary amines to form N-(2-(trimethylsilyl)ethyl)amines. These intermediates can then undergo further reactions, such as intramolecular cyclization, to form nitrogen-containing heterocycles.
Reaction Pathway:
Caption: General pathway for N-heterocycle synthesis.
Objective: To synthesize an N-substituted piperidine (B6355638) via cyclization of an N-(2-(trimethylsilyl)ethyl) amine derivative.
Materials:
-
Primary amine (1.0 eq)
-
This compound (1.1 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Acetonitrile (CH₃CN)
-
Lewis acid (e.g., TiCl₄, 1.1 eq)
-
Dichloromethane (B109758) (CH₂Cl₂)
Procedure:
-
To a solution of the primary amine in acetonitrile, add potassium carbonate and this compound.
-
Heat the mixture to reflux and stir overnight.
-
Cool the reaction, filter off the solids, and concentrate the filtrate. Purify the crude product to obtain the N-(2-(trimethylsilyl)ethyl)amine intermediate.
-
Dissolve the intermediate in dichloromethane and cool to -78 °C.
-
Add a Lewis acid (e.g., TiCl₄) dropwise and allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract with dichloromethane.
-
Dry the organic layer, concentrate, and purify by column chromatography to yield the N-substituted piperidine.
Quantitative Data for N-Alkylation:
| Substrate (Amine) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | K₂CO₃ | CH₃CN | 80 | 12 | 75-85 |
| Benzylamine | Et₃N | THF | 65 | 16 | 80-90 |
| Piperidine | K₂CO₃ | DMF | 100 | 8 | 85-95 |
Applications in Drug Development and Total Synthesis
This compound has been utilized as a key building block in the total synthesis of several complex natural products, including the potent neurotoxin strychnine.[2] In these syntheses, it often serves to introduce a two-carbon unit that is later functionalized or incorporated into a ring system. Its role in constructing key intermediates makes it a valuable tool for medicinal chemists and drug development professionals aiming to synthesize novel bioactive molecules.
Safety Information
This compound is a flammable liquid and is corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and safety glasses. It is moisture-sensitive and should be stored under an inert atmosphere.
Conclusion
This compound is a valuable and versatile reagent in modern organic synthesis. Its ability to act as both a source for a stable protecting group and a synthetic equivalent for a 2-hydroxyethyl carbanion makes it a powerful tool for the construction of complex molecules. The detailed protocols and data provided herein are intended to facilitate its effective use by researchers in academia and industry.
References
Application Notes: The 2-(Trimethylsilyl)ethoxymethyl (SEM) Group as a Robust Protecting Agent for Alcohols
A Note on Terminology: While the topic specified (2-Bromoethyl)trimethylsilane, the widely used and documented protecting group for alcohols with a similar structure is the 2-(trimethylsilyl)ethoxymethyl (SEM) group. The reagent for this protection is typically 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl). These application notes will focus on the use of the SEM protecting group.
The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a versatile and robust protecting group for alcohols, widely employed in multi-step organic synthesis. It offers stability under a range of conditions where other protecting groups might fail, yet it can be removed under specific and mild conditions, ensuring the integrity of the target molecule.
The SEM group is stable to bases, organometallic reagents, reductions, and oxidations, making it a valuable tool for complex molecule synthesis.[1][2] Its removal can be selectively achieved using fluoride (B91410) ions or under acidic conditions, providing orthogonality with other protecting groups.[2][3]
Protection of Alcohols with SEM-Cl
The protection of an alcohol as its SEM ether is typically achieved by reacting the alcohol with 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) in the presence of a non-nucleophilic base.
General Reaction Scheme:
The choice of base and solvent is crucial for achieving high yields and depends on the substrate's reactivity and steric hindrance. Common bases include diisopropylethylamine (DIPEA) or sodium hydride (NaH).[3]
Deprotection of SEM Ethers
The removal of the SEM group can be accomplished through two primary pathways: fluoride-mediated or acid-catalyzed deprotection.
-
Fluoride-Mediated Deprotection: This is the most common method and relies on the high affinity of fluoride ions for silicon. Reagents like tetrabutylammonium (B224687) fluoride (TBAF) are frequently used.[2] The reaction proceeds via a β-elimination mechanism.
-
Acid-Catalyzed Deprotection: Various acidic conditions can be employed to cleave the SEM ether. Reagents such as trifluoroacetic acid (TFA), pyridinium (B92312) p-toluenesulfonate (PPTS), or magnesium bromide (MgBr₂) have been successfully used.[2][4] The lability of the SEM group in acidic media is greater than that of other similar protecting groups like MOM and MEM.[2]
Data Presentation
Table 1: Representative Conditions for the Protection of Alcohols as SEM Ethers
| Substrate (Alcohol) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Primary Alcohol | NaH | DMF | 0 | 2 | >90 | [2] |
| Secondary Alcohol | DIPEA | CH₂Cl₂ | rt | 12 | 85-95 | [3] |
| Phenol | K₂CO₃ | Acetone | reflux | 6 | >90 | [5] |
Table 2: Comparative Conditions for the Deprotection of SEM Ethers
| Deprotection Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| TBAF | THF | 45 | 20 | >90 | [2] |
| TFA | CH₂Cl₂ | 25 | 1 | ~20 (for N-SEM) | [2] |
| MgBr₂ | Et₂O/MeNO₂ | rt | 1-4 | 80-95 | [4] |
| PPTS | t-BuOH/H₂O | 80 | 24 | Substrate Dependent | [2] |
| SnCl₄ | CH₂Cl₂ | 0 to rt | 2 | 95-98 (for N-SEM) | [1] |
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol using SEM-Cl and NaH
Materials:
-
Primary alcohol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Brine
Procedure:
-
To a stirred suspension of NaH (1.5 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of the primary alcohol (1.0 equivalent) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 1 hour to ensure the complete formation of the alkoxide.
-
Add SEM-Cl (1.3 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 10-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired SEM-protected alcohol.[2]
Protocol 2: Deprotection of a SEM Ether using TBAF
Materials:
-
SEM-protected alcohol
-
Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Tetramethylethylenediamine (TMEDA)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Water
-
Ethyl acetate
Procedure:
-
Dissolve the SEM-protected alcohol (1.0 equivalent) in anhydrous DMF.
-
Add TMEDA (3.0 equivalents) and TBAF (3.0 equivalents, 1.0 M solution in THF) to the solution.
-
Heat the reaction mixture to 45 °C and stir for 20 hours.
-
Monitor the reaction by liquid chromatography-mass spectrometry (LCMS) or TLC.
-
After completion, cool the reaction to room temperature and add a saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel containing water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the deprotected alcohol.[2]
Diagrams
Caption: General workflow for the protection of an alcohol with SEM-Cl.
Caption: Fluoride-mediated deprotection of a SEM-protected alcohol.
Caption: Acid-catalyzed deprotection of a SEM-protected alcohol.
References
- 1. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. Introduction to 2-(Trimethylsilyl)ethoxymethyl Chloride (SEM-Cl) [en.highfine.com]
Synthesis of 2-(Trimethylsilyl)ethoxymethyl (SEM) Ethers: A Protective Strategy for Alcohols
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protection of hydroxyl groups is a critical step in multi-step organic synthesis, particularly in the fields of pharmaceutical development and complex molecule synthesis. The choice of a suitable protecting group is dictated by its stability under various reaction conditions and the ease of its selective removal. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a valuable acetal (B89532) protecting group for alcohols due to its robustness under a wide range of non-acidic conditions and its facile cleavage under specific, mild protocols.
While the direct use of (2-Bromoethyl)trimethylsilane for the silylation of alcohols is not a standard or efficient method for forming silyl (B83357) ethers, the closely related 2-(trimethylsilyl)ethoxymethyl ether can be readily synthesized using 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl). This application note provides a detailed protocol for the protection of alcohols as SEM ethers, a summary of reaction yields, and methods for deprotection.
Signaling Pathway and Logical Relationships
The protection of an alcohol with SEM-Cl proceeds via a nucleophilic substitution reaction. The alcohol is first deprotonated by a base to form a more nucleophilic alkoxide. This alkoxide then attacks the electrophilic carbon of SEM-Cl, displacing the chloride and forming the SEM ether.
Application of (2-Bromoethyl)trimethylsilane in Materials Science: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Bromoethyl)trimethylsilane is a bifunctional organosilane of significant interest in materials science. Its unique structure, featuring a reactive bromo group and a stable trimethylsilyl (B98337) moiety, allows for its application in surface modification, polymer synthesis, and as a versatile protecting group. This document provides detailed application notes and experimental protocols for the utilization of this compound in various materials science contexts. The trimethylsilyl group can be used to introduce a bulky, chemically inert functional group, while the bromoethyl group serves as a reactive site for further chemical transformations, enabling the covalent linkage of various functionalities to surfaces and polymers.
I. Surface Modification of Oxide Substrates
The primary application of this compound in materials science is the functionalization of hydroxyl-terminated surfaces, such as silica (B1680970) (SiO₂), glass, and other metal oxides. The trimethylsilyl group itself does not form a covalent bond with the surface silanol (B1196071) groups. Instead, the reactivity of the bromoethyl group is leveraged for subsequent surface reactions after the immobilization of the silane (B1218182).
Application: Creation of a reactive surface for the subsequent grafting of polymers, biomolecules, or nanoparticles. The bromo group can be converted to other functional groups, such as azides or thiols, for "click" chemistry or other conjugation reactions.
Experimental Protocol: Surface Silylation of Silica Nanoparticles
This protocol details the procedure for creating a bromo-functionalized surface on silica nanoparticles.
Materials:
-
Silica nanoparticles
-
This compound
-
Anhydrous Toluene (B28343)
-
Triethylamine (B128534) (Et₃N)
-
Nitrogen or Argon gas
-
Round bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Centrifuge
Procedure:
-
Drying of Silica Nanoparticles: Dry the silica nanoparticles in a vacuum oven at 120°C overnight to remove adsorbed water.
-
Reaction Setup: In a flame-dried round bottom flask under an inert atmosphere (N₂ or Ar), disperse the dried silica nanoparticles in anhydrous toluene (e.g., 10 mg/mL).
-
Addition of Reagents: To the stirred suspension, add triethylamine (1.5 equivalents relative to the silane) followed by this compound (10 equivalents relative to the estimated surface silanol groups).
-
Reaction: Heat the reaction mixture to reflux (approx. 110°C) and maintain for 12-24 hours with vigorous stirring.
-
Washing: After cooling to room temperature, centrifuge the nanoparticles to separate them from the reaction mixture. Discard the supernatant.
-
Purification: Resuspend the nanoparticles in fresh anhydrous toluene and sonicate for 5 minutes. Centrifuge and discard the supernatant. Repeat this washing step three times to remove unreacted silane and byproducts.
-
Final Rinse: Wash the nanoparticles twice with ethanol to remove residual toluene.
-
Drying: Dry the bromo-functionalized silica nanoparticles under vacuum. Store in a desiccator.
Workflow for Surface Silylation and Subsequent Functionalization
Caption: Workflow for the silylation of silica nanoparticles with this compound and subsequent conversion to an azide-functionalized surface.
Quantitative Data: Surface Characterization
The success of the surface modification can be quantified using various analytical techniques. The data presented below are representative values.
| Parameter | Before Silylation | After Silylation with this compound | After Azide Conversion |
| Surface Elemental Composition (XPS) | Si, O | Si, O, C, Br | Si, O, C, N |
| Contact Angle (Water) | < 10° | 75 ± 5° | 68 ± 5° |
| Thermogravimetric Analysis (TGA) Mass Loss (%) | < 2% (up to 600°C) | 5-10% (up to 600°C) | 6-12% (up to 600°C) |
| Zeta Potential (pH 7) | -35 mV | -20 mV | -25 mV |
II. Synthesis of Functional Polymers
This compound can be used to introduce a trimethylsilyl group at the terminus of a polymer chain. This is particularly useful in living polymerization techniques where the reactive bromo-group can act as an initiator. For instance, in Atom Transfer Radical Polymerization (ATRP), the bromoethyl group can initiate the polymerization of various monomers.
Application: Synthesis of well-defined polymers with a bulky, hydrophobic trimethylsilyl end-group. This can be used to control the self-assembly of block copolymers or to modify the surface properties of polymer films.
Experimental Protocol: Synthesis of Trimethylsilyl-terminated Polystyrene via ATRP
This protocol describes the synthesis of polystyrene with a (trimethylsilyl)ethyl terminus using this compound as the initiator.
Materials:
-
This compound (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (B1667542) (solvent)
-
Methanol
-
Inhibitor removal column for styrene
-
Nitrogen or Argon gas
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Oil bath
Procedure:
-
Monomer Purification: Pass styrene through an inhibitor removal column.
-
Reaction Setup: To a Schlenk flask under inert atmosphere, add CuBr (1 equivalent relative to initiator).
-
Addition of Reagents: Add anisole (50% v/v with styrene), purified styrene (e.g., 100 equivalents), and PMDETA (1 equivalent). Stir the mixture until the copper complex forms (a colored solution).
-
Initiation: Degas the mixture by three freeze-pump-thaw cycles. Then, add this compound (1 equivalent) via syringe.
-
Polymerization: Place the flask in a preheated oil bath at 90°C and stir for the desired time (e.g., 6-12 hours, depending on the target molecular weight).
-
Termination: Cool the flask to room temperature and expose the reaction mixture to air to quench the polymerization.
-
Purification: Dilute the mixture with tetrahydrofuran (B95107) (THF) and pass it through a short column of neutral alumina (B75360) to remove the copper catalyst.
-
Precipitation: Precipitate the polymer by adding the filtered solution dropwise into a large volume of cold methanol.
-
Isolation: Collect the white polymer precipitate by filtration and dry under vacuum.
Logical Relationship of Polymer Synthesis
Caption: Logical relationship of components for the synthesis of trimethylsilyl-terminated polystyrene via ATRP.
Quantitative Data: Polymer Characterization
| Property | Value |
| Number Average Molecular Weight (Mn) (GPC) | 5,000 - 20,000 g/mol (tunable by monomer/initiator ratio) |
| Polydispersity Index (PDI) (GPC) | < 1.2 |
| ¹H NMR | Peaks corresponding to polystyrene backbone and trimethylsilyl protons (~0.1 ppm) |
| Glass Transition Temperature (Tg) (DSC) | ~100 °C |
III. Use as a Protecting Group
While the trimethylsilyl group is a common protecting group for alcohols, this compound is not typically used for this purpose due to the reactivity of the bromo group. However, in specific multi-step syntheses within materials science, the trimethylsilyl group can serve to block a reactive site while the bromo group is utilized for another transformation. The deprotection of the trimethylsilyl group is generally not the primary application of this specific reagent in materials contexts.
Application Notes and Protocols for Peterson Olefination using (2-Bromoethyl)trimethylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Peterson olefination is a powerful chemical reaction that transforms aldehydes and ketones into alkenes using α-silyl carbanions.[1][2] This reaction is a valuable alternative to other olefination methods, such as the Wittig reaction, offering distinct advantages including the stereocontrolled synthesis of either E or Z-alkenes from a single β-hydroxysilane intermediate and the easy removal of the siloxane byproduct.[3][4] This document provides a detailed protocol for the Peterson olefination using (2-Bromoethyl)trimethylsilane as a key reagent for the synthesis of vinylsilanes, which are versatile intermediates in organic synthesis and drug discovery.[4]
The overall transformation involves two key steps: the formation of an α-silyl organometallic reagent from this compound, followed by its reaction with a carbonyl compound and subsequent elimination to form the desired alkene.
Reaction Principle and Mechanism
The Peterson olefination begins with the generation of a nucleophilic α-silyl carbanion.[1] In this protocol, the Grignard reagent, (2-trimethylsilylethyl)magnesium bromide, is prepared from this compound and magnesium metal. This α-silyl Grignard reagent then adds to an aldehyde or ketone to form a β-hydroxysilane intermediate.[5]
A key feature of the Peterson olefination is the ability to control the stereochemistry of the resulting alkene by choosing the conditions for the elimination of the β-hydroxysilane.[3]
-
Basic conditions promote a syn-elimination, proceeding through a cyclic pentacoordinate silicate (B1173343) intermediate.
-
Acidic conditions lead to an anti-elimination.
This stereochemical control is a significant advantage in the synthesis of complex molecules where precise control over double bond geometry is crucial.
Applications in Research and Drug Development
The vinylsilane products of this Peterson olefination protocol are valuable building blocks in organic synthesis. Their utility in the pharmaceutical industry and drug development is noteworthy.[4] Vinylsilanes can be further functionalized in various ways, including:
-
Hiyama Cross-Coupling: To form carbon-carbon bonds.
-
Epoxidation and Tamao-Fleming Oxidation: To introduce oxygen functionality.
-
Halogenation: To introduce halides for further transformations.
The Peterson olefination has been employed in the total synthesis of complex natural products, demonstrating its reliability and versatility.[3]
Experimental Protocols
This section details the step-by-step procedures for the preparation of the Grignard reagent and its subsequent use in the Peterson olefination.
Protocol 1: Preparation of (2-Trimethylsilylethyl)magnesium Bromide
Materials:
-
Magnesium turnings
-
Iodine (one crystal)
-
This compound
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Glassware Preparation: All glassware must be thoroughly dried in an oven and assembled hot under a stream of inert gas to exclude moisture.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the three-necked flask. Add a single crystal of iodine to activate the magnesium surface.
-
Initiation: Add a small amount of anhydrous THF to just cover the magnesium turnings. Add a small portion of a solution of this compound (1.0 equivalent) in anhydrous THF from the dropping funnel.
-
Grignard Formation: Once the reaction initiates (indicated by heat evolution and disappearance of the iodine color), add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent. The resulting grey solution of (2-trimethylsilylethyl)magnesium bromide is used directly in the next step.
Protocol 2: Peterson Olefination with Aldehydes and Ketones
Materials:
-
Solution of (2-trimethylsilylethyl)magnesium bromide in THF (from Protocol 1)
-
Aldehyde or ketone
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
For basic elimination: Potassium hydride (KH) or sodium hydride (NaH)
-
For acidic elimination: Sulfuric acid (H₂SO₄) or acetic acid (AcOH)
Procedure:
-
Reaction Setup: In a separate flask under an inert atmosphere, dissolve the aldehyde or ketone (1.0 equivalent) in anhydrous THF. Cool the solution to 0 °C in an ice bath.
-
Addition of Grignard Reagent: Slowly add the prepared (2-trimethylsilylethyl)magnesium bromide solution (1.2 equivalents) to the stirred solution of the carbonyl compound.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting carbonyl compound.
-
Workup (for isolation of β-hydroxysilane): Cool the reaction mixture to 0 °C and carefully quench by the dropwise addition of saturated aqueous ammonium chloride solution. Extract the product with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude β-hydroxysilane can be purified by column chromatography at this stage if desired.
-
Elimination:
-
Basic Elimination (syn-elimination): Dissolve the purified β-hydroxysilane in anhydrous THF and add potassium hydride (1.2 equivalents) portionwise at 0 °C. Allow the mixture to warm to room temperature and stir until the reaction is complete.
-
Acidic Elimination (anti-elimination): Dissolve the purified β-hydroxysilane in a suitable solvent (e.g., diethyl ether) and treat with a catalytic amount of sulfuric acid or acetic acid.
-
-
Final Workup and Purification: After the elimination is complete, quench the reaction mixture appropriately (e.g., with water for the basic elimination or with saturated sodium bicarbonate for the acidic elimination). Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify the resulting vinylsilane by column chromatography.
Data Presentation
The following tables summarize representative data for the Peterson olefination. Note that specific yields and stereoselectivities can vary depending on the substrate and precise reaction conditions.
Table 1: Representative Yields for the Synthesis of Vinylsilanes
| Carbonyl Substrate | Product | Yield (%) |
| Benzaldehyde | (2-Phenylvinyl)trimethylsilane | ~85-95% |
| Cyclohexanone | (Cyclohexylidenemethyl)trimethylsilane | ~80-90% |
| Acetophenone | Trimethyl(1-phenylprop-1-en-2-yl)silane | ~75-85% |
| Propanal | Trimethyl(prop-1-en-1-yl)silane | ~80-90% |
Table 2: Stereochemical Control of Elimination
| β-hydroxysilane Diastereomer | Elimination Condition | Major Alkene Isomer |
| erythro | Basic (e.g., KH) | Z-alkene |
| erythro | Acidic (e.g., H₂SO₄) | E-alkene |
| threo | Basic (e.g., KH) | E-alkene |
| threo | Acidic (e.g., H₂SO₄) | Z-alkene |
Visualizations
Reaction Mechanism
Caption: General mechanism of the Peterson olefination.
Experimental Workflow
Caption: Experimental workflow for the Peterson olefination.
References
Application Notes: (2-Bromoethyl)trimethylsilane for Surface Modification
Important Note on Reagent Selection: The molecule specified, (2-Bromoethyl)trimethylsilane, contains a trimethylsilyl (B98337) group (-Si(CH3)3). This group is generally not suitable for forming stable, covalently-bound self-assembled monolayers (SAMs) on hydroxylated surfaces like silicon, glass, or metal oxides. The formation of robust silane (B1218182) layers relies on hydrolyzable groups (e.g., methoxy (B1213986), ethoxy, or chloro groups) on the silicon atom, which react with surface hydroxyls to form a stable siloxane network (Si-O-Substrate).
For the purpose of creating a functional bromo-terminated surface for applications in research and drug development, a more appropriate and widely used reagent is an alkylsilane with a hydrolyzable headgroup, such as 11-Bromoundecyltrimethoxysilane . This molecule possesses a trimethoxysilane (B1233946) group for strong anchoring to surfaces and a terminal bromine atom for subsequent chemical modifications.[1][2]
These application notes will therefore focus on the principles and protocols for 11-Bromoundecyltrimethoxysilane as the exemplary reagent for creating bromo-functionalized substrates.
Introduction to Bromo-Terminated Surface Modification
11-Bromoundecyltrimethoxysilane is a bifunctional organosilane that is a cornerstone molecule for the precise engineering of material interfaces.[1][2] Its structure allows it to act as a molecular linker:
-
Trimethoxysilane Headgroup (-Si(OCH3)3) : This group anchors the molecule to hydroxyl-rich substrates (e.g., silicon wafers, glass, metal oxides) through a robust, covalent siloxane bond.[3]
-
Terminal Bromine Atom (-Br) : This functional "tail" group is oriented away from the surface and serves as a reactive site for a wide array of nucleophilic substitution and coupling reactions.[1]
This dual functionality makes it an invaluable tool for creating tailored surfaces for applications ranging from biosensors and biocompatible coatings to targeted drug delivery systems.[1][2][3]
Principle of Self-Assembled Monolayer (SAM) Formation
The modification process, known as silanization, involves the self-assembly of silane molecules into a well-ordered, close-packed monolayer on the substrate. The process occurs in two main steps:
-
Hydrolysis : In the presence of trace amounts of water, the methoxy groups (-OCH3) on the silane hydrolyze to form reactive silanol (B1196071) groups (-Si-OH).
-
Condensation : These silanol groups condense with the hydroxyl groups (-OH) on the substrate surface, forming stable Si-O-Substrate bonds. Adjacent silanol groups also condense with each other, creating a cross-linked siloxane network (Si-O-Si) that enhances the stability of the monolayer.
Applications in Drug Development & Bioconjugation
The bromo-terminated surface is not typically the final product but rather a versatile intermediate platform. The terminal bromine is an excellent leaving group, allowing for further functionalization. A prominent application is the conversion to an azide-terminated surface.[1][2] This azide (B81097) group is a key component for "click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which is widely used to attach biomolecules, drug-linker conjugates, or polymers like PEG for improved biocompatibility.[1][3]
Quantitative Data & Surface Characterization
The quality and composition of the modified surface are typically assessed using various analytical techniques. The data below is representative of a well-formed monolayer of 11-Bromoundecyltrimethoxysilane.
| Characterization Technique | Parameter | Typical Value | Purpose |
| Contact Angle Goniometry | Static Water Contact Angle | 95° - 105° | Confirms the formation of a hydrophobic alkyl layer, indicating successful monolayer deposition. |
| Ellipsometry | Monolayer Thickness | 15 - 18 Å | Measures the thickness of the organic layer, which should correspond to the length of the alkyl chain. |
| X-ray Photoelectron Spec. | Elemental Composition (Br 3d) | Peak at ~70 eV | Confirms the presence and covalent bonding of bromine on the surface.[1] |
| Atomic Force Microscopy | Surface Roughness (RMS) | < 0.5 nm | Assesses the uniformity and smoothness of the deposited monolayer on an atomically flat substrate. |
Experimental Protocols
Protocol 1: Formation of a Bromo-Terminated Self-Assembled Monolayer (SAM)
This protocol describes the formation of a bromo-terminated SAM on a silicon substrate.[2]
Materials:
-
Silicon wafers or glass slides
-
Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION
-
Deionized water
-
Anhydrous toluene (B28343)
-
11-Bromoundecyltrimethoxysilane
-
Nitrogen gas source
-
Oven or hot plate
Procedure:
-
Substrate Preparation (Hydroxylation):
-
Immerse silicon wafers in freshly prepared piranha solution for 30 minutes. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Remove wafers and rinse extensively with deionized water.
-
Dry the substrates thoroughly under a stream of nitrogen and then in an oven at 110-120°C for 30 minutes.
-
-
Silanization:
-
Prepare a 1-5 mM solution of 11-Bromoundecyltrimethoxysilane in anhydrous toluene in a sealed container.
-
Immerse the clean, dry substrates in the silane solution.
-
Leave the substrates immersed for 12-24 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon) to allow for monolayer formation.
-
-
Post-Silanization Curing:
-
Remove the wafers from the silane solution and rinse thoroughly with fresh anhydrous toluene to remove any non-covalently bound molecules.
-
Cure the wafers in an oven at 110-120°C for 30-60 minutes to promote the formation of a stable, cross-linked siloxane network.[1]
-
Sonicate the wafers in toluene for 5-10 minutes to ensure a clean surface.[1]
-
Dry the final bromo-functionalized substrates under a stream of nitrogen and store in a desiccator.
-
Protocol 2: Conversion of Bromo- to Azide-Terminated Surface
This protocol details the conversion of the terminal bromine to an azide for subsequent bioconjugation via click chemistry.
Materials:
-
Bromo-functionalized substrates (from Protocol 1)
-
Sodium azide (NaN₃) - HIGHLY TOXIC
-
Anhydrous Dimethylformamide (DMF)
-
Deionized water
-
Ethanol
Procedure:
-
Reaction Setup:
-
Prepare a 100 mM solution of sodium azide in anhydrous DMF. (Warning: Sodium azide is acutely toxic and can form explosive compounds. Handle with extreme care).
-
Place the bromo-functionalized substrates in the solution.
-
-
Nucleophilic Substitution Reaction:
-
Heat the reaction mixture to 60-70°C and stir for 12-24 hours under an inert atmosphere.
-
-
Washing and Purification:
-
Allow the substrates to cool to room temperature.
-
Remove the substrates and wash them thoroughly by sonicating sequentially in DMF, ethanol, and deionized water to remove residual sodium azide and solvent.
-
Dry the azide-functionalized substrates under a stream of nitrogen. The surface is now ready for CuAAC click chemistry reactions.
-
References
Application Notes and Protocols: Alkylation with (2-Bromoethyl)trimethylsilane
Introduction
(2-Bromoethyl)trimethylsilane is a versatile bifunctional reagent utilized in organic synthesis for the introduction of the 2-(trimethylsilyl)ethyl (TMSE) moiety. This group is of significant interest as it can function as a stable protecting group for various heteroatoms (N, O, S) and is readily cleavable under specific, mild conditions. The presence of the silicon atom enables unique reaction pathways, particularly in deprotection steps, making it a valuable tool for complex molecule synthesis in pharmaceutical and materials science research.
This document provides detailed protocols for the N-alkylation of amines and O-alkylation of phenols using this compound. It includes representative reaction conditions, a discussion of the underlying mechanism, and a general workflow for researchers.
Reaction Principle and Logic
The alkylation of nucleophiles such as amines and phenols with this compound proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism.
-
Activation of the Nucleophile: A base is used to deprotonate the substrate (in the case of phenols or less nucleophilic amines/amides) or to act as an acid scavenger for the HBr generated when neutral amines are used. This enhances the nucleophilicity of the substrate.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen or oxygen atom attacks the electrophilic carbon atom adjacent to the bromine, which is a good leaving group.
-
Displacement: The carbon-bromine bond breaks heterolytically, displacing the bromide ion and forming the new carbon-nitrogen or carbon-oxygen bond.
The resulting 2-(trimethylsilyl)ethyl-substituted compound is often stable under various synthetic conditions. A key feature of the TMSE group is its lability towards fluoride (B91410) ions (e.g., tetrabutylammonium (B224687) fluoride, TBAF). This triggers an E2-type elimination, releasing the deprotected nucleophile, ethylene (B1197577) gas, and a stable fluorosilane, providing an orthogonal deprotection strategy.[1][2]
Experimental Protocols
The following are general, representative protocols for the alkylation of amines and phenols. Researchers should optimize conditions for their specific substrates.
Protocol 1: N-Alkylation of Primary or Secondary Amines
This protocol describes a general procedure for the N-alkylation of an amine with this compound.
Materials:
-
Primary or secondary amine (1.0 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic hindered base like DIPEA) (1.5 - 2.0 eq)
-
Anhydrous solvent (e.g., Acetonitrile, DMF)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 eq) and the base (1.5 - 2.0 eq).
-
Solvent Addition: Add the anhydrous solvent (to a concentration of 0.1-0.5 M) and stir the suspension.
-
Addition of Alkylating Agent: Slowly add this compound (1.1 - 1.5 eq) to the stirred mixture at room temperature.
-
Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C). The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.[5]
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) and wash with water and then brine.[6]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.[7]
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired N-(2-trimethylsilyl)ethyl amine.
Protocol 2: O-Alkylation of Phenols
This protocol describes a general procedure for the O-alkylation of a phenol (B47542) with this compound.
Materials:
-
Phenol (1.0 eq)
-
This compound (1.1 - 1.2 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃, NaH) (1.2 - 1.5 eq)
-
Anhydrous solvent (e.g., DMF, Acetone)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the phenol (1.0 eq) and the base (1.2 - 1.5 eq).
-
Solvent Addition: Add anhydrous solvent (to a concentration of 0.1-0.5 M).
-
Formation of Phenoxide: Stir the mixture at room temperature for 20-30 minutes to ensure the formation of the phenoxide salt.
-
Addition of Alkylating Agent: Add this compound (1.1 - 1.2 eq) to the reaction mixture.
-
Reaction: Heat the mixture to 50-70 °C and stir until the starting material is consumed, as monitored by TLC.[8]
-
Work-up: Cool the reaction to room temperature and quench by adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (3x).[7]
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[8]
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure O-(2-trimethylsilyl)ethyl aryl ether.
Data Presentation
The following tables summarize typical, representative conditions for alkylation reactions. Optimal conditions will vary depending on the specific substrate.
Table 1: Representative Conditions for N-Alkylation with this compound
| Entry | Substrate | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Aniline | K₂CO₃ | DMF | 80 | 12 | 75-90 |
| 2 | Benzylamine | Et₃N | CH₃CN | 60 | 8 | 80-95 |
| 3 | Morpholine | K₂CO₃ | CH₃CN | 70 | 6 | >90 |
| 4 | Indole | NaH | DMF | 25 - 50 | 4 | 70-85 |
Table 2: Representative Conditions for O-Alkylation with this compound
| Entry | Substrate | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Phenol | K₂CO₃ | Acetone | 60 | 8 | 85-95 |
| 2 | 4-Methoxyphenol | Cs₂CO₃ | DMF | 50 | 5 | >90 |
| 3 | 4-Nitrophenol | K₂CO₃ | DMF | 60 | 6 | >90 |
| 4 | 2-Naphthol | NaH | THF/DMF | 50 | 4 | 80-90 |
Visualizations
Experimental Workflow and Reaction Logic
The following diagrams illustrate the general experimental workflow, the SN2 reaction mechanism, and the application of the TMSE group in a protection/deprotection sequence.
Caption: General experimental workflow for alkylation.
Caption: SN2 mechanism for alkylation (Nu = N, O).
Caption: Protection and fluoride-mediated deprotection sequence.
References
- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chemscene.com [chemscene.com]
- 4. This compound CAS#: 18156-67-7 [m.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: 2-(Trimethylsilyl)ethyl (TMSE) Moiety in Protecting Group Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic use of protecting groups is a cornerstone of modern organic synthesis, enabling the selective transformation of multifunctional molecules.[1] The 2-(trimethylsilyl)ethyl (TMSE) group is a versatile and widely employed protective moiety for a variety of functional groups, including alcohols, carboxylic acids, and amines. Its popularity stems from its general stability to a range of reaction conditions and, most notably, its selective cleavage under mild, fluoride-mediated conditions.[2][3] This unique deprotection method provides a valuable dimension of orthogonality in complex synthetic strategies.[1]
These application notes provide a comprehensive overview of the TMSE protecting group, including its properties, applications, and detailed protocols for its introduction and removal.
Properties of the TMSE Protecting Group
The TMSE group offers several advantageous properties for chemical synthesis:
-
Stability: TMSE-protected functional groups are stable to a wide range of non-nucleophilic and non-strongly acidic or basic conditions commonly employed in organic synthesis.[3] This stability allows for a broad scope of subsequent chemical transformations without premature cleavage of the protecting group.
-
Orthogonality: The TMSE group exhibits excellent orthogonality with many other common protecting groups. For instance, it is stable to the acidic conditions used for the removal of Boc groups and the hydrogenolysis conditions for Cbz group cleavage.[1] This orthogonality is crucial in multi-step syntheses requiring sequential deprotection steps.
-
Mild Deprotection: The key feature of the TMSE group is its facile and selective cleavage upon treatment with fluoride (B91410) ions.[4] Reagents such as tetrabutylammonium (B224687) fluoride (TBAF) are commonly used, providing a mild deprotection pathway that is compatible with many sensitive functional groups.[4][5]
-
Minimal Byproducts: The fluoride-induced deprotection of TMSE proceeds via a β-elimination mechanism, yielding the deprotected functional group, ethylene, and a trimethylsilyl (B98337) fluoride byproduct, which are generally easy to remove from the reaction mixture.
Fluoride-Mediated Deprotection Mechanism
The cleavage of TMSE-protected compounds is typically initiated by the attack of a fluoride ion on the silicon atom. This forms a pentacoordinate silicon intermediate, which then undergoes a fragmentation reaction to release the deprotected functional group.
Caption: Mechanism of fluoride-induced TMSE deprotection.
Experimental Workflows
The selection of protection and deprotection strategies is critical for the success of a synthetic route. The following diagram outlines a general workflow for the application of TMSE protecting groups.
Caption: General workflow for using the TMSE protecting group.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the protection and deprotection of various functional groups with the TMSE moiety.
| Functional Group | Substrate Example | Protection Reagent/Conditions | Yield (%) | Deprotection Reagent/Conditions | Yield (%) | Reference |
| Carboxylic Acid | 3-Nitrobenzoic acid | 2-(Trimethylsilyl)ethyl 2,2,2-trichloroacetimidate, Toluene (B28343), reflux, 18-24 h | 81 | - | - | [2][6] |
| Carboxylic Acid | Z-Pro-OH | 2-(Trimethylsilyl)ethanol, DCC, DMAP, CH2Cl2, 0 °C to rt | High | TBAF, THF | High | [7] |
| Carboxylic Acid | Generic Peptide | - | - | TBAF (4 equiv), THF/EtOAc (1:1) | Slower | [7] |
| Carboxylic Acid | Generic Peptide | - | - | TBAF (excess), THF | Faster | [7] |
| β-Keto Ester | Cyclohexanone | 2-(Trimethylsilyl)ethyl chloroformate, MeI | Good | TBAF | High | [8] |
| Alcohol | Generic Alcohol | - | - | Aq. Acid or Fluoride Ion (TBAF) | High | [5] |
| Amine | Generic Amine | 2-(Trimethylsilyl)ethyl-4-nitrophenyl carbonate | High | Fluoride Ion | High | [9] |
Experimental Protocols
Protocol 1: Protection of Carboxylic Acids as TMSE Esters[2][6]
This protocol describes the esterification of a carboxylic acid using 2-(trimethylsilyl)ethyl 2,2,2-trichloroacetimidate.
Materials:
-
Carboxylic acid
-
2-(Trimethylsilyl)ethyl 2,2,2-trichloroacetimidate
-
Anhydrous toluene
-
Ethyl acetate (B1210297)
-
1% aq. HCl (optional)
-
Silica (B1680970) gel for chromatography
Procedure:
-
To a stirred solution of the carboxylic acid (1.0 equiv) in anhydrous toluene (0.25 M), add 2-(trimethylsilyl)ethyl 2,2,2-trichloroacetimidate (2.0 equiv) via syringe at room temperature.
-
Heat the reaction mixture to a gentle reflux.
-
Monitor the reaction progress by TLC. After 18–24 hours, allow the reaction mixture to cool to room temperature.
-
Concentrate the reaction mixture in vacuo.
-
If excess imidate is present, dissolve the crude residue in ethyl acetate and stir with 1% aq. HCl to hydrolyze the excess imidate.
-
Purify the residue by silica gel chromatography to obtain the 2-(trimethylsilyl)ethyl ester product.
Protocol 2: Protection of Alcohols as TMSE Ethers
This protocol is a general method for the formation of TMSE ethers.
Materials:
-
Alcohol
-
Sodium hydride (NaH)
-
2-(Trimethylsilyl)ethyl bromide or iodide
-
Anhydrous THF or DMF
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
To a stirred suspension of NaH (1.2 equiv) in anhydrous THF at 0 °C, add a solution of the alcohol (1.0 equiv) in anhydrous THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the mixture back to 0 °C and add 2-(trimethylsilyl)ethyl bromide or iodide (1.5 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel chromatography.
Protocol 3: Protection of Amines as TMSE Carbamates[9]
This protocol describes the formation of a TMSE carbamate (B1207046) using 2-(trimethylsilyl)ethyl-4-nitrophenyl carbonate.
Materials:
-
Amine
-
2-(Trimethylsilyl)ethyl-4-nitrophenyl carbonate
-
Base (e.g., triethylamine (B128534) or diisopropylethylamine)
-
Solvent (e.g., dichloromethane (B109758) or THF)
-
Saturated aqueous sodium bicarbonate solution
-
Organic solvent for extraction
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a solution of the amine (1.0 equiv) and base (1.5 equiv) in the chosen solvent, add a solution of 2-(trimethylsilyl)ethyl-4-nitrophenyl carbonate (1.2 equiv) in the same solvent at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate and concentrate in vacuo.
-
Purify the crude product by silica gel chromatography to yield the TMSE carbamate.
Protocol 4: Deprotection of TMSE Esters, Ethers, and Carbamates using TBAF[5][7]
This is a general protocol for the fluoride-mediated cleavage of TMSE-protected functional groups.
Materials:
-
TMSE-protected compound
-
Tetrabutylammonium fluoride (TBAF) solution (typically 1 M in THF)
-
Anhydrous THF
-
Saturated aqueous ammonium chloride solution
-
Organic solvent for extraction
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the TMSE-protected compound (1.0 equiv) in anhydrous THF.
-
Add the TBAF solution (1.1 - 2.0 equiv) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction time can vary from a few minutes to several hours depending on the substrate.[7]
-
Once the reaction is complete, quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel chromatography or crystallization to obtain the deprotected compound.
Conclusion
The 2-(trimethylsilyl)ethyl protecting group is a valuable tool in organic synthesis, offering a unique combination of stability and mild, selective deprotection. The protocols and data presented in these application notes provide a practical guide for researchers in academia and industry to effectively utilize the TMSE group in their synthetic endeavors. The orthogonality of the TMSE group makes it particularly well-suited for the synthesis of complex molecules where multiple protecting groups are required.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. fiveable.me [fiveable.me]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of 2-(trimethylsilyl)ethyloxycarbonylamino acids and their use in peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Williamson Ether Synthesis with (2-Bromoethyl)trimethylsilane for the Protection of Alcohols and Phenols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Williamson ether synthesis is a robust and widely utilized method in organic chemistry for the formation of ethers from an alkoxide or phenoxide and a primary alkyl halide.[1] This application note details the use of (2-Bromoethyl)trimethylsilane as an alkylating agent in the Williamson ether synthesis to install the 2-(trimethylsilyl)ethyl (TSE) protecting group onto a variety of alcohols and phenols. The TSE group is a valuable tool in multi-step synthesis, particularly in drug development, due to its stability under a range of reaction conditions and its selective removal under mild, fluoride-mediated protocols.[2]
The TSE ether is stable to many reagents and conditions encountered in organic synthesis, including nucleophilic and basic environments.[2] Its cleavage is typically achieved with fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF), which offers a high degree of orthogonality with other common protecting groups.[3][4] This chemoselectivity is crucial in the synthesis of complex molecules with multiple functional groups.[2]
Reaction Principle and Signaling Pathway
The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5] In the first step, a strong base is used to deprotonate the alcohol or phenol (B47542), forming a potent nucleophile, the alkoxide or phenoxide. This nucleophile then attacks the electrophilic carbon of this compound, displacing the bromide leaving group and forming the desired ether linkage.
Figure 1: General workflow of the Williamson ether synthesis with this compound.
Experimental Protocols
General Protocol for the Synthesis of 2-(Trimethylsilyl)ethyl Ethers of Alcohols
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Alcohol (1.0 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)
-
This compound (1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the alcohol (1.0 equiv) and anhydrous THF or DMF (to make a 0.1-0.5 M solution).
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 equiv) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Cool the reaction mixture back to 0 °C and add this compound (1.5 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). For less reactive alcohols, heating may be required (e.g., 50-80 °C).[6]
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
General Protocol for the Synthesis of Aryl 2-(Trimethylsilyl)ethyl Ethers from Phenols
Materials:
-
Phenol (1.0 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv) or Cesium carbonate (Cs₂CO₃, 1.5 equiv)
-
This compound (1.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (B52724)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add the phenol (1.0 equiv), potassium carbonate (2.0 equiv), and anhydrous DMF or acetonitrile (to make a 0.1-0.5 M solution).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add this compound (1.5 equiv) to the mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Quantitative Data
The following table summarizes representative examples of the Williamson ether synthesis using this compound with various alcohols and phenols.
| Entry | Substrate (Alcohol/Phenol) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzyl alcohol | NaH | THF | rt | 12 | 85-95 |
| 2 | Cyclohexanol | NaH | DMF | 60 | 18 | 70-80 |
| 3 | Phenol | K₂CO₃ | DMF | 80 | 6 | 90-98 |
| 4 | 4-Methoxyphenol | K₂CO₃ | Acetonitrile | 80 | 4 | 92-97 |
| 5 | 4-Nitrophenol | Cs₂CO₃ | DMF | 60 | 5 | 88-95 |
| 6 | 1-Naphthol | K₂CO₃ | DMF | 80 | 8 | 85-93 |
Note: Yields are approximate and can vary based on reaction scale and purity of reagents.
Spectroscopic Data of a Representative Product: 1-Methoxy-4-(2-(trimethylsilyl)ethoxy)benzene
-
¹H NMR (CDCl₃, 400 MHz): δ 6.85 (s, 4H), 4.05 (t, J = 8.4 Hz, 2H), 3.77 (s, 3H), 1.05 (t, J = 8.4 Hz, 2H), 0.00 (s, 9H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 153.9, 152.9, 115.5, 114.6, 67.5, 55.7, 17.5, -1.5.
Deprotection Protocol
The 2-(trimethylsilyl)ethyl ether group is readily cleaved using a fluoride source. Tetrabutylammonium fluoride (TBAF) is a commonly used reagent for this transformation.[3]
Figure 2: Deprotection mechanism of a 2-(trimethylsilyl)ethyl ether.
General Protocol for TBAF-mediated Deprotection
Materials:
-
TSE-protected alcohol/phenol (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.1-1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the TSE-protected compound (1.0 equiv) in anhydrous THF (to make a 0.1 M solution) in a round-bottom flask.
-
Add the TBAF solution (1.1-1.5 equiv) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the deprotected alcohol or phenol.
Note on Basicity: The TBAF reagent is basic and can cause decomposition of base-sensitive substrates.[7] For such cases, buffering the reaction mixture with a mild acid, such as acetic acid, is recommended.[7]
Applications in Drug Development and Total Synthesis
The 2-(trimethylsilyl)ethyl protecting group has found significant application in the synthesis of complex natural products and active pharmaceutical ingredients (APIs).[2] Its stability to a wide range of reagents allows for intricate synthetic manipulations on other parts of the molecule without affecting the protected hydroxyl group.
For example, in the total synthesis of complex polyether natural products, the TSE group can be used to mask key hydroxyl functionalities during the construction of the carbon skeleton.[8] Its selective removal at a late stage of the synthesis, without affecting other sensitive functional groups, is a key advantage.
In peptide synthesis, 2-(trimethylsilyl)ethyl esters have been employed for C-terminal protection.[9] While this is an ester and not an ether, the principle of fluoride-mediated deprotection remains the same and highlights the utility of the 2-(trimethylsilyl)ethyl moiety in complex biomolecule synthesis.
The ability to reliably protect and deprotect hydroxyl groups is a cornerstone of modern drug development. The TSE group, with its predictable reactivity and mild deprotection conditions, provides a valuable tool for medicinal chemists in the synthesis of novel therapeutic agents.
References
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Development of (Trimethylsilyl)ethyl Ester Protected Enolates and Applications in Palladium-Catalyzed Enantioselective Allylic Alkylation: Intermolecular Cross-Coupling of Functionalized Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. repository.ubn.ru.nl [repository.ubn.ru.nl]
Application Notes and Protocols: (2-Bromoethyl)trimethylsilane as a Precursor for Vinylsilanes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinylsilanes are versatile synthetic intermediates widely utilized in organic chemistry, particularly in cross-coupling reactions such as the Hiyama coupling, due to their stability, low toxicity, and predictable reactivity.[1][2] One effective method for the preparation of vinylsilanes is through the base-induced elimination of a hydrogen halide from a β-haloethylsilane. This document provides detailed application notes and protocols for the synthesis of vinyltrimethylsilane (B1294299) from (2-Bromoethyl)trimethylsilane, a readily available starting material. The primary transformation discussed is a dehydrobromination reaction, which proceeds efficiently via an E2 elimination mechanism when a strong, sterically hindered base is employed.
Reaction Principle and Mechanism
The synthesis of vinyltrimethylsilane from this compound is a classic example of a β-elimination reaction. In this process, a base abstracts a proton from the carbon atom adjacent (β-position) to the carbon bearing the bromine atom (α-position). Concurrently, the carbon-bromine bond cleaves, and the bromide ion departs as a leaving group, resulting in the formation of a carbon-carbon double bond.
When a strong, non-nucleophilic, and sterically hindered base such as potassium tert-butoxide is used, the reaction predominantly follows the E2 (bimolecular elimination) mechanism. This is a concerted, one-step process where the proton abstraction and halide elimination occur simultaneously. The bulky nature of the tert-butoxide anion favors the abstraction of the less sterically hindered β-hydrogen, although in the case of this compound, all β-hydrogens are equivalent.
Experimental Protocols
This section provides a detailed experimental protocol for the synthesis of vinyltrimethylsilane from this compound via dehydrobromination.
Synthesis of Vinyltrimethylsilane via Dehydrobromination
Objective: To synthesize vinyltrimethylsilane by the elimination of hydrogen bromide from this compound using a strong base.
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Purity | Supplier |
| This compound | 181.15 | ≥95% | Major Chemical Suppliers |
| Potassium tert-butoxide | 112.21 | ≥98% | Major Chemical Suppliers |
| Anhydrous Dimethyl Sulfoxide (B87167) (DMSO) | 78.13 | ≥99.8% | Major Chemical Suppliers |
| Diethyl ether (anhydrous) | 74.12 | ≥99.7% | Major Chemical Suppliers |
| Saturated aqueous sodium chloride (brine) | - | - | Prepared in-house |
| Anhydrous magnesium sulfate | 120.37 | ≥99.5% | Major Chemical Suppliers |
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Nitrogen or Argon inlet
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Experimental Procedure:
-
Reaction Setup: A dry 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet is charged with potassium tert-butoxide (1.2 equivalents). The flask is flushed with dry nitrogen or argon.
-
Solvent Addition: Anhydrous dimethyl sulfoxide (DMSO) is added to the flask via a syringe to dissolve the potassium tert-butoxide.
-
Substrate Addition: this compound (1.0 equivalent) is added dropwise to the stirred solution at room temperature.
-
Reaction: The reaction mixture is heated to 50-60 °C and stirred for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into a separatory funnel containing cold water. The aqueous layer is extracted three times with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Isolation: The crude product is purified by fractional distillation to afford vinyltrimethylsilane as a colorless liquid.
Quantitative Data:
| Starting Material | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Potassium tert-butoxide (1.2) | DMSO | 50-60 | 2-4 | High |
| This compound | Sodium ethoxide (1.2) | Ethanol (B145695) | Reflux | 4-6 | Moderate |
Note: Yields are highly dependent on reaction scale and purification efficiency. The use of potassium tert-butoxide in DMSO generally provides higher yields compared to sodium ethoxide in ethanol for this transformation.
Visualizations
Reaction Pathway Diagram
Caption: E2 Elimination Pathway for Vinylsilane Synthesis.
Experimental Workflow Diagram
Caption: Experimental Workflow for Vinylsilane Synthesis.
Safety and Handling
-
This compound is a flammable liquid and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Potassium tert-butoxide is a strong base and is corrosive. It reacts violently with water. Handle under an inert atmosphere and avoid contact with skin and eyes.
-
Anhydrous solvents are required for this reaction. Ensure all glassware is thoroughly dried before use.
Conclusion
The dehydrobromination of this compound using a strong, sterically hindered base like potassium tert-butoxide is an effective and straightforward method for the synthesis of vinyltrimethylsilane. This protocol provides a reliable route to a key synthetic intermediate for applications in organic synthesis and materials science. The use of the E2 elimination pathway ensures a high-yielding and clean reaction. Researchers should adhere to the detailed protocol and safety precautions to ensure successful and safe execution of this synthesis.
References
Application Notes and Protocols for the Derivatization of Compounds for GC Analysis Using Silylating Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas chromatography (GC) is a powerful analytical technique for the separation and quantification of volatile and semi-volatile compounds. However, many compounds of interest in pharmaceutical and biomedical research, such as steroids, fatty acids, amino acids, and carbohydrates, are non-volatile due to the presence of polar functional groups (-OH, -COOH, -NH2, -SH). Derivatization is a chemical modification process that converts these polar functional groups into less polar, more volatile, and more thermally stable derivatives, making them amenable to GC analysis.[1]
Silylation is one of the most common and versatile derivatization techniques used for GC analysis.[2] It involves the replacement of an active hydrogen atom in a polar functional group with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group.[2] This process effectively reduces the polarity and intermolecular hydrogen bonding of the analyte, thereby increasing its volatility and improving its chromatographic behavior.[3]
This document provides detailed application notes and protocols for the derivatization of various compound classes using common silylating agents for GC and GC-MS analysis.
Principles of Silylation
Silylation is a nucleophilic substitution reaction (SN2) where the lone pair of electrons on the heteroatom (O, N, S) of the analyte attacks the silicon atom of the silylating agent. The reaction is driven by the formation of a stable silyl derivative and a non-reactive byproduct. The general reaction is as follows:
Analyte-XH + R3Si-Y -> Analyte-X-SiR3 + HY
Where:
-
Analyte-XH is the compound with an active hydrogen.
-
R3Si-Y is the silylating agent (Y is a leaving group).
-
Analyte-X-SiR3 is the silylated derivative.
-
HY is the byproduct.
The reactivity of functional groups towards silylation generally follows the order: alcohols > phenols > carboxylic acids > amines > amides.[4] Steric hindrance around the functional group can also affect the rate and completeness of the reaction.[4]
Common Silylating Agents
A variety of silylating agents are available, each with different reactivities and applications. The choice of reagent depends on the specific functional groups to be derivatized, the presence of steric hindrance, and the desired stability of the derivatives.
| Silylating Agent | Abbreviation | Common Applications | Key Features |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Alcohols, phenols, carboxylic acids, amines, amides, steroids, cannabinoids[3][5][6] | Strong silylating agent, produces volatile byproducts. Often used with a catalyst like TMCS.[5] |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Steroids, amino acids, sugars, organic acids[5][7] | One of the most powerful and versatile silylating agents. Its byproducts are very volatile.[5] |
| Trimethylchlorosilane | TMCS | Catalyst for other silylating agents, derivatization of organic acids[5] | Often used in combination with other reagents to increase their reactivity, especially for hindered groups.[5] |
| N-Trimethylsilylimidazole | TMSI | Alcohols, phenols, carboxylic acids, steroids[8] | Highly reactive towards hydroxyl groups. |
| N,O-Bis(trimethylsilyl)acetamide | BSA | Alcohols, phenols, carboxylic acids, amines, amides | Strong silylating agent, but byproducts are less volatile than those of BSTFA and MSTFA. |
| Hexamethyldisilazane | HMDS | Sugars, alcohols, phenols | A weaker silylating agent, often used with a catalyst (e.g., TMCS) and in pyridine (B92270).[7] |
| N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | Amino acids[9] | Forms tert-butyldimethylsilyl (TBDMS) derivatives which are more stable to hydrolysis than TMS derivatives.[9] |
Experimental Workflow and Protocols
A typical workflow for the derivatization of compounds for GC analysis is depicted below. It is crucial to perform these steps under anhydrous conditions as silylating agents are sensitive to moisture.
The following diagram illustrates the chemical reaction of a common silylating agent, BSTFA, with a hydroxyl group.
Protocol 1: Derivatization of Steroids using BSTFA with 1% TMCS
This protocol is suitable for the analysis of anabolic steroids in various matrices.
Materials:
-
Dried steroid extract or standard
-
BSTFA + 1% TMCS
-
Anhydrous solvent (e.g., acetonitrile (B52724) or pyridine)
-
2 mL GC vials with PTFE-lined caps
-
Heating block or oven
Procedure:
-
Ensure the sample is completely dry. If in solution, evaporate to dryness under a gentle stream of nitrogen.
-
To the dried sample in a GC vial, add 50 µL of BSTFA + 1% TMCS and 50 µL of a suitable anhydrous solvent.
-
Tightly cap the vial and vortex for 10-20 seconds.
-
Heat the vial at 60°C for 30 minutes in a heating block or oven.
-
Cool the vial to room temperature before GC-MS analysis.
Protocol 2: Derivatization of Fatty Acids using BSTFA with 1% TMCS
This protocol is for the quantitative analysis of fatty acids.[6]
Materials:
-
Dried fatty acid extract or standard (1-10 mg)
-
BSTFA + 1% TMCS
-
Anhydrous aprotic solvent (e.g., acetonitrile, pyridine, or dichloromethane)
-
2 mL GC vials with PTFE-lined caps
-
Heating block or oven
Procedure:
-
Place the dried fatty acid sample in a GC vial.[6]
-
Add 50-100 µL of BSTFA + 1% TMCS to the vial. A molar excess of the reagent is necessary for complete derivatization.[6]
-
If the sample is a solid residue, add an appropriate volume of an anhydrous aprotic solvent.[6]
-
Tightly cap the vial and vortex for 10 seconds.[3]
-
Heat the vial at 60°C for 60 minutes.[3]
-
After cooling, the sample is ready for GC-MS analysis.[3]
Protocol 3: Derivatization of Amino Acids using MSTFA
This protocol is suitable for the analysis of free amino acids.
Materials:
-
Dried amino acid sample (e.g., 2.5 mg)
-
MSTFA
-
Anhydrous acetonitrile
-
2 mL reaction vials with magnetic stirrers
-
Heating and stirring plate
Procedure:
-
Place the dried amino acid sample into a reaction vial.
-
Add 0.5 mL of MSTFA and 1 mL of anhydrous acetonitrile to the vial.[10]
-
Cap the vial and heat at 70-100°C with stirring for 2-4 hours.
-
Cool the vial to room temperature before GC-MS analysis.
Protocol 4: Two-Step Derivatization of Carbohydrates (Oximation followed by Silylation)
This two-step protocol is recommended for reducing sugars to prevent the formation of multiple anomeric peaks.[11]
Materials:
-
Dried carbohydrate sample (1-5 mg)
-
Methoxyamine hydrochloride in pyridine (20 mg/mL)
-
MSTFA
-
Heating block or oven with shaking capabilities
Procedure:
-
To the dried sample in a reaction vial, add 50 µL of methoxyamine hydrochloride solution in pyridine.[11]
-
Incubate the mixture at 30°C for 90 minutes with shaking to perform the oximation.[11]
-
Add 80 µL of MSTFA to the vial for the silylation step.[11]
-
Incubate at 37°C for 30 minutes with shaking.[11]
-
The sample is now ready for GC-MS analysis.
Quantitative Data and Performance Comparison
The choice of silylating agent can significantly impact the quantitative performance of a GC-MS method. The following tables summarize some reported performance data for the analysis of different compound classes after silylation.
Table 1: Performance Data for the GC-MS Analysis of Silylated Cannabinoids and Hormones
| Analyte | Derivatizing Agent | LOD (µg/L) | LOQ (µg/L) | Linearity (R²) | Precision (RSD%) | Reference |
| Cannabinoids (7 compounds) | BSTFA + TMCS | 0.1 | 0.2 | > 0.99 | < 15 | [9] |
| Hormones & UV Filters | MSTFA | 0.1 - 1.3 | 0.3 - 4.2 | > 0.9 | < 7.2 |
Table 2: Comparison of TMS and MCF Derivatization for Amino and Non-Amino Organic Acids
This table compares the repeatability of derivatization for 26 standards using silylation (TMS with MSTFA) and alkylation (MCF).[1]
| Derivatization Method | Median Variability (RSD%) | Maximum Variability (RSD%) | Notes |
| TMS (Silylation) | 32.8% | > 25% for 13 of 26 compounds | Higher variability, particularly for amino acids and nucleotides.[1] |
| MCF (Alkylation) | 8.2% | < 11.6% (except for glutamine at ~20%) | Showed considerably better reproducibility.[1] |
Data from Villas-Bôas et al. (2011) comparing TMS and MCF derivatization.[1]
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or low derivatization yield | Presence of moisture in the sample or reagents. | Ensure the sample is completely dry. Use anhydrous solvents and fresh, properly stored silylating agents. |
| Insufficient amount of silylating agent. | Use a molar excess of the silylating agent. | |
| Incomplete reaction. | Optimize reaction time and temperature. Consider using a catalyst (e.g., TMCS). | |
| Multiple peaks for a single analyte | Formation of different silyl derivatives (e.g., mono-, di-, tri-silylated). | Optimize reaction conditions to favor the formation of a single, fully silylated derivative. For reducing sugars, use a two-step derivatization (oximation then silylation). |
| Tautomerization of the analyte. | For compounds like keto-acids, a methoximation step prior to silylation can stabilize the molecule. | |
| Peak tailing in the chromatogram | Incomplete derivatization. | Re-optimize the derivatization protocol. |
| Active sites in the GC inlet or column. | Use a deactivated inlet liner and a high-quality capillary column. | |
| Degradation of derivatives | Hydrolysis of silyl derivatives. | Analyze samples as soon as possible after derivatization. Store derivatized samples under anhydrous conditions. Consider using more stable derivatives like TBDMS. |
Conclusion
Silylation is a powerful and versatile derivatization technique that enables the analysis of a wide range of non-volatile compounds by gas chromatography. The selection of the appropriate silylating agent and the optimization of the reaction conditions are critical for achieving accurate and reproducible quantitative results. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to successfully implement silylation in their analytical workflows.
References
- 1. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Derivatization techniques for free fatty acids by GC [restek.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Use of new silylating agents for identification of hydroxylated steroids by gas chromatography and gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Comparison of derivatization methods for the quantitative gas chromatographic analysis of oils - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. brjac.com.br [brjac.com.br]
Application Notes and Protocols for Sonogashira Reaction with Alkynylsilanes
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Sonogashira cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, has become indispensable in the synthesis of natural products, pharmaceuticals, and advanced organic materials.[2][3]
Alkynylsilanes are particularly valuable reagents in Sonogashira couplings. The silyl (B83357) group, such as trimethylsilyl (B98337) (TMS), triethylsilyl (TES), or triisopropylsilyl (TIPS), serves as a robust protecting group for the terminal alkyne.[2] This protection prevents undesired side reactions like homocoupling (Glaser coupling) and allows for the sequential introduction of different aryl or vinyl groups, enabling the synthesis of unsymmetrical diarylalkynes.[2] The silyl group can be readily removed under mild conditions to either yield the terminal alkyne or to participate in a subsequent one-pot coupling reaction.
These application notes provide detailed protocols for the Sonogashira reaction using various alkynylsilanes, including reaction optimization, quantitative data on yields, and procedures for the subsequent deprotection of the silyl group.
Reaction Mechanism
The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. A copper-free variant of the reaction also exists, which is particularly useful when the presence of copper leads to undesirable side reactions.[2]
Copper-Catalyzed Sonogashira Reaction
The generally accepted mechanism for the copper-catalyzed Sonogashira reaction involves the following key steps:
-
Oxidative Addition: A palladium(0) species, often generated in situ from a palladium(II) precatalyst, undergoes oxidative addition with the aryl or vinyl halide to form a Pd(II) intermediate.
-
Formation of Copper Acetylide: The terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper(I) acetylide. This step is crucial for activating the alkyne.
-
Transmetalation: The copper acetylide transfers the alkynyl group to the palladium(II) complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the active palladium(0) catalyst.
Copper-Free Sonogashira Reaction
In the absence of a copper co-catalyst, the reaction mechanism is believed to proceed through a different pathway where the deprotonation of the alkyne occurs directly on the palladium center after the formation of a π-alkyne complex.[2] This method is advantageous for preventing the formation of alkyne homocoupling byproducts.
Data Presentation: Reaction Parameters and Yields
The efficiency of the Sonogashira coupling with alkynylsilanes is influenced by several factors, including the choice of catalyst, ligands, base, and solvent. The following tables summarize typical conditions and reported yields for the coupling of various aryl halides with different alkynylsilanes.
Table 1: Sonogashira Coupling of Aryl Halides with Trimethylsilylacetylene (B32187) (TMSA)
| Entry | Aryl Halide | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Iodobenzene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT | 2 | 95 | [4] |
| 2 | 4-Iodoanisole | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT | 2 | 96 | [4] |
| 3 | 4-Bromobenzonitrile | Pd(OAc)₂ (3) / IMes·HCl (6) | - | Cs₂CO₃ | Dioxane | 80 | 12 | 92 | [5][6] |
| 4 | 4-Bromoacetophenone | Pd(OAc)₂ (3) / IMes·HCl (6) | - | Cs₂CO₃ | Dioxane | 80 | 12 | 89 | [5][6] |
| 5 | 2-Bromopyridine | Pd(PPh₃)₂Cl₂ (5) | CuI (10) | Et₃N | Toluene | 80 | 16 | 78 | [1] |
Table 2: Sonogashira Coupling of Aryl Halides with Triisopropylsilylacetylene (TIPSA)
| Entry | Aryl Halide | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1-Iodo-4-nitrobenzene | Pd(OAc)₂ (10) / XPhos (15) | - | Et₃N | - | 80 | 24 | 91 | [7] |
| 2 | 2-Iodothiophene | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NH | THF | 60 | 12 | 85 | [8] |
| 3 | 4-Bromotoluene | [DTBNpP]Pd(crotyl)Cl (2.5) | - | TMP | DMSO | RT | 2 | 97 | [8] |
| 4 | 9-Bromoanthracene | [Pd(C₃H₅)Cl]₂ / Ligand (2.5) | CuI (5) | DIPA | Toluene | 100 | 16 | 88 | [9] |
| 5 | 4-Chloroaniline | Pd(OAc)₂ (10) / XPhos (15) | - | Et₃N | - | 80 | 24 | 72 | [7] |
Experimental Protocols
The following section provides detailed protocols for representative Sonogashira coupling reactions with alkynylsilanes and subsequent deprotection procedures.
General Experimental Workflow
A typical experimental workflow for a Sonogashira reaction followed by deprotection involves several key stages, from reaction setup under an inert atmosphere to purification of the final product.
Protocol 1: Copper-Catalyzed Sonogashira Coupling of 4-Iodoanisole with Trimethylsilylacetylene
Materials:
-
4-Iodoanisole (1.0 mmol, 234 mg)
-
Trimethylsilylacetylene (1.2 mmol, 118 mg, 0.17 mL)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 14 mg)
-
Copper(I) iodide (CuI) (0.04 mmol, 7.6 mg)
-
Triethylamine (Et₃N) (3.0 mmol, 303 mg, 0.42 mL)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk flask, etc.)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add 4-iodoanisole, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous THF (5 mL) followed by triethylamine.
-
Stir the mixture at room temperature for 10 minutes.
-
Add trimethylsilylacetylene dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2 hours.
-
Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with a saturated aqueous solution of ammonium (B1175870) chloride (2 x 15 mL) to remove the copper catalyst, followed by brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to afford the desired silylated product. Expected Yield: ~96%.[4]
Protocol 2: Copper-Free Sonogashira Coupling of 4-Bromotoluene with Triisopropylsilylacetylene
Materials:
-
4-Bromotoluene (0.5 mmol, 85.5 mg)
-
Triisopropylsilylacetylene (0.6 mmol, 109 mg, 0.14 mL)
-
[DTBNpP]Pd(crotyl)Cl (0.0125 mmol, 6.3 mg)
-
2,2,6,6-Tetramethylpiperidine (TMP) (1.0 mmol, 141 mg, 0.17 mL)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) (2.5 mL)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of argon, add [DTBNpP]Pd(crotyl)Cl to a dry vial.
-
Add anhydrous DMSO, followed by 4-bromotoluene, triisopropylsilylacetylene, and TMP.
-
Seal the vial and stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction by GC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate (20 mL) and wash with water (3 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography (hexanes) to yield the product. Expected Yield: ~97%.[8]
Protocol 3: Deprotection of Silylacetylenes
The choice of deprotection method depends on the nature of the silyl group and the sensitivity of other functional groups in the molecule.
Materials:
-
TMS-protected alkyne (1.0 mmol)
-
Potassium carbonate (K₂CO₃) (0.1-0.5 mmol)
-
Methanol (B129727) (MeOH) (10 mL)
Procedure:
-
Dissolve the TMS-protected alkyne in methanol in a round-bottom flask.
-
Add potassium carbonate to the solution.
-
Stir the mixture at room temperature. The reaction is typically complete within 2-4 hours. Monitor by TLC.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Add water (10 mL) and extract the product with diethyl ether or ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to give the deprotected alkyne.
Materials:
-
TIPS-protected alkyne (1.0 mmol)
-
Silver fluoride (B91410) (AgF) (1.5 mmol)
-
Methanol (MeOH) (10 mL)
-
1 M Hydrochloric acid (HCl)
Procedure:
-
In a flask protected from light (e.g., wrapped in aluminum foil), dissolve the TIPS-protected alkyne in degassed methanol.
-
Add silver fluoride to the solution.
-
Stir the mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Add 1 M HCl (3.0 mmol) and stir for an additional 10 minutes.
-
Filter the mixture through a pad of celite to remove silver salts.
-
Concentrate the filtrate and partition between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the terminal alkyne.
Materials:
-
Silyl-protected alkyne (1.0 mmol)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.1-1.5 mL)
-
Tetrahydrofuran (THF) (5 mL)
Procedure:
-
Dissolve the silyl-protected alkyne in THF.
-
Add the TBAF solution dropwise at room temperature.
-
Stir the reaction for 1-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify by column chromatography if necessary.
Conclusion
The Sonogashira reaction with alkynylsilanes offers a versatile and efficient methodology for the synthesis of complex molecules containing alkyne moieties. The use of silyl protecting groups provides significant advantages in controlling reactivity and enabling the construction of unsymmetrical products. The protocols outlined in these notes provide a solid foundation for researchers to apply this powerful reaction in their synthetic endeavors. Optimization of reaction conditions for specific substrates is, as always, recommended to achieve the best results.
References
- 1. Sonogashira-Hagiwara Cross Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 6. Efficient Sonogashira Reactions of Aryl Bromides with Alkynylsilanes Catalyzed by a Palladium/Imidazolium Salt System | CoLab [colab.ws]
- 7. Efficient access to materials-oriented aromatic alkynes via the mechanochemical Sonogashira coupling of solid aryl halides with large polycyclic conju ... - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05257H [pubs.rsc.org]
- 8. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Introducing the 2-Trimethylsilylethyl (TMSE) Moiety using (2-Bromoethyl)trimethylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Bromoethyl)trimethylsilane is a versatile reagent in organic synthesis, primarily utilized for the introduction of the 2-trimethylsilylethyl (TMSE) protecting group. This moiety offers robust protection for a variety of functional groups, including alcohols, phenols, amines, and carboxylic acids. The TMSE group is valued for its stability across a range of reaction conditions and its selective cleavage under mild, fluoride-mediated protocols. This document provides detailed application notes, experimental protocols, and quantitative data for the protection of common functional groups using this compound and their subsequent deprotection.
General Reaction Pathway
The introduction of the 2-trimethylsilylethyl group is typically achieved through a nucleophilic substitution reaction (SN2) where a deprotonated alcohol, phenol (B47542), amine, or carboxylate acts as the nucleophile, displacing the bromide from this compound.
Caption: General workflow for TMSE protection.
I. Protection of Alcohols and Phenols (O-Alkylation)
The hydroxyl groups of alcohols and phenols can be effectively protected as their corresponding 2-trimethylsilylethyl ethers. This protection strategy is advantageous due to the stability of the resulting ether linkage under various non-acidic and non-fluoride conditions.
Experimental Protocol: General Procedure for O-Alkylation
-
Deprotonation: To a solution of the alcohol or phenol (1.0 equiv.) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), add a suitable base (1.1-1.5 equiv.). For alcohols, a strong base like sodium hydride (NaH) is typically used at 0 °C. For the more acidic phenols, a milder base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) at room temperature is sufficient.
-
Alkylation: To the resulting alkoxide or phenoxide solution, add this compound (1.2-1.5 equiv.) dropwise.
-
Reaction: Allow the reaction mixture to stir at room temperature or with gentle heating (e.g., 50-70 °C) for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, diethyl ether).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel.
Quantitative Data for O-Alkylation
| Entry | Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenol | K₂CO₃ | DMF | 70 | 12 | 85 |
| 2 | 4-Methoxyphenol | Cs₂CO₃ | Acetonitrile | RT | 18 | 92 |
| 3 | Benzyl Alcohol | NaH | THF | 0 to RT | 6 | 88 |
| 4 | Cyclohexanol | NaH | DMF | RT | 12 | 75 |
II. Protection of Amines (N-Alkylation)
Primary and secondary amines can be alkylated with this compound to introduce the TMSE group. It is important to note that over-alkylation can be a competing side reaction, particularly with primary amines. Careful control of stoichiometry and reaction conditions is crucial to achieve mono-alkylation.
Experimental Protocol: General Procedure for N-Alkylation
-
Reaction Setup: In a round-bottom flask, dissolve the amine (1.0 equiv.) and a suitable base (e.g., potassium carbonate, K₂CO₃, or triethylamine, Et₃N; 2.0-3.0 equiv.) in a polar aprotic solvent like DMF or acetonitrile.
-
Alkylation: Add this compound (1.0-1.2 equiv.) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature or with heating (e.g., 60-80 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, filter off the inorganic salts and dilute the filtrate with water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Quantitative Data for N-Alkylation
| Entry | Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | K₂CO₃ | DMF | 80 | 24 | 65 (mono) |
| 2 | Diethylamine | Et₃N | Acetonitrile | 60 | 12 | 80 |
| 3 | Indole | NaH | DMF | RT | 8 | 90 |
| 4 | Pyrrolidine | K₂CO₃ | DMF | 70 | 16 | 78 |
III. Protection of Carboxylic Acids (Esterification)
Carboxylic acids can be converted to their 2-trimethylsilylethyl esters. This is typically achieved by first forming the carboxylate salt, which then acts as a nucleophile.
Experimental Protocol: General Procedure for Esterification
-
Salt Formation: Dissolve the carboxylic acid (1.0 equiv.) in a suitable solvent such as DMF or acetonitrile. Add a base like cesium carbonate (Cs₂CO₃, 0.5-1.0 equiv.) or potassium carbonate (K₂CO₃, 1.0 equiv.) and stir at room temperature for 30-60 minutes to form the carboxylate salt.
-
Esterification: Add this compound (1.1-1.3 equiv.) to the reaction mixture.
-
Reaction: Heat the mixture (typically 50-80 °C) and stir until the starting material is consumed, as monitored by TLC.
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic phase with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.
Quantitative Data for Esterification
| Entry | Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Benzoic Acid | Cs₂CO₃ | DMF | 60 | 12 | 88 |
| 2 | Acetic Acid | K₂CO₃ | Acetonitrile | 50 | 8 | 75 |
| 3 | Phenylacetic Acid | Cs₂CO₃ | DMF | 70 | 10 | 91 |
IV. Deprotection of the 2-Trimethylsilylethyl (TMSE) Group
The key advantage of the TMSE protecting group is its facile cleavage under mild conditions using a fluoride (B91410) source. The most common reagent for this purpose is tetrabutylammonium (B224687) fluoride (TBAF).
Caption: Deprotection of the TMSE group.
Experimental Protocol: General Procedure for Deprotection using TBAF
-
Reaction Setup: Dissolve the TMSE-protected compound (1.0 equiv.) in an anhydrous solvent, typically THF.
-
Deprotection: Add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.1-1.5 equiv.) dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature. The reaction is usually complete within a few hours, but may require gentle heating or longer reaction times for more sterically hindered substrates. Monitor the progress by TLC.
-
Work-up: Quench the reaction with saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution or water. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product can then be purified by flash column chromatography.
Quantitative Data for Deprotection
| Entry | Protected Group | Substrate | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenolic Ether | O-(2-TMSE)-4-methoxyphenol | THF | RT | 2 | 95 |
| 2 | Alcoholic Ether | O-(2-TMSE)-benzyl alcohol | THF | RT | 4 | 92 |
| 3 | Amine | N-(2-TMSE)-aniline | THF | 40 | 6 | 88 |
| 4 | Ester | 2-TMSE benzoate | THF | RT | 1 | 98 |
Signaling Pathways and Logical Relationships
The choice of using a protecting group strategy involves a logical workflow to temporarily mask a reactive functional group, perform a desired transformation on another part of the molecule, and then selectively remove the protecting group.
Caption: Logical workflow of a protection-deprotection strategy.
Conclusion
This compound serves as an effective reagent for the introduction of the 2-trimethylsilylethyl protecting group for a range of important functional groups in organic synthesis. The stability of the TMSE group under many common reaction conditions, combined with its mild and selective cleavage with fluoride reagents, makes it a valuable tool in the synthesis of complex molecules, particularly in the fields of pharmaceutical and materials science research. The protocols and data provided herein offer a comprehensive guide for the application of this methodology.
Troubleshooting & Optimization
Side reactions of (2-Bromoethyl)trimethylsilane and how to avoid them
Welcome to the technical support center for (2-Bromoethyl)trimethylsilane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and avoid common side reactions during its use in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction when using this compound?
The most prevalent side reaction is β-elimination (E2 reaction), which competes with the desired nucleophilic substitution (SN2 reaction). This elimination reaction results in the formation of vinyltrimethylsilane (B1294299) as a byproduct.
Q2: What is this compound and what are its primary applications?
This compound is an organosilicon compound with the chemical formula C₅H₁₃BrSi.[1] It is a valuable reagent in organic synthesis, particularly for introducing the 2-(trimethylsilyl)ethyl group, which can serve as a protecting group or a precursor for other functionalities. It is known for its reactivity in nucleophilic substitution reactions.[2]
Q3: How does the structure of this compound influence its reactivity?
This compound is a primary alkyl halide. This structural feature generally favors the SN2 mechanism over E1 and SN1 pathways due to the relatively unhindered nature of the α-carbon and the instability of a primary carbocation. However, the presence of β-hydrogens allows for the competing E2 elimination pathway.
Q4: What types of nucleophiles are best suited for reactions with this compound to favor substitution?
Good, non-bulky nucleophiles are ideal for promoting the SN2 reaction. These include ions such as azide (B81097) (N₃⁻), cyanide (CN⁻), and carboxylates (RCOO⁻), as well as soft nucleophiles like thiolates (RS⁻). Using these nucleophiles helps to maximize the yield of the desired substitution product.
Troubleshooting Guide: Minimizing Side Reactions
This guide provides solutions to common issues encountered during reactions with this compound, with a focus on minimizing the formation of the vinyltrimethylsilane byproduct.
Issue 1: High Yield of Vinyltrimethylsilane (Elimination Product)
Cause: The reaction conditions are favoring the E2 elimination pathway over the SN2 substitution pathway. This is often due to the choice of base/nucleophile, solvent, or reaction temperature.
Solutions:
| Parameter | Recommendation to Favor SN2 Substitution | Rationale |
| Base/Nucleophile | Use a good, non-bulky nucleophile with low basicity (e.g., NaN₃, KCN, RCOONa). | Strong, sterically hindered bases (e.g., potassium tert-butoxide) are more likely to abstract a β-hydrogen, promoting E2 elimination. |
| Solvent | Employ a polar aprotic solvent (e.g., DMSO, DMF, Acetone). | Polar aprotic solvents solvate the cation of the nucleophilic salt but not the anion, increasing the nucleophilicity of the anion and favoring the SN2 pathway. Protic solvents can solvate the nucleophile, reducing its reactivity. |
| Temperature | Maintain a moderate reaction temperature. | Higher temperatures generally favor elimination reactions over substitution reactions. Running the reaction at the lowest effective temperature can help minimize the formation of vinyltrimethylsilane. |
| Concentration | Use a high concentration of the nucleophile. | A higher concentration of the nucleophile can increase the rate of the bimolecular SN2 reaction relative to the E2 reaction. |
Experimental Protocols
Here are detailed methodologies for key experiments designed to favor the SN2 pathway when using this compound.
Protocol 1: Synthesis of (2-Azidoethyl)trimethylsilane (SN2 with Azide)
Objective: To perform a nucleophilic substitution on this compound with sodium azide, minimizing the elimination byproduct.
Materials:
-
This compound
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Sodium azide (NaN₃)
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Dimethylformamide (DMF), anhydrous
-
Diethyl ether
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Saturated aqueous sodium bicarbonate solution
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Anhydrous magnesium sulfate
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Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium azide (1.2 equivalents) in anhydrous DMF.
-
Add this compound (1.0 equivalent) to the stirred solution at room temperature.
-
Heat the reaction mixture to 50-60°C and monitor the reaction progress by TLC or GC analysis.
-
Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
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Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the product by vacuum distillation.
Protocol 2: Williamson Ether Synthesis with this compound
Objective: To synthesize a 2-(trimethylsilyl)ethyl ether via an SN2 reaction, avoiding the E2 side reaction.[3][4][5][6][7]
Materials:
-
An alcohol (ROH)
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Sodium hydride (NaH), 60% dispersion in mineral oil
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This compound
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Anhydrous tetrahydrofuran (B95107) (THF)
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Saturated aqueous ammonium (B1175870) chloride solution
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Diethyl ether
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Anhydrous sodium sulfate
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add the alcohol (1.1 equivalents) and anhydrous THF.
-
Cool the solution in an ice bath and carefully add sodium hydride (1.2 equivalents) portion-wise.
-
Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating the formation of the alkoxide.
-
Cool the resulting alkoxide solution in an ice bath and add this compound (1.0 equivalent) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC or GC.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
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Wash the combined organic layers with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting ether by column chromatography on silica (B1680970) gel.
Visualizations
Reaction Pathways
Caption: Competing SN2 and E2 pathways for this compound.
Troubleshooting Logic
Caption: Decision tree for troubleshooting high elimination byproduct yield.
Experimental Workflow for SN2 Reaction
Caption: General experimental workflow to maximize SN2 product formation.
References
- 1. This compound CAS#: 18156-67-7 [m.chemicalbook.com]
- 2. CAS 18156-67-7: this compound | CymitQuimica [cymitquimica.com]
- 3. gold-chemistry.org [gold-chemistry.org]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. Khan Academy [khanacademy.org]
Technical Support Center: Purification of Products from Reactions with (2-Bromoethyl)trimethylsilane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2-Bromoethyl)trimethylsilane. Here, you will find detailed guidance on overcoming common challenges encountered during the purification of 2-(trimethylsilyl)ethyl (TMSE) substituted compounds.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of reaction products derived from this compound.
Question: I am having difficulty removing unreacted this compound from my reaction mixture. What is the best approach?
Answer:
Unreacted this compound can often be removed through careful purification techniques. Due to its relatively nonpolar nature, it can be separated from more polar products using flash column chromatography.
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Potential Cause: Insufficient reaction completion or use of a large excess of the reagent.
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Solution:
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Aqueous Workup: Perform an aqueous workup to remove any water-soluble byproducts.
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Flash Column Chromatography: Utilize a silica (B1680970) gel column with a nonpolar eluent system. A gradient elution starting with a nonpolar solvent like hexanes and gradually increasing the polarity with a solvent such as ethyl acetate (B1210297) is typically effective. The less polar this compound will elute before the more polar desired product.[1]
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Distillation: If your product is non-volatile, unreacted this compound (boiling point: 64-65 °C at 39 Torr) can be removed under reduced pressure.
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Question: My purified product shows the presence of an unexpected byproduct, vinyltrimethylsilane (B1294299). How can I remove it and prevent its formation?
Answer:
Vinyltrimethylsilane is a common byproduct resulting from the elimination of HBr from this compound, often promoted by basic or high-temperature conditions.
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Potential Cause: The reaction conditions (e.g., strong base, high temperature) are promoting the elimination side reaction.
-
Solution for Removal:
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Volatilization: Vinyltrimethylsilane is a volatile liquid (boiling point: 56 °C) and can often be removed by evaporation under a stream of nitrogen or by gentle heating under vacuum, provided your desired product is not volatile.
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Flash Column Chromatography: Similar to the starting material, vinyltrimethylsilane is nonpolar and can be separated from more polar products using flash chromatography with a hexane/ethyl acetate solvent system.[1]
-
-
Solution for Prevention:
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Milder Reaction Conditions: If possible, use a milder base or lower reaction temperature to minimize the elimination reaction.
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Choice of Base: Consider using a non-nucleophilic, sterically hindered base to favor the desired substitution reaction over elimination.
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Question: During flash chromatography, my 2-(trimethylsilyl)ethyl-containing product appears to be degrading on the silica gel column. What can I do?
Answer:
The 2-(trimethylsilyl)ethyl (TMSE) group can be sensitive to acidic conditions, and silica gel is inherently acidic. This can lead to cleavage of the TMSE group during purification.
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Potential Cause: The acidic nature of the silica gel is causing the decomposition of your product.
-
Solution:
-
Deactivated Silica Gel: Use silica gel that has been deactivated by treatment with a base, such as triethylamine. This can be done by preparing a slurry of the silica gel in the column eluent containing a small amount (0.1-1%) of triethylamine.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (B75360) (neutral or basic) or Florisil for your chromatography.
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Minimize Contact Time: Perform the chromatography as quickly as possible to reduce the time your compound is in contact with the silica gel. Flash chromatography is generally preferred over gravity chromatography for this reason.[2][3]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in a reaction with this compound?
A1: Besides unreacted starting material, the most common byproduct is vinyltrimethylsilane, formed via an elimination reaction. Depending on the reaction conditions and other reactants, you might also encounter hydrolysis of the starting material or product, especially during aqueous workup.
Q2: How does the 2-(trimethylsilyl)ethyl group affect the polarity of my product?
A2: The trimethylsilyl (B98337) group is nonpolar and will decrease the overall polarity of your molecule. This generally results in a higher Rf value on a normal-phase TLC plate compared to the corresponding compound without the TMSE group. This property is advantageous for separating the desired product from more polar impurities.
Q3: Is the 2-(trimethylsilyl)ethyl group stable to common purification techniques?
A3: The TMSE group is generally stable to a range of conditions, making it a useful protecting group. However, it can be cleaved under strongly acidic or basic conditions, and by fluoride (B91410) ion sources (e.g., TBAF).[4] As mentioned in the troubleshooting guide, prolonged exposure to acidic silica gel can also lead to its cleavage.
Q4: Can I use recrystallization to purify my product?
A4: If your 2-(trimethylsilyl)ethyl substituted product is a solid, recrystallization can be an effective purification method. The choice of solvent will depend on the specific properties of your compound. A solvent system in which the compound is soluble at high temperatures but poorly soluble at low temperatures is ideal. Common solvent systems for recrystallization of organic compounds include ethanol/water, ethyl acetate/hexanes, and dichloromethane (B109758)/hexanes.
Data Presentation
The following table summarizes typical flash chromatography conditions for the purification of various 2-(trimethylsilyl)ethyl (TMSE) substituted compounds, as reported in the literature.
| Compound Type | Eluent System (v/v) | Reference |
| TMSE Esters | 5-20% Ethyl Acetate in Hexanes | [1][5] |
| TMSE Ethers | 5% Ethyl Acetate in Hexanes | [5] |
| N-Substituted TMSE Compounds | 10% Ethyl Acetate in Hexanes | [1] |
| TMSE-protected Ketoesters | 5-25% Ethyl Acetate in Hexanes | [1] |
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography of a TMSE-Substituted Product
This protocol outlines a general method for the purification of a moderately polar product from a reaction with this compound.
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Sample Preparation: After the reaction workup, concentrate the crude product under reduced pressure. If the product is a viscous oil or solid, dissolve it in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel.[2]
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Column Packing:
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Select an appropriately sized column based on the amount of crude material (typically a 50:1 to 100:1 ratio of silica gel to crude product by weight).
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Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexanes or 5% ethyl acetate in hexanes).
-
Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure. Ensure the silica bed is level and free of cracks.
-
-
Loading the Sample:
-
Carefully add the dissolved sample or the silica gel with the adsorbed sample to the top of the packed column.
-
Add a thin layer of sand on top of the sample to prevent disturbance of the silica bed during solvent addition.
-
-
Elution:
-
Begin eluting the column with the initial nonpolar solvent system.
-
Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the desired product down the column.
-
Collect fractions and monitor the separation by thin-layer chromatography (TLC).
-
-
Isolation: Combine the fractions containing the pure product and concentrate them under reduced pressure to obtain the purified compound.
Visualizations
Caption: Workflow for the purification of products from reactions with this compound.
Caption: Logical relationships in troubleshooting purification challenges.
References
Technical Support Center: Troubleshooting Low Yields in Reactions Involving (2-Bromoethyl)trimethylsilane
Welcome to the technical support center for troubleshooting reactions involving (2-Bromoethyl)trimethylsilane. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve issues leading to low product yields in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in reactions with this compound?
A1: Low yields in reactions involving this compound often stem from a few key issues:
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Side Reactions: The presence of reactive functional groups can lead to undesired side reactions, such as elimination or reaction with the trimethylsilyl (B98337) group.
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Reagent Quality and Stability: this compound can degrade over time, especially if not stored properly. It is also sensitive to moisture.
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Suboptimal Reaction Conditions: Factors like temperature, solvent, reaction time, and the choice of base can significantly impact the reaction outcome.
-
Issues with Grignard Reagent Formation: When preparing a Grignard reagent from this compound, initiation can be difficult, and side reactions can consume the starting material.
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Purification Losses: The desired product may be lost during workup and purification steps.
Q2: How should I properly store and handle this compound?
A2: To ensure the quality of your reagent, it is crucial to store this compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and at a low temperature (refrigerated). Avoid exposure to moisture and strong oxidizing agents.
Q3: Can the trimethylsilyl group participate in side reactions?
A3: While generally stable, the trimethylsilyl group can be cleaved under certain conditions, particularly in the presence of strong acids or fluoride (B91410) ions. This can lead to the formation of unwanted byproducts.
Q4: What are the key considerations when performing a nucleophilic substitution with this compound?
A4: this compound is a primary alkyl halide, which favors S\textsubscript{N}2 reactions.[1] Key considerations include the nucleophilicity of the reacting partner, steric hindrance, solvent polarity, and reaction temperature. Strong, non-bulky nucleophiles in polar aprotic solvents generally give the best results.
Troubleshooting Guides
Issue 1: Low Yield in Nucleophilic Substitution Reactions
Symptoms:
-
Low conversion of starting material.
-
Formation of multiple products observed by TLC or GC-MS.
-
Isolation of a significant amount of elimination byproduct (vinyltrimethylsilane).
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Poor Nucleophile | Use a stronger, less sterically hindered nucleophile. Consider converting a weak nucleophile to a more reactive form (e.g., deprotonating an alcohol to an alkoxide). |
| Steric Hindrance | If the nucleophile is bulky, consider using a less hindered analogue or increasing the reaction temperature to overcome the steric barrier. |
| Elimination (E2) Side Reaction | Use a less basic nucleophile. Lowering the reaction temperature can also favor substitution over elimination. If a base is required, use a non-hindered, weaker base. |
| Inappropriate Solvent | For S\textsubscript{N}2 reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile (B52724) are generally preferred as they solvate the cation but not the nucleophile, increasing its reactivity. |
| Low Reaction Temperature | While lower temperatures can suppress elimination, they can also slow down the desired substitution. Monitor the reaction by TLC and consider a gradual increase in temperature if the reaction is sluggish. |
| Short Reaction Time | Ensure the reaction is allowed to proceed to completion by monitoring its progress using an appropriate analytical technique. |
Experimental Protocol: General Procedure for Nucleophilic Substitution
-
To a solution of the nucleophile (1.0 eq.) in a suitable anhydrous solvent (e.g., DMF, THF), add a base (e.g., NaH, K₂CO₃) if required, and stir under an inert atmosphere.
-
Add this compound (1.1 eq.) dropwise to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature to 80 °C) and monitor its progress by TLC or GC.
-
Upon completion, quench the reaction with a suitable reagent (e.g., water, saturated NH₄Cl solution).
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Workflow for Troubleshooting Low Yield in Nucleophilic Substitution
Caption: Troubleshooting workflow for low yields.
Issue 2: Difficulty in Forming the Grignard Reagent
Symptoms:
-
The reaction between magnesium turnings and this compound does not initiate.
-
A significant amount of Wurtz coupling product is formed.
-
The Grignard reagent appears to decompose upon formation.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inactive Magnesium Surface | The magnesium surface may be coated with magnesium oxide. Activate the magnesium by crushing the turnings in a dry flask, adding a small crystal of iodine, or using a few drops of 1,2-dibromoethane.[2] |
| Presence of Moisture | Grignard reactions are extremely sensitive to water. Ensure all glassware is flame-dried or oven-dried before use and that all solvents are anhydrous.[2] |
| Wurtz Coupling Side Reaction | This side reaction is more prevalent at higher concentrations of the alkyl halide. Add the this compound solution slowly to the magnesium suspension to maintain a low concentration. |
| Solvent Choice | Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) are the most common solvents for Grignard reagent formation. THF is a better solvent but may be more difficult to render completely anhydrous. |
Experimental Protocol: Preparation of (2-Trimethylsilylethyl)magnesium Bromide
-
Place magnesium turnings (1.2 eq.) in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Activate the magnesium by adding a small crystal of iodine and gently warming the flask until the iodine sublimes.
-
Add a small portion of a solution of this compound (1.0 eq.) in anhydrous diethyl ether to the flask.
-
If the reaction does not start (indicated by bubbling and a cloudy appearance), gently warm the flask.
-
Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.
-
The resulting Grignard reagent can be used directly in the next step.
Logical Relationship for Grignard Reagent Formation
Caption: Key steps for successful Grignard reagent formation.
Quantitative Data Summary
The following table summarizes hypothetical yield data based on common optimization strategies for a generic nucleophilic substitution reaction with this compound. Actual yields will vary depending on the specific nucleophile and reaction conditions.
| Entry | Nucleophile (Nu-H) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenol | K₂CO₃ | Acetonitrile | 80 | 12 | 65 |
| 2 | Phenol | NaH | THF | 65 | 8 | 85 |
| 3 | Benzylamine | - | DMF | 25 | 24 | 70 |
| 4 | Benzylamine | Et₃N | DMF | 60 | 6 | 90 |
| 5 | Thiophenol | K₂CO₃ | Acetone | 56 | 10 | 92 |
| 6 | Thiophenol | DBU | Acetonitrile | 25 | 4 | 95 |
This technical support center provides a starting point for troubleshooting low yields in reactions involving this compound. For further assistance, please consult relevant literature for specific reaction types and substrates.
References
Technical Support Center: Improving Selectivity in Silylation Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to selectivity in silylation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for achieving high selectivity in the silylation of poly-functional molecules?
A1: The most critical factor is the choice of the silylating agent, specifically its steric bulk.[1][2][3] Bulky silylating agents like tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS) show a strong preference for less sterically hindered hydroxyl groups, allowing for the selective protection of primary alcohols over secondary and tertiary alcohols.[1][4] The increased steric hindrance around the silicon atom makes the approach to more crowded hydroxyl groups energetically unfavorable.[3]
Q2: How do reaction conditions influence the selectivity of a silylation reaction?
A2: Reaction conditions such as temperature, solvent, and the choice of base play a crucial role in controlling selectivity. Lowering the reaction temperature often enhances selectivity by favoring the kinetically controlled product, which is typically the less sterically hindered silyl (B83357) ether.[5][6] The choice of solvent can also impact reaction rates and selectivity; for instance, polar aprotic solvents like DMF can accelerate the reaction but may sometimes lead to lower selectivity compared to less polar solvents like dichloromethane (B109758) (DCM).[7][8]
Q3: What is the difference between kinetic and thermodynamic control in silylation, and how can I manipulate it?
A3: In silylation reactions, the kinetic product is the one that forms the fastest, usually at the least sterically hindered site, while the thermodynamic product is the most stable one.[9][10][11] You can favor the kinetic product by using low temperatures and short reaction times.[9][10] To obtain the thermodynamic product, higher temperatures and longer reaction times are typically employed to allow the reaction to reach equilibrium, favoring the most stable product.[9][10]
Q4: I am observing the silylation of both primary and secondary alcohols in my molecule. How can I improve the selectivity for the primary alcohol?
A4: To improve selectivity for the primary alcohol, you should:
-
Use a bulkier silylating agent: Switch from less bulky agents like TMSCl to TBDMSCl or TIPSCl.[1][4]
-
Lower the reaction temperature: Performing the reaction at 0 °C or even -20 °C can significantly enhance selectivity.[5]
-
Control stoichiometry: Use a stoichiometric amount (1.0-1.1 equivalents) of the silylating agent to minimize the silylation of the less reactive secondary alcohol.[7]
-
Choose the right solvent and base combination: For example, using imidazole (B134444) as a base in DMF is a common and effective system for selective silylation.[5]
Troubleshooting Guides
Problem 1: Low or No Product Formation
| Potential Cause | Recommended Solution |
| Moisture in the reaction | Silylating agents are highly sensitive to water. Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents and reagents. Running the reaction under an inert atmosphere (nitrogen or argon) is highly recommended.[4][12][13] |
| Inactive Silylating Agent | The silylating agent may have degraded due to improper storage. Use a fresh bottle of the reagent. |
| Insufficiently Reactive Base | For sterically hindered alcohols, a stronger base or a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP) may be required in addition to a standard base like triethylamine.[7] |
| Inappropriate Solvent | The choice of solvent can significantly affect the reaction rate. Polar aprotic solvents like DMF or THF are generally preferred over nonpolar solvents. Protic solvents like alcohols must be avoided as they will react with the silylating agent.[7][12] |
Problem 2: Formation of Significant Side Products
| Potential Cause | Recommended Solution |
| Over-silylation of poly-hydroxylated compounds | If your substrate has multiple hydroxyl groups, use a stoichiometric amount (1.0-1.1 equivalents) of the silylating agent and monitor the reaction closely by TLC or GC. Running the reaction at a lower temperature can also improve selectivity for the most reactive hydroxyl group.[7] |
| Formation of Siloxanes | The presence of moisture can lead to the hydrolysis of the silylating agent and subsequent formation of siloxanes. Ensure strictly anhydrous conditions are maintained throughout the experiment.[7][12] |
| Unreacted Starting Material | If you observe both side products and unreacted starting material, consider increasing the reaction time or temperature slightly, or adding a small excess of both the silylating agent and the base. Careful monitoring is key to finding the optimal balance.[12] |
Data Presentation: Silylating Agent Selectivity
The following table summarizes the relative selectivity of common silylating agents for primary versus secondary alcohols.
| Silylating Agent | Silyl Group | Relative Steric Bulk | Primary/Secondary Selectivity |
| TMSCl | Trimethylsilyl | Low | Low |
| TESCl | Triethylsilyl | Moderate | Moderate |
| TBDMSCl | tert-Butyldimethylsilyl | High | High[3] |
| TIPSCl | Triisopropylsilyl | Very High | Very High[1][3] |
| TBDPSCl | tert-Butyldiphenylsilyl | Excellent | Excellent[3] |
Experimental Protocols
Protocol 1: Selective Silylation of a Primary Alcohol with TBDMSCl
This protocol describes a general method for the selective protection of a primary alcohol in the presence of a secondary alcohol using tert-butyldimethylsilyl chloride (TBDMSCl).[5]
Materials:
-
Substrate containing primary and secondary hydroxyl groups
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Diethyl ether or Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
Dissolve the substrate (1.0 equiv.) and imidazole (2.5 equiv.) in anhydrous DMF (0.1-0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add TBDMSCl (1.1 equiv.) portion-wise to the stirred solution.
-
Stir the reaction mixture at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.
-
Once the primary alcohol is consumed, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with diethyl ether or ethyl acetate (3x).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Visualizations
Logical Workflow for Improving Silylation Selectivity
Caption: A workflow for systematically improving the selectivity of silylation reactions.
Decision Pathway for Silylating Agent Selection
Caption: A decision tree for selecting an appropriate silylating agent based on selectivity needs.
References
- 1. Silylation - Wikipedia [en.wikipedia.org]
- 2. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. jackwestin.com [jackwestin.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: (2-Bromoethyl)trimethylsilane Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during chemical reactions involving (2-Bromoethyl)trimethylsilane. The information is presented in a question-and-answer format to directly address challenges in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound as an alkylating agent with nucleophiles?
A1: The primary competing side reaction is E2 elimination, which forms vinyltrimethylsilane (B1294299). This is especially prevalent when using strong, sterically hindered bases. Another potential side reaction is the cleavage of the trimethylsilyl (B98337) (TMS) group under certain conditions, although the TMS group is generally robust. In reactions with amines, overalkylation can occur, leading to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts.
Q2: My reaction with an alkoxide is giving a low yield of the desired ether product and a significant amount of a volatile byproduct. What is happening and how can I fix it?
A2: The volatile byproduct is likely vinyltrimethylsilane, resulting from E2 elimination. This side reaction is favored by strong, bulky bases and higher reaction temperatures. To favor the desired SN2 substitution and increase your ether yield, consider the following:
-
Choice of Base: Use a less sterically hindered base to prepare your alkoxide. For example, use sodium ethoxide instead of potassium tert-butoxide if possible.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Solvent: Use a polar aprotic solvent like DMF or DMSO to favor the SN2 pathway.
Q3: I am trying to synthesize a primary amine by reacting this compound with ammonia (B1221849), but I am getting a mixture of products that is difficult to separate. What is the issue?
A3: The initial primary amine product is also a nucleophile and can react further with the starting material, this compound, to form a secondary amine.[1][2] This secondary amine can react again to form a tertiary amine, and subsequently a quaternary ammonium salt.[1][2][3] This overalkylation leads to a complex product mixture.
To minimize this, use a large excess of ammonia.[1] This increases the probability that the this compound will react with ammonia rather than the amine products.
Q4: Can the trimethylsilyl (TMS) group be cleaved during my reaction?
A4: The TMS group is generally stable under many reaction conditions. However, it can be cleaved under strongly acidic conditions or in the presence of fluoride (B91410) ions (e.g., from tetrabutylammonium (B224687) fluoride, TBAF).[4] If your reaction or work-up conditions involve strong acids or a source of fluoride, you may observe the loss of the TMS group as a byproduct.
Troubleshooting Guides
Issue 1: Predominance of Elimination Byproduct (Vinyltrimethylsilane)
This is a common issue in reactions with strong bases.
Troubleshooting Steps:
-
Analyze Reaction Conditions:
-
Base: Is the base sterically hindered (e.g., potassium tert-butoxide)?
-
Temperature: Is the reaction being run at an elevated temperature?
-
-
Optimize Reaction Parameters:
-
Switch to a less hindered base: If possible, use sodium ethoxide or another smaller alkoxide.
-
Lower the reaction temperature: Try running the reaction at room temperature or even 0 °C.
-
Change the solvent: Polar aprotic solvents (DMF, DMSO) generally favor SN2 over E2.
-
Table 1: Byproduct Formation in the Reaction of this compound with Sodium Ethoxide
| Byproduct Name | Chemical Formula | Formation Pathway |
| Vinyltrimethylsilane | C5H12Si | E2 Elimination |
| Diethyl ether | (C2H5)2O | SN2 Reaction |
| Hexamethyldisiloxane | C6H18OSi2 | Hydrolysis of TMS group (work-up) |
Note: The relative amounts of these byproducts are highly dependent on the specific reaction conditions.
Issue 2: Complex Product Mixture in Reactions with Amines
Overalkylation is a frequent problem when synthesizing amines using alkyl halides.
Troubleshooting Steps:
-
Stoichiometry Control: Use a large excess of the amine nucleophile (if it is inexpensive and easily removed) or use the amine as the limiting reagent if you are trying to achieve exhaustive alkylation to the quaternary salt.
-
Alternative Synthetic Routes: For the synthesis of primary amines, consider using a phthalimide (B116566) salt (Gabriel synthesis) or an azide (B81097) followed by reduction to avoid overalkylation.
Issue 3: Unexpected Cleavage of the Trimethylsilyl Group
This can occur if the reaction or work-up conditions are too harsh.
Troubleshooting Steps:
-
Review Reagents and Work-up: Check for the presence of strong acids (e.g., concentrated HCl, H2SO4) or fluoride sources (e.g., HF, TBAF).
-
Modify Work-up Procedure: If acidic conditions are necessary, use a milder acid (e.g., dilute HCl, NH4Cl solution) and maintain a low temperature. If a fluoride source was used for another deprotection step, consider an alternative protecting group strategy.
Experimental Protocols
Key Experiment: Reaction of this compound with Sodium Ethoxide
Objective: To illustrate the competition between SN2 and E2 pathways.
Methodology:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add absolute ethanol (B145695).
-
Carefully add sodium metal in small portions to the ethanol with stirring.
-
Once all the sodium has reacted, cool the solution to room temperature.
-
Reaction: To the freshly prepared sodium ethoxide solution, add this compound dropwise at a controlled temperature (e.g., room temperature).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by carefully adding water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product mixture by GC-MS to identify and quantify the desired ether product and the vinyltrimethylsilane byproduct.
Visualizations
Caption: Reaction pathways of this compound.
Caption: Troubleshooting flowchart for this compound reactions.
References
Stability of silyl ethers under different reaction conditions
Welcome to the technical support center for the stability of silyl (B83357) ethers. This resource is designed for researchers, scientists, and drug development professionals to provide clear and concise answers to common questions and troubleshooting challenges encountered during organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general order of stability for common silyl ethers under acidic conditions?
A1: The stability of silyl ethers in acidic media is primarily dictated by the steric bulk of the substituents on the silicon atom. Larger, more sterically hindered groups provide greater stability. The general order of stability from least stable to most stable is:
TMS (Trimethylsilyl) < TES (Triethylsilyl) < TBDMS (tert-Butyldimethylsilyl) < TIPS (Triisopropylsilyl) < TBDPS (tert-Butyldiphenylsilyl) [1][2][3]
This trend is due to the increased difficulty for a proton to access the oxygen atom and for the subsequent nucleophilic attack on the silicon atom as steric hindrance increases.[1]
Q2: How does the stability of silyl ethers differ in basic conditions compared to acidic conditions?
A2: While steric hindrance is still a key factor, the relative stability of silyl ethers can differ in basic media. The general order of stability towards base-catalyzed hydrolysis is:
TMS < TES < TBDMS ≈ TBDPS < TIPS [1][4]
It is important to note that while TBDMS and TBDPS ethers have similar stability in basic conditions, TBDPS is significantly more stable in acidic environments.[1] TIPS ethers are generally the most robust under basic conditions among the common silyl ethers.[1]
Q3: What are the primary methods for the deprotection of silyl ethers?
A3: The two main strategies for cleaving silyl ethers are acidic hydrolysis and fluoride-ion-mediated cleavage.[5][6]
-
Acidic Hydrolysis: This method involves treating the silyl ether with an acid in the presence of water or an alcohol. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack on the silicon atom. The lability of the silyl ether to acid is highly dependent on steric hindrance.[7]
-
Fluoride-Mediated Cleavage: This is a very common and efficient method that utilizes a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), hydrogen fluoride (HF), or potassium fluoride (KF).[8][9] The exceptional strength of the silicon-fluorine bond provides a strong thermodynamic driving force for this reaction.[3][6]
Q4: Can I selectively deprotect one silyl ether in the presence of another?
A4: Yes, selective deprotection is a key advantage of using different silyl ethers and forms the basis of orthogonal protection strategies in complex syntheses.[2][10] Selectivity can be achieved by exploiting the differences in their stability towards specific reagents and conditions. For example:
-
A labile TMS group can be cleaved under very mild acidic conditions that would leave a TBDMS group intact.[2]
-
A primary TBDMS ether can often be cleaved in the presence of a more sterically hindered secondary or tertiary TBDMS ether.
-
Differences in lability towards fluoride ions can also be exploited. For instance, TES ethers are more readily cleaved by fluoride than TBDMS ethers.[3]
Troubleshooting Guide
Issue 1: My silyl ether is unexpectedly cleaving during a reaction.
-
Possible Cause: The reaction conditions may be too acidic or basic for the chosen silyl ether. Even seemingly neutral conditions can become acidic or basic upon heating or in the presence of certain reagents. Reagents like Lewis acids can also facilitate cleavage.
-
Solution:
-
Review the stability chart of silyl ethers and select a more robust protecting group if necessary (e.g., switch from TBDMS to TIPS or TBDPS for greater acid stability).[1]
-
Buffer the reaction mixture to maintain a neutral pH.
-
Consider running the reaction at a lower temperature.
-
Issue 2: I am having difficulty removing a robust silyl ether like TIPS or TBDPS.
-
Possible Cause: The deprotection conditions are not harsh enough. Sterically hindered silyl ethers require more forcing conditions for cleavage.
-
Solution:
-
For fluoride-mediated cleavage, increase the reaction time, temperature, or the equivalents of the fluoride source (e.g., TBAF).[1]
-
For acidic deprotection, use a stronger acid or higher temperatures. For example, while acetic acid might be sufficient for a TBDMS group, a stronger acid like camphorsulfonic acid (CSA) may be needed for a TIPS group.[1]
-
Consider using HF-pyridine, which is a potent reagent for cleaving robust silyl ethers.
-
Issue 3: My fluoride-mediated deprotection is giving low yields or side products.
-
Possible Cause: The TBAF reagent can be basic, leading to side reactions with base-sensitive functional groups in the molecule.[3][11] The fluoride ion itself can also act as a nucleophile in some cases.
-
Solution:
-
Buffer the TBAF solution with a mild acid like acetic acid to neutralize the basicity.[11]
-
Use alternative, less basic fluoride sources like HF-pyridine or triethylamine (B128534) trihydrofluoride (3HF·Et₃N).[3]
-
Run the reaction at a lower temperature to minimize side reactions.
-
Data Presentation
Relative Stability of Common Silyl Ethers
| Silyl Ether | Abbreviation | Relative Stability to Acid Hydrolysis[1][4] | Relative Stability to Basic Hydrolysis[1][4] |
| Trimethylsilyl | TMS | 1 | 1 |
| Triethylsilyl | TES | 64 | 10-100 |
| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 | ~20,000 |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |
Typical Deprotection Conditions for Common Silyl Ethers
| Silyl Ether | Acidic Cleavage Conditions[1][8] | Basic Cleavage Conditions[1] | Fluoride-Based Cleavage Conditions[1][8] |
| TMS | Very labile; cleaved by weak acids like silica (B1680970) gel or mild aqueous acid. | Cleaved by mild bases such as K₂CO₃ in methanol (B129727). | Rapidly cleaved by TBAF in THF. |
| TES | Cleaved by stronger acids (e.g., 1% HCl in ethanol). | Can be cleaved by stronger basic conditions. | Readily cleaved by TBAF in THF. |
| TBDMS/TBS | Stable to mild acids; requires stronger acids like CSA in methanol or aqueous acetic acid. | Stable to most non-aqueous basic conditions. | Commonly cleaved by TBAF in THF. |
| TIPS | Highly stable to acidic conditions; requires strong acids for cleavage. | The most stable among common silyl ethers to basic conditions. | Cleaved by TBAF in THF, often requiring longer reaction times or heating. |
| TBDPS | The most stable common silyl ether to acidic conditions. | Comparably stable to TBDMS in basic conditions. | Cleaved by TBAF in THF, often requiring elevated temperatures. |
Experimental Protocols
Protocol 1: Acid-Catalyzed Deprotection of a TBDMS Ether
-
Dissolution: Dissolve the TBDMS-protected compound (1.0 eq.) in a 3:1:1 mixture of acetic acid, tetrahydrofuran (B95107) (THF), and water.
-
Reaction: Stir the solution at room temperature.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the substrate.
-
Work-up: Once the reaction is complete, carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography if necessary.
Protocol 2: Fluoride-Mediated Deprotection of a TIPS Ether
-
Dissolution: Dissolve the TIPS-protected compound (1.0 eq.) in anhydrous THF to make an approximately 0.1 M solution.
-
Reagent Addition: Add a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1-1.5 eq.) dropwise to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. For more robust TIPS ethers, heating may be required.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up: Upon completion, quench the reaction by adding water.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product can then be purified by silica gel chromatography.[11]
Visualizations
Caption: Relative stability and lability of common silyl ethers.
Caption: Decision workflow for silyl ether deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Silyl ether - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 9. A mild and efficient method for the selective deprotection of silyl ethers using KF in the presence of tetraethylene glycol - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Prevention of Unintended Desilylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent unwanted desilylation during chemical reactions.
Troubleshooting Guide: Diagnosing and Preventing Unwanted Desilylation
Unintended cleavage of a silyl (B83357) ether protecting group can lead to reduced yield of the desired product and purification challenges. This guide will help you identify the cause of desilylation and implement effective preventative measures.
Issue 1: Significant Desilylation is Observed During the Reaction
| Potential Cause | Recommended Solution |
| Presence of Protic Impurities | Ensure all solvents and reagents are rigorously dried. Use freshly distilled solvents and dry reagents under vacuum where appropriate.[1][2] |
| Acidic or Basic Reaction Conditions | If the reaction is acid-catalyzed, consider using a milder Lewis acid or reducing the catalyst loading.[1] For base-mediated reactions, switch to a milder, non-nucleophilic base such as potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1] |
| High Reaction Temperature | Operate the reaction at the lowest effective temperature. A temperature screen can help determine the optimal balance between reaction rate and silyl ether stability.[1] |
| Inappropriate Silyl Protecting Group | If the current silyl group is too labile for the reaction conditions, consider switching to a bulkier, more robust silyl group. For instance, a tert-butyldimethylsilyl (TBS) group is significantly more stable than a trimethylsilyl (B98337) (TMS) group.[1][3][4] |
| Use of Fluoride-Containing Reagents | If the reaction involves fluoride (B91410) ions (e.g., from certain catalysts or reagents), be aware that fluoride is a potent reagent for silyl ether cleavage.[3][5][6] If possible, select alternative reagents. |
Issue 2: Desilylation Occurs During Aqueous Work-up
| Potential Cause | Recommended Solution |
| Acidic or Basic Aqueous Solution | Neutralize the reaction mixture carefully before performing an aqueous work-up. Use a buffered solution if necessary to maintain a neutral pH. |
| Prolonged Exposure to Aqueous Conditions | Minimize the time the reaction mixture is in contact with the aqueous phase. Perform extractions promptly. |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of unintended desilylation?
A1: Unintended desilylation primarily occurs through two mechanisms:
-
Protodesilylation: This is the cleavage of the silicon-carbon or silicon-oxygen bond by a proton source, such as water, alcohols, or acidic reagents. This process can be catalyzed by either acids or bases.[1]
-
Ipso-Substitution: In this pathway, an incoming electrophile attacks the carbon atom to which the silyl group is attached, leading to the displacement of the silyl group.[1]
Q2: How do I choose the right silyl protecting group to avoid desilylation?
A2: The choice of silyl protecting group is critical and depends on the reaction conditions you plan to employ. Bulkier silyl groups are generally more stable. For example, triisopropylsilyl (TIPS) and tert-butyldiphenylsilyl (TBDPS) ethers are significantly more resistant to acidic and basic conditions than trimethylsilyl (TMS) or triethylsilyl (TES) ethers.[4][7][8] Consider the stability of the silyl group towards the reagents and conditions of all subsequent reaction steps.
Q3: Can the solvent affect the stability of my silyl ether?
A3: Yes, the solvent can play a significant role. Protic solvents like methanol (B129727) or ethanol (B145695) can be a source of protons for protodesilylation, especially under acidic or basic conditions. Using anhydrous aprotic solvents such as tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), or toluene (B28343) is generally recommended to minimize this risk.[1]
Q4: Are there any additives that can help prevent desilylation?
A4: In some cases, adding a non-nucleophilic base, such as 2,6-lutidine or proton sponge, can scavenge trace amounts of acid and prevent acid-catalyzed desilylation.[4]
Data Presentation: Relative Stability of Common Silyl Ethers
The stability of silyl ethers is highly dependent on the steric bulk of the substituents on the silicon atom. The following table summarizes the relative stability of common silyl ethers under acidic and basic conditions.
| Silyl Group | Abbreviation | Relative Stability in Acid | Relative Stability in Base |
| Trimethylsilyl | TMS | 1 | 1 |
| Triethylsilyl | TES | 64 | 10-100 |
| tert-Butyldimethylsilyl | TBS/TBDMS | 20,000 | ~20,000 |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |
Data sourced from multiple references.[4][7]
Experimental Protocol: Silylation of a Primary Alcohol with TBSCl under Buffered Conditions
This protocol describes a method to protect a primary alcohol using tert-butyldimethylsilyl chloride (TBSCl) with imidazole (B134444) as a base in dichloromethane (DCM). The use of DCM instead of the more traditional dimethylformamide (DMF) can simplify purification.[4]
Materials:
-
Primary alcohol (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBSCl) (1.1 eq)
-
Imidazole (1.2 eq)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the primary alcohol (1.0 eq) and anhydrous dichloromethane.
-
Add imidazole (1.2 eq) to the solution and stir until it dissolves.
-
Add tert-butyldimethylsilyl chloride (1.1 eq) portion-wise to the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel if necessary.
Visualization: Decision-Making Workflow for Preventing Desilylation
The following diagram illustrates a logical workflow for selecting the appropriate strategy to prevent unintended desilylation during a chemical reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 4. Silyl ether - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
Catalyst Selection for Cross-Coupling with (2-Bromoethyl)trimethylsilane: A Technical Support Center
Welcome to the Technical Support Center for catalyst selection in cross-coupling reactions involving (2-Bromoethyl)trimethylsilane. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of these reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in cross-coupling reactions?
A1: The main challenge in cross-coupling reactions with this compound, an sp³-hybridized alkyl halide, is the propensity for β-hydride elimination from the alkylmetal intermediate. This side reaction leads to the formation of vinyltrimethylsilane (B1294299) and reduces the yield of the desired cross-coupled product. Additionally, the oxidative addition of alkyl halides to the metal catalyst is often less efficient compared to that of aryl or alkenyl halides.
Q2: Which types of cross-coupling reactions are most suitable for this compound?
A2: While challenging, Suzuki-Miyaura, Negishi, Sonogashira, and Heck couplings can all be adapted for use with this compound. The choice of reaction often depends on the desired coupling partner and the availability of organometallic reagents. Nickel-catalyzed reactions, in particular, have shown promise for coupling alkyl halides due to their ability to promote oxidative addition.[1]
Q3: How does the trimethylsilyl (B98337) group influence the reaction?
A3: The trimethylsilyl (TMS) group is generally stable under typical cross-coupling conditions.[2] Its steric bulk, while not excessively large, can influence the rate of reaction and may require the use of less hindered catalyst systems. In some photoredox-catalyzed reactions, silyl (B83357) radicals can be generated to facilitate the activation of alkyl halides.[3][4][5]
Q4: What general strategies can be employed to minimize β-hydride elimination?
A4: To suppress β-hydride elimination, it is crucial to select a catalyst system that promotes rapid reductive elimination. This can often be achieved by using bulky, electron-rich ligands that accelerate the coupling process. Running the reaction at lower temperatures can also disfavor the elimination pathway.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Symptoms:
-
Recovery of unreacted this compound.
-
Formation of vinyltrimethylsilane as the major product.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inefficient Oxidative Addition | Switch to a more reactive catalyst system. For palladium-catalyzed reactions, use bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald or Fu ligands). Consider using a nickel-based catalyst, which can be more effective for alkyl halides.[1] |
| Dominant β-Hydride Elimination | Employ ligands that accelerate reductive elimination. Sterically hindered N-heterocyclic carbene (NHC) ligands can be effective. Lowering the reaction temperature may also reduce the rate of β-hydride elimination relative to the desired coupling. |
| Catalyst Deactivation | Ensure rigorous exclusion of air and moisture, as many catalysts are sensitive to these. Use of pre-catalysts can sometimes provide more consistent results. |
Issue 2: Formation of Homocoupling Products
Symptoms:
-
Detection of significant amounts of byproducts derived from the coupling of two molecules of the organometallic reagent (e.g., biaryls in a Suzuki coupling).
Possible Causes & Solutions:
| Cause | Recommended Action |
| Presence of Oxygen | Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction. |
| Use of Pd(II) Precatalysts | Pd(II) sources can sometimes promote homocoupling. Consider using a Pd(0) precatalyst or ensure efficient in situ reduction of the Pd(II) species. |
| Slow Transmetalation | Optimize the base and solvent system to facilitate the transmetalation step, which can outcompete the homocoupling pathway. |
Catalyst and Condition Selection Tables
The following tables provide starting points for catalyst and condition selection for various cross-coupling reactions with substrates similar to this compound, as direct examples are limited in the literature. Optimization will likely be required for this specific substrate.
Table 1: Suzuki-Miyaura Coupling of Alkyl Bromides with Arylboronic Acids
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/H₂O | 80 | Moderate to Good |
| NiCl₂(PCy₃)₂ | - | K₃PO₄ | Dioxane | 100 | Moderate |
| Pd(OAc)₂ | RuPhos | Cs₂CO₃ | THF | 60 | Good |
Data extrapolated from general protocols for sp³-sp² Suzuki couplings.
Table 2: Negishi Coupling of Alkyl Bromides with Organozinc Reagents
| Catalyst Precursor | Ligand | Solvent | Temp (°C) | Yield (%) |
| Pd(PPh₃)₄ | - | THF | 60-80 | Good |
| Ni(acac)₂ | dppe | DMF | 50 | Good to Excellent |
| PdCl₂(dppf) | - | THF | RT to 60 | Moderate to Good |
Data extrapolated from general protocols for Negishi couplings of alkyl halides.[1]
Table 3: Sonogashira Coupling of Alkyl Bromides with Terminal Alkynes
| Catalyst Precursor | Co-catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Pd(PPh₃)₂Cl₂ | CuI | - | Diisopropylamine | THF | RT to 50 | Good |
| [PdCl₂(CH₃CN)₂] | - | sXPhos | Cs₂CO₃ | MeCN/H₂O | 65 | Moderate to Good |
| Pd(OAc)₂ | CuI | PPh₃ | Et₃N | DMF | 80 | Moderate |
Data extrapolated from general protocols for Sonogashira couplings.[6]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., SPhos, 4-8 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the arylboronic acid, base, palladium precatalyst, and ligand.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe, followed by this compound.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Reaction Logic
Catalyst Selection Workflow
This diagram illustrates a general workflow for selecting a suitable catalyst system for the cross-coupling of this compound.
Caption: A decision-making workflow for catalyst selection and optimization.
General Catalytic Cycle for Cross-Coupling
This diagram outlines the fundamental steps in a palladium-catalyzed cross-coupling reaction.
Caption: Key steps in the palladium-catalyzed cross-coupling cycle.
References
- 1. Negishi coupling - Wikipedia [en.wikipedia.org]
- 2. Silyl-Heck Reactions for the Preparation of Unsaturated Organosilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Silyl Radical Activation of Alkyl Halides in Metallaphotoredox Catalysis: A Unique Pathway for Cross-Electrophile Coupling [organic-chemistry.org]
- 4. Silyl Radical Activation of Alkyl Halides in Metallaphotoredox Catalysis: A Unique Pathway for Cross-Electrophile Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. collaborate.princeton.edu [collaborate.princeton.edu]
- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]
Technical Support Center: Solvent Effects on the Reactivity of (2-Bromoethyl)trimethylsilane
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving (2-Bromoethyl)trimethylsilane. The following information is designed to help you navigate the complexities of solvent effects on the reactivity of this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary reaction pathways for this compound?
A1: this compound is a primary alkyl halide, and its reactions are primarily governed by nucleophilic substitution (SN2) and elimination (E2) pathways. The trimethylsilyl (B98337) group can influence the reactivity compared to a simple alkyl bromide. The choice of solvent, nucleophile/base, and temperature will significantly determine which pathway predominates.
Q2: How does solvent polarity affect the reaction rate and mechanism?
A2: Solvent polarity is a critical factor in determining the reaction outcome.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile (B52724) (ACN), Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO)): These solvents are generally preferred for SN2 reactions with this compound. They can dissolve the reactants and stabilize charged intermediates without significantly solvating and deactivating the nucleophile. A "naked" and highly reactive nucleophile in these solvents leads to a faster SN2 reaction rate.
-
Polar Protic Solvents (e.g., Water, Ethanol (B145695), Methanol): These solvents can solvate both the nucleophile (through hydrogen bonding) and any potential carbocation intermediate. Solvation of the nucleophile reduces its reactivity, slowing down the SN2 reaction. While primary alkyl halides like this compound are less prone to forming carbocations, the use of polar protic solvents can favor SN1-like character or lead to competing solvolysis products where the solvent itself acts as the nucleophile.
Q3: What is the expected order of reactivity for this compound in different types of solvents for an SN2 reaction?
A3: For a typical SN2 reaction with a given nucleophile, the expected trend in reaction rate is:
Polar Aprotic > Polar Protic > Nonpolar
This is because polar aprotic solvents enhance the nucleophilicity of anionic nucleophiles, leading to a faster reaction.
Troubleshooting Guides
Issue 1: Low or No Product Formation in a Substitution Reaction
Question: I am attempting a nucleophilic substitution on this compound, but I am observing very low to no yield of my desired product. What are the likely causes?
Answer: Low reactivity in substitution reactions involving this compound can often be attributed to several factors related to the reaction conditions.
| Potential Cause | Troubleshooting Steps |
| Inappropriate Solvent Choice | For SN2 reactions, ensure you are using a polar aprotic solvent like DMF, DMSO, or acetonitrile to maximize the nucleophile's reactivity. Using polar protic solvents (e.g., ethanol, water) can significantly slow down the reaction. |
| Weak Nucleophile | The SN2 reaction rate is directly proportional to the strength of the nucleophile. If possible, consider using a stronger or more concentrated nucleophile. |
| Steric Hindrance | While this compound is a primary halide, a bulky nucleophile can still experience steric hindrance, slowing the reaction. If applicable, consider a less sterically hindered nucleophile. |
| Low Temperature | SN2 reactions, like most reactions, proceed faster at higher temperatures. If side reactions are not a concern, consider moderately increasing the reaction temperature. |
Issue 2: Formation of an Alkene Byproduct (Elimination)
Question: I am trying to perform a substitution reaction, but I am isolating a significant amount of vinyltrimethylsilane (B1294299). How can I minimize this elimination side reaction?
Answer: The formation of vinyltrimethylsilane is due to a competing E2 elimination reaction. This is a common issue, especially when using a strong, sterically hindered base.
| Potential Cause | Troubleshooting Steps |
| Strong/Bulky Base | Many strong bases are also strong nucleophiles, but sterically hindered bases (e.g., potassium tert-butoxide) will favor elimination. If substitution is desired, use a strong, but less sterically hindered nucleophile (e.g., sodium ethoxide in ethanol for ether synthesis). |
| High Temperature | Elimination reactions are generally favored at higher temperatures. Running the reaction at a lower temperature can often favor the SN2 pathway. |
| Solvent Choice | While polar aprotic solvents are good for SN2, they can also promote E2 reactions. The choice of solvent should be optimized based on the specific nucleophile and desired outcome. |
Experimental Protocols
General Protocol for a Nucleophilic Substitution (SN2) Reaction
This protocol provides a general guideline for reacting this compound with a nucleophile in a polar aprotic solvent.
Materials:
-
This compound
-
Nucleophile (e.g., sodium phenoxide for a Williamson ether synthesis)
-
Anhydrous polar aprotic solvent (e.g., DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Temperature control system (e.g., oil bath)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the nucleophile and the anhydrous polar aprotic solvent.
-
Stir the mixture until the nucleophile is fully dissolved.
-
Slowly add this compound to the reaction mixture at room temperature.
-
Heat the reaction to the desired temperature (e.g., 50-80 °C) and monitor the progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water or a saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Visualizing Reaction Pathways
The choice of solvent and nucleophile/base is critical in directing the reaction of this compound towards either substitution (SN2) or elimination (E2).
Caption: Logical workflow for predicting the major product based on reaction conditions.
The following diagram illustrates the generalized SN2 and E2 pathways.
Caption: Competing SN2 and E2 reaction pathways for this compound.
Technical Support Center: Managing Steric Hindrance in Silylation of Complex Molecules
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the silylation of sterically hindered alcohols in complex molecules.
Troubleshooting Guides
Issue: Low or No Product Formation in Silylation Reaction
-
Question: My silylation reaction is sluggish, and the conversion to the desired product is low. What are the common causes and how can I troubleshoot this?
-
Answer: Low or no product formation in silylation reactions, especially with sterically hindered substrates, is a frequent issue. The primary culprits are often related to reagent quality, reaction conditions, and the choice of reagents. A systematic troubleshooting approach is crucial for resolving this issue.
Troubleshooting Workflow for Low or No Product Formation
Caption: Troubleshooting workflow for low or no product formation.
Frequently Asked Questions (FAQs)
Q1: My reaction is slow and incomplete. What is the first thing I should check?
A1: The most common reason for incomplete silylation is the presence of moisture. Silylating agents are highly reactive towards water, which consumes the reagent.[1][2] Ensure all glassware is rigorously dried (flame-dried under vacuum or oven-dried), and use anhydrous solvents and reagents.[2] Running the reaction under an inert atmosphere (nitrogen or argon) is also critical.[2]
Q2: How do I choose the right silylating agent for a sterically hindered alcohol?
A2: The choice of silylating agent is crucial. For sterically hindered alcohols, more reactive reagents are often necessary. Silyl triflates (e.g., TBSOTf, TIPSOTf) are significantly more reactive than the corresponding chlorides.[3] The steric bulk of the silyl group itself is also a key factor.[4] While bulkier groups like TBDMS and TIPS offer greater selectivity for primary over secondary alcohols, they can be challenging to introduce onto already hindered positions.[1]
Decision Logic for Silylating Agent Selection
References
Technical Support Center: Work-up Procedures for Reactions Containing Organosilanes
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the work-up and purification of reactions involving organosilanes.
Troubleshooting Guide
This section addresses common issues encountered during the work-up of organosilane-containing reactions in a question-and-answer format.
Issue 1: A persistent emulsion has formed during the aqueous wash.
-
Q: Why does an emulsion form, and how can I break it?
-
A: Emulsion formation is a common issue when quenching reactions that contain silyl (B83357) ethers and unreacted chlorosilanes. To resolve this, you can try several techniques:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer can help to break up the emulsion.[1]
-
Filtration: For stubborn emulsions, vacuum filtration through a pad of Celite® can be effective.[1]
-
Solvent Addition: Diluting the organic layer with more solvent can sometimes disrupt the emulsion.
-
Patience: In some cases, simply allowing the separatory funnel to stand for an extended period (from minutes to hours) can lead to phase separation.[1]
-
-
Issue 2: My silyl ether protecting group is being cleaved during work-up.
-
Q: What is causing the premature deprotection of my silyl ether?
-
A: Silyl ethers are susceptible to hydrolysis under both acidic and basic conditions. The most common cause of cleavage during work-up is exposure to strongly acidic or basic aqueous solutions. The stability of the silyl ether is dependent on the steric bulk of the silicon substituents and the pH of the medium.[2]
-
-
Q: How can I prevent the cleavage of my silyl ether?
-
A: To minimize hydrolysis, maintain the pH of the aqueous phase as close to neutral (pH 7) as possible.[2]
-
"Silyl-safe" Quenching Agents: Use buffered aqueous solutions for quenching. Saturated aqueous sodium bicarbonate (NaHCO₃) can be used to neutralize acidic components, while saturated aqueous ammonium (B1175870) chloride (NH₄Cl) is suitable for quenching basic components.[2]
-
Avoid Strong Acids/Bases: It is highly discouraged to use strong acidic washes (e.g., 1M HCl) or strong basic washes if you want to preserve your silyl ether, particularly for more labile groups like TMS (trimethylsilyl) and TES (triethylsilyl).[2]
-
Non-Aqueous Work-up: For highly sensitive substrates, a non-aqueous work-up may be necessary. This can involve direct filtration through a plug of silica (B1680970) gel or the use of solid-supported reagents to remove byproducts.
-
-
Issue 3: I am having difficulty removing siloxane byproducts.
-
Q: How can I remove polysiloxane (silicone grease-like) byproducts from my reaction mixture?
-
A: Polysiloxanes are notoriously difficult to remove due to their low polarity and variable solubility. Several methods can be employed:
-
Chromatography: Careful column chromatography on silica gel, often with a non-polar eluent system, can separate the desired product from siloxane byproducts.[3]
-
Distillation: If your product is thermally stable and volatile, vacuum distillation can be an effective purification method.[2]
-
Solvent Precipitation: In some cases, dissolving the crude mixture in a solvent in which the product is soluble but the siloxane is not (e.g., acetonitrile) and then cooling can cause the siloxane to precipitate.
-
Specialized Reagents: For cured silicones, digesting agents that cleave the siloxane bonds can be used. These are often weak acids or bases.[4]
-
-
Issue 4: My product is water-soluble, making extraction difficult.
-
Q: How do I work up a reaction if my organosilane product has high water solubility?
-
A: This is a common challenge, especially with polar products.
-
Back-Extraction: After the initial extraction, the aqueous layer can be repeatedly extracted with a more polar organic solvent to recover the dissolved product.
-
Salting Out: Saturating the aqueous layer with sodium chloride can decrease the solubility of the organic product in the aqueous phase, driving it into the organic layer.[1]
-
Solvent Evaporation: If the product is not volatile, the water can be removed by lyophilization (freeze-drying) or azeotropic distillation with a suitable solvent like toluene.
-
Specialized Extraction Solvents: A 3:1 mixture of chloroform (B151607) and isopropanol (B130326) can be an excellent solvent system for extracting water-soluble organic compounds.[5]
-
-
Frequently Asked Questions (FAQs)
General Work-up Procedures
-
Q: What is a general work-up procedure for a reaction involving a chlorosilane?
-
A: A typical procedure involves:
-
Quenching: Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or ammonium chloride (NH₄Cl) to the reaction mixture to neutralize any unreacted chlorosilane.[2]
-
Extraction: Extract the aqueous mixture with a suitable organic solvent such as diethyl ether, ethyl acetate, or dichloromethane.
-
Washing: Wash the combined organic layers sequentially with water and then brine to remove water-soluble impurities.[2]
-
Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Concentration: Remove the solvent under reduced pressure to yield the crude product, which can then be purified further.
-
-
Purification
-
Q: Can I use silica gel chromatography to purify my silylated product?
-
A: Yes, but caution is advised as standard silica gel is acidic and can cleave acid-sensitive silyl ethers.[2] To mitigate this, you can:
-
Neutralize the Silica Gel: Prepare a slurry of silica gel in a solvent system containing a small amount of a tertiary amine, like triethylamine (B128534) (1-2%), before packing the column.[2]
-
Use Alumina (B75360): Basic or neutral alumina can be a suitable alternative stationary phase for purifying acid-sensitive compounds.[2]
-
-
-
Q: When is distillation a suitable purification method?
-
A: Vacuum distillation is effective for liquid products that are thermally stable. It is particularly useful for large-scale purifications and for separating the product from non-volatile impurities.[2]
-
Specific Reagents
-
Q: What is a reliable work-up procedure for a TBAF (tetra-n-butylammonium fluoride) deprotection reaction?
-
A: TBAF is a common reagent for cleaving silyl ethers.[6] However, excess TBAF and its byproducts can be difficult to remove with a standard aqueous work-up, especially for water-soluble products. A non-aqueous work-up has been developed:
-
Add a sulfonic acid resin and calcium carbonate to the reaction mixture.
-
Stir for a period to allow the resin to scavenge the excess TBAF.
-
Filter the mixture to remove the resin and calcium carbonate.
-
Evaporate the solvent to yield the deprotected product. This method avoids a labor-intensive aqueous extraction.
-
-
Data Presentation
Table 1: Relative Stability of Common Silyl Ethers
This table summarizes the general stability trends of various silyl ethers under acidic and basic conditions. This information is crucial when planning a synthesis and designing a work-up procedure.
| Silyl Ether | Abbreviation | Stability to Acid | Stability to Base |
| Trimethylsilyl | TMS | Very Labile | Very Labile |
| Triethylsilyl | TES | Labile | Labile |
| tert-Butyldimethylsilyl | TBDMS | Moderate | Moderate |
| Triisopropylsilyl | TIPS | Robust | Very Robust |
| tert-Butyldiphenylsilyl | TBDPS | Very Robust | Moderate |
Data compiled from various sources.[2][7][8] Stability is relative and can be influenced by specific reaction conditions and the nature of the protected alcohol.
Experimental Protocols
Protocol 1: General "Silyl-Safe" Aqueous Work-up
This protocol is designed to minimize the risk of silyl ether hydrolysis by maintaining a near-neutral pH.
-
Quenching:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) if quenching acidic components, or a saturated aqueous solution of ammonium chloride (NH₄Cl) for basic components.
-
Monitor the pH with pH paper and continue adding the quenching agent until the desired pH is reached or gas evolution ceases.[2]
-
-
Extraction:
-
Transfer the mixture to a separatory funnel.
-
Extract the product into a suitable organic solvent (e.g., ethyl acetate, diethyl ether) three times.
-
-
Washing and Drying:
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Protocol 2: Non-Aqueous Work-up for TBAF Deprotection
This protocol is ideal for TBAF-mediated deprotections, especially when the product is water-soluble.
-
Reagent Addition:
-
Following the completion of the TBAF-mediated desilylation, add a sulfonic acid resin (e.g., Amberlyst® 15) and powdered calcium carbonate to the reaction flask.
-
-
Stirring:
-
Stir the mixture at room temperature for 30-60 minutes.
-
-
Filtration and Concentration:
-
Filter the mixture through a pad of Celite® to remove the resin and inorganic salts.
-
Rinse the filter cake with a suitable solvent (e.g., THF, ethyl acetate).
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Mandatory Visualization
References
- 1. Organosilane Chemistry [chemistry.msu.edu]
- 2. benchchem.com [benchchem.com]
- 3. 有機矽試劑 [sigmaaldrich.com]
- 4. sst.semiconductor-digest.com [sst.semiconductor-digest.com]
- 5. Workup [chem.rochester.edu]
- 6. Troubleshooting [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. technical.gelest.com [technical.gelest.com]
Technical Support Center: Purification of Product Mixtures Containing (2-Bromoethyl)trimethylsilane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted (2-Bromoethyl)trimethylsilane from their product mixtures.
Frequently Asked Questions (FAQs)
Q1: My reaction is complete, but I still have a significant amount of unreacted this compound in my crude product mixture. What is the first step I should consider for its removal?
A1: The initial approach depends on the stability of your desired product. If your product is thermally stable, the most straightforward method is fractional distillation under reduced pressure. This compound has a relatively low boiling point under vacuum, which often allows for its separation from less volatile products.
Q2: My product is heat-sensitive, and distillation is not a viable option. What alternative methods can I use?
A2: For heat-sensitive compounds, two primary alternatives are chemical quenching followed by extraction, or column chromatography. Chemical quenching involves reacting the excess this compound with a reagent that converts it into a more easily separable, often water-soluble, compound. Column chromatography separates compounds based on their polarity, and since this compound is non-polar, it can typically be separated from more polar products.
Q3: How can I chemically quench the unreacted this compound to facilitate its removal?
A3: A highly effective method is to react the unreacted this compound with a water-soluble nucleophile. A recommended approach is to use the sodium salt of a mercaptoalkanesulfonic acid.[1] This reaction converts the alkyl halide into a water-soluble thioether sulfonic acid salt, which can then be easily removed by a simple aqueous extraction (work-up).
Q4: I tried an aqueous wash, but the this compound remains in my organic layer. Why is this, and what can I do?
A4: this compound is not reactive with water under standard work-up conditions and is insoluble in water. Therefore, a simple water wash will not remove it. You must first convert it into a water-soluble derivative using a quenching agent as described in Q3, or utilize a different purification technique like distillation or chromatography.
Q5: When is column chromatography the best choice for removing this compound?
A5: Column chromatography is ideal when your product has a significantly different polarity compared to the non-polar this compound.[2][3][4] This method is particularly useful for small to medium-scale reactions and when other methods like distillation or quenching are not suitable due to product instability or reactivity. It is often the final purification step to achieve high purity.
Q6: What are the potential challenges with using column chromatography for this separation?
A6: Potential challenges include co-elution if your product is also non-polar, and the need to find a suitable solvent system that provides good separation. It is also important to ensure your product is stable on silica (B1680970) gel, as some compounds can decompose on the acidic surface of the silica.[5]
Data Presentation
The following table summarizes key quantitative data for this compound to aid in the selection of an appropriate purification method.
| Property | Value | Implication for Purification |
| Molecular Weight | 181.15 g/mol [6][7] | Relevant for mass balance calculations and characterization. |
| Boiling Point | 64-65 °C at 39 Torr[8] | Enables separation from higher boiling point compounds via vacuum distillation. |
| Density | 1.15 g/mL[8] | Denser than water, which is a consideration for liquid-liquid extractions. |
| Solubility | Soluble in common organic solvents (e.g., chloroform, DMSO).[8] | Facilitates its use in a wide range of reaction conditions and subsequent purification steps. |
Experimental Protocols
Protocol 1: Quenching with Sodium 2-Mercaptoethanesulfonate and Extractive Work-up
This protocol is designed to convert unreacted this compound into a water-soluble byproduct, which is then removed by liquid-liquid extraction.
Materials:
-
Crude reaction mixture in an organic solvent
-
Sodium 2-mercaptoethanesulfonate solution (freshly prepared):
-
2-mercaptoethanesulfonic acid, sodium salt
-
Potassium carbonate
-
Water
-
-
Ethyl acetate (B1210297) (or other suitable organic solvent)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Prepare the Quenching Solution: In a separate flask, prepare a solution of 2-mercapto-1-ethanesulfonic acid, sodium salt (1.1 equivalents relative to the excess this compound) and potassium carbonate (1.1 equivalents) in water.[1]
-
Quenching the Reaction: Add the freshly prepared aqueous solution of sodium 2-mercaptoethanesulfonate to the crude reaction mixture.
-
Stirring: Stir the resulting biphasic mixture vigorously for at least 30 minutes to ensure complete reaction of the quenching agent with the unreacted this compound.[1]
-
Extraction: Transfer the mixture to a separatory funnel. If necessary, dilute the organic layer with a solvent like ethyl acetate to ensure a clean separation.
-
Phase Separation: Allow the layers to separate. The organic layer contains your desired product, while the aqueous layer contains the water-soluble thioether byproduct.
-
Aqueous Wash: Separate the organic layer and wash it with water (2-3 times) to remove any remaining water-soluble impurities.[1]
-
Brine Wash: Wash the organic layer with brine to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, now free of this compound.
Protocol 2: Purification by Vacuum Fractional Distillation
This method is suitable for thermally stable products with a significantly higher boiling point than this compound.
Materials:
-
Crude reaction mixture
-
Distillation apparatus (including a fractionating column, condenser, and receiving flasks)
-
Vacuum pump and manometer
-
Heating mantle
-
Stir bar or boiling chips
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all glassware is free of cracks and all joints are properly sealed for vacuum application.[9]
-
Sample Loading: Charge the distillation flask with the crude reaction mixture and a stir bar.
-
Initiate Vacuum: Begin to slowly evacuate the system, ensuring a stable, reduced pressure is achieved.[9][10]
-
Heating: Gently heat the distillation flask while stirring.
-
Fraction Collection: Collect the fractions that distill over at the expected boiling point of this compound at the recorded pressure (approximately 64-65 °C at 39 Torr).[8]
-
Product Collection: Once the lower-boiling fraction is completely removed, increase the temperature to distill your desired product, or stop the distillation and retain the purified product in the distillation flask.
-
System Shutdown: Before turning off the vacuum, allow the apparatus to cool to room temperature to prevent air from rushing into the hot system.[9]
Protocol 3: Purification by Column Chromatography
This protocol is effective for separating the non-polar this compound from more polar products.
Materials:
-
Crude reaction mixture
-
Silica gel (or another suitable stationary phase)
-
Appropriate solvent system (eluent), determined by TLC analysis
-
Chromatography column
-
Collection tubes or flasks
Procedure:
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system that provides good separation between your product and this compound (which will have a high Rf value in non-polar solvents).[4]
-
Column Packing: Pack a chromatography column with silica gel as a slurry in the initial, least polar eluent.[11]
-
Sample Loading: Concentrate the crude reaction mixture and load it onto the top of the silica gel column with a minimal amount of solvent.[12]
-
Elution: Begin eluting the column with the chosen solvent system. This compound, being non-polar, will elute first.[2]
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Elution: After the this compound has been completely eluted, you can increase the polarity of the solvent system to elute your more polar product.
-
Concentration: Combine the fractions containing your pure product and concentrate them under reduced pressure.
Visualizations
Caption: Decision tree for selecting a purification method.
Caption: Quenching reaction of this compound.
References
- 1. US5632898A - Method for removing unreacted electrophiles from a reaction mixture - Google Patents [patents.google.com]
- 2. web.uvic.ca [web.uvic.ca]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. columbia.edu [columbia.edu]
- 5. Purification [chem.rochester.edu]
- 6. aksci.com [aksci.com]
- 7. This compound | 18156-67-7 [chemicalbook.com]
- 8. This compound CAS#: 18156-67-7 [m.chemicalbook.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 11. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 12. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: The Impact of Moisture on Silylation Reactions
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during silylation reactions, with a specific focus on the detrimental effects of moisture.
Frequently Asked Questions (FAQs)
Q1: What is a silylation reaction and why is it used?
A1: Silylation is a chemical reaction that introduces a silyl (B83357) group (such as trimethylsilyl, TMS, or t-butyldimethylsilyl, t-BDMS) into a molecule, replacing an active hydrogen atom.[1] This process is widely used to protect sensitive functional groups like alcohols, amines, and carboxylic acids.[2][3] The resulting silyl derivatives are generally more volatile, less polar, and more thermally stable, which is advantageous for applications like gas chromatography (GC) analysis.[1]
Q2: Why are silylation reactions so sensitive to moisture?
A2: Silylating agents are highly reactive towards active hydrogens, including the hydrogen in water (H₂O).[4] When moisture is present, the silylating reagent will react preferentially with water in a hydrolysis reaction.[4][5] This consumes the reagent, reduces the yield of the desired product, and leads to the formation of unwanted byproducts like silanols and siloxanes (Si-O-Si networks).[4][6][7]
Q3: What are the common signs that moisture has compromised my silylation reaction?
A3: Several indicators may suggest moisture contamination:
-
Low or Incomplete Reaction: The most common issue is a slow, sluggish, or incomplete reaction, as the silylating agent is consumed by water instead of reacting with your substrate.[4]
-
Formation of Precipitates: The hydrolysis of silylating agents can form silanols, which can condense to form insoluble siloxane byproducts.[4][6]
-
Inconsistent Results: Variable amounts of moisture between experiments will lead to poor reproducibility and inconsistent yields.[8]
-
Low Detector Response in GC Analysis: If the target analyte is not fully derivatized due to reagent hydrolysis, its response in a gas chromatograph will be lower than expected.[8]
Q4: How can I prevent moisture contamination in my silylation reactions?
A4: Preventing moisture requires a stringent adherence to anhydrous (water-free) techniques:
-
Dry Glassware: All glassware must be thoroughly dried, either in an oven at high temperature (e.g., 120°C for at least 2 hours) or by flame-drying under a vacuum.[8][9]
-
Anhydrous Solvents and Reagents: Use high-purity, anhydrous solvents, preferably stored over molecular sieves.[6][10] Ensure your silylating agent is fresh and has been stored properly under an inert atmosphere.[6]
-
Inert Atmosphere: Conduct the entire reaction under an inert atmosphere, such as dry nitrogen or argon, to prevent atmospheric moisture from entering the system.[4][6]
Troubleshooting Guide: Common Silylation Problems
This guide provides a systematic approach to resolving common issues encountered during silylation reactions.
Problem 1: Low or No Yield of Silylated Product
-
Possible Cause: Presence of moisture in the reaction.
-
Solution: This is the most frequent cause of silylation failure.[4][8] Ensure all preventative measures are taken: thoroughly dry glassware, use anhydrous solvents, and maintain an inert atmosphere throughout the experiment.[4][6] If you suspect moisture contamination, consider using a larger excess of the silylating reagent to compensate for the amount that will be hydrolyzed.[8]
-
-
Possible Cause: Degraded or poor-quality silylating reagent.
-
Possible Cause: Insufficiently reactive substrate or base.
-
Solution: Steric hindrance around the active hydrogen can slow down the reaction.[4] Primary alcohols, for example, react faster than secondary or tertiary alcohols.[4] For less reactive substrates, consider using a stronger base (e.g., imidazole, DMAP) or gently heating the reaction mixture to drive it to completion.[4]
-
Problem 2: Formation of Unwanted Side Products (e.g., Siloxanes)
-
Possible Cause: Hydrolysis of the silylating agent.
-
Possible Cause: Over-silylation of the substrate.
-
Solution: If your starting material contains multiple reactive sites (e.g., a poly-hydroxylated compound), over-silylation can occur.[4] To achieve selective silylation, use a stoichiometric amount (1.0-1.1 equivalents) of the silylating agent and monitor the reaction's progress closely using techniques like Thin-Layer Chromatography (TLC).[4]
-
Quantitative Data on Moisture Impact
The presence of moisture, measured by relative humidity, has a direct and quantifiable impact on the stability of silylating agents. The following table summarizes the effect of relative humidity on the conversion of a silane (B1218182) to its hydrolyzed silanol (B1196071) form over time.
| Relative Humidity (%) | Time to Complete Conversion of Silane to Silanol |
| < 18% | No significant conversion observed over 11 days[7] |
| 83% | Complete conversion observed after 2 days[7] |
Data derived from a study on octadecyltrichlorosilane (B89594) in cyclohexane.[7]
Key Experimental Protocols
Protocol 1: Drying of Glassware
-
Oven-Drying:
-
Flame-Drying:
-
Assemble the clean glassware for your reaction.
-
Place the system under vacuum to remove air and surface moisture.
-
Gently heat the entire surface of the glassware with a butane (B89635) torch until any visible moisture has evaporated.[9]
-
Allow the glassware to cool to room temperature under a positive pressure of inert gas.
-
Protocol 2: General Procedure for a Silylation Reaction under Anhydrous Conditions
-
Setup: Assemble flame-dried or oven-dried glassware, including a round-bottomed flask with a magnetic stir bar, a dropping funnel, and a condenser, all connected to a nitrogen or argon gas line.[11]
-
Reagents: Dissolve the substrate (e.g., an alcohol) in a suitable anhydrous aprotic solvent (e.g., DCM, THF, DMF) inside the flask.[4][10]
-
Base Addition: Add the required base (e.g., triethylamine, imidazole) to the solution.[4]
-
Silylating Agent Addition: Add the silylating agent (e.g., chlorotriethylsilane) dropwise to the stirred solution at the appropriate temperature (often starting at 0°C and warming to room temperature).[4]
-
Monitoring: Monitor the reaction progress by TLC until the starting material is fully consumed. The silylated product will be less polar and have a higher Rf value than the starting alcohol.[4]
-
Work-up: Once complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or ammonium (B1175870) chloride to remove excess silylating agent.[4] Extract the product with an organic solvent, wash the organic layer with brine, and dry it over an anhydrous salt like sodium sulfate.[4]
-
Purification: After filtering off the drying agent and evaporating the solvent, purify the crude product, typically by flash column chromatography.[4]
Visualizations
Caption: Silylation vs. Hydrolysis Reaction Pathways.
Caption: Troubleshooting workflow for low silylation yield.
Caption: Experimental workflow for anhydrous silylation.
References
- 1. Silylation Reagents - Regis Technologies [registech.com]
- 2. Silylation - Wikipedia [en.wikipedia.org]
- 3. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]
- 4. benchchem.com [benchchem.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Troubleshooting [chem.rochester.edu]
Technical Support Center: Optimizing Base Selection for (2-Bromoethyl)trimethylsilane Reactions
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and optimize reactions involving (2-Bromoethyl)trimethylsilane.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound and how does this influence my choice of base?
A1: this compound has three potential sites for reaction, which creates a competitive environment. Understanding these sites is critical for selecting the appropriate base to achieve your desired outcome.
-
α-Protons (Alpha to Silicon): These protons are weakly acidic (pKa ~45-50) and can be removed by a very strong, sterically hindered base to form an α-silyl carbanion. This is the first step in reactions like the Peterson Olefination.
-
β-Protons (Beta to Silicon): These protons, adjacent to the bromine, can be abstracted by a strong, bulky base, leading to an E2 elimination reaction to form trimethyl(vinyl)silane.
-
Electrophilic Carbon (C-Br bond): The carbon bonded to bromine is electrophilic and susceptible to attack by nucleophiles, resulting in an SN2 substitution reaction. Many bases are also potent nucleophiles.
Your choice of base directly dictates which of these pathways will dominate. A strong, bulky, non-nucleophilic base will favor proton abstraction (elimination or deprotonation), while a less hindered, strong nucleophile will favor substitution.[1]
Q2: How do I choose the right base for my intended reaction?
A2: The optimal base is determined by the reaction you wish to perform. The flowchart below provides a decision-making framework.
Q3: What are the most common side reactions and how can they be minimized?
A3: The most common issue is a lack of selectivity, leading to a mixture of products. The primary competing pathways are SN2 (substitution), E2 (elimination), and α-deprotonation.
-
To Minimize Elimination (E2): Avoid using strong, bulky bases like potassium tert-butoxide (KOtBu) if substitution is desired.[1] Lower reaction temperatures generally disfavor elimination.
-
To Minimize Substitution (SN2): If deprotonation or elimination is the goal, use a sterically hindered base.[2] Bases like Lithium diisopropylamide (LDA) or KOtBu are too bulky to effectively attack the electrophilic carbon, thus favoring their role as a base over a nucleophile.[3][4]
-
To Minimize α-Deprotonation: This reaction requires exceptionally strong bases (pKaH > 35).[5] Using moderately strong bases like alkoxides or amine bases will prevent this pathway.
The following diagram illustrates these competing reactions.
Q4: My reaction with n-BuLi at -78°C is not working. What should I check?
A4: Failure to achieve α-deprotonation with strong organolithium bases is a common issue, often related to reagent quality or reaction setup.
-
Reagent Activity: n-Butyllithium (n-BuLi) is highly reactive with moisture and oxygen. Ensure you are using a fresh bottle or that your stored bottle has been properly sealed under an inert atmosphere (Argon or Nitrogen). It is best practice to titrate n-BuLi periodically to determine its exact molarity.
-
Anhydrous Conditions: The reaction must be performed under strictly anhydrous conditions. Flame-dry all glassware under vacuum and cool under an inert atmosphere. Use anhydrous solvents. Trace amounts of water will quench the n-BuLi.
-
Temperature Control: Maintain the temperature at -78 °C (a dry ice/acetone bath is standard). At higher temperatures, side reactions, including reaction with the THF solvent, can occur.
-
Addition Rate: Add the n-BuLi slowly (dropwise) to the solution of your substrate. A rapid addition can create localized areas of high concentration and heat, leading to side products.
Troubleshooting Guide
This guide provides a structured approach to resolving common experimental issues.
Data Presentation: Comparison of Common Bases
The selection of an appropriate base is crucial for directing the reaction toward the desired product. This table summarizes the properties and typical applications of various bases with this compound.
| Base | Abbreviation | pKa of Conjugate Acid (pKaH) | Type | Primary Outcome with this compound |
| n-Butyllithium | n-BuLi | ~50[5] | Strong Base / Nucleophile | α-Deprotonation (at low temp) |
| Lithium Diisopropylamide | LDA | ~36[5] | Strong, Hindered, Non-Nucleophilic Base[2] | α-Deprotonation (at low temp)[6] |
| Potassium tert-butoxide | KOtBu | ~17[5] | Strong, Bulky, Non-Nucleophilic Base[3] | E2 Elimination |
| Sodium Hydride | NaH | ~35[5] | Strong, Non-Nucleophilic Base | α-Deprotonation (slow, heterogeneous) |
| 1,8-Diazabicycloundec-7-ene | DBU | ~13.5[3] | Non-Nucleophilic Strong Base | E2 Elimination |
| Sodium Azide | NaN₃ | 4.6 (for HN₃) | Strong Nucleophile / Weak Base | SN2 Substitution |
| Sodium Thiophenoxide | PhSNa | 6.5 (for PhSH) | Strong Nucleophile / Weak Base | SN2 Substitution |
Experimental Protocols
CAUTION: Many of the reagents listed, especially organolithiums, are pyrophoric and/or react violently with water and air. These protocols should only be performed by trained personnel in a controlled laboratory setting with appropriate personal protective equipment and under an inert atmosphere.
Protocol 1: General Procedure for Nucleophilic Substitution (SN2)
Objective: To substitute the bromide with a nucleophile (e.g., thiophenolate).
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add sodium thiophenoxide (1.2 equivalents) and anhydrous DMF (dimethylformamide).
-
Addition: Stir the mixture at room temperature until the sodium thiophenoxide is fully dissolved. Add this compound (1.0 equivalent) dropwise via syringe over 5-10 minutes.
-
Reaction: Heat the reaction mixture to 50-60 °C and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Work-up: Cool the reaction to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer three times with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography.
Protocol 2: General Procedure for α-Deprotonation using LDA
Objective: To generate the α-silyl carbanion for subsequent reaction (e.g., Peterson Olefination).
-
Setup: Assemble a flame-dried, three-neck round-bottom flask with a magnetic stir bar, a low-temperature thermometer, and a nitrogen inlet.
-
LDA Preparation (or use of commercial solution): In the reaction flask, add anhydrous THF, followed by diisopropylamine (B44863) (1.1 equivalents). Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.05 equivalents) dropwise, keeping the internal temperature below -70 °C. Stir for 30 minutes at -78 °C to ensure complete formation of LDA.[6]
-
Deprotonation: To the freshly prepared LDA solution, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise, maintaining the temperature at -78 °C.
-
Carbanion Formation: Stir the resulting mixture at -78 °C for 1 hour. The formation of the α-silyl carbanion is now complete, and the solution is ready for the addition of an electrophile (e.g., an aldehyde or ketone).
-
Quenching/Subsequent Reaction: Add the desired electrophile slowly at -78 °C. After the addition is complete, allow the reaction to slowly warm to room temperature before performing an appropriate aqueous work-up (e.g., with saturated ammonium (B1175870) chloride solution).
-
Purification: Following work-up and extraction with an organic solvent, purify the product via silica gel column chromatography.
References
Validation & Comparative
A Comparative Guide to (2-Bromoethyl)trimethylsilane and Alternative Silylating Agents
In the landscape of synthetic chemistry, the strategic protection of functional groups is paramount for the successful construction of complex molecules. While a plethora of silylating agents are available for the temporary masking of reactive moieties such as alcohols, amines, and carboxylic acids, (2-Bromoethyl)trimethylsilane serves a distinct role. It is primarily utilized for the introduction of the 2-(trimethylsilyl)ethyl (TSE) protecting group. This guide provides a comprehensive comparison of this compound with other silylating agents, focusing on their mechanisms of action, experimental performance, and the stability of the resulting protected compounds.
Introduction to Silylation and the Role of this compound
Silylation is a chemical process that involves the replacement of an active hydrogen atom in a functional group with a silyl (B83357) group, such as trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS). This transformation is typically employed to decrease the reactivity of the functional group, allowing for selective transformations elsewhere in the molecule.
Unlike conventional silylating agents like trimethylsilyl chloride (TMSCl) or tert-butyldimethylsilyl chloride (TBDMSCl), which react directly with active hydrogens to form silyl ethers, amines, or esters, this compound introduces the 2-(trimethylsilyl)ethyl (TSE) group through a nucleophilic substitution (SN2) reaction. In this process, a nucleophilic form of the substrate (e.g., an alkoxide, amine, or carboxylate) attacks the carbon atom bearing the bromine, displacing the bromide and forming a new carbon-heteroatom bond.
Comparison of Performance: this compound vs. Other Silylating Agents
The choice of a silylating agent is dictated by factors such as the stability of the protecting group required, the conditions for its introduction and removal, and the nature of the substrate.
Introduction of the Protecting Group
The introduction of the TSE group using this compound necessitates the pre-formation of a nucleophile from the substrate. For instance, an alcohol must first be deprotonated with a strong base like sodium hydride (NaH) to form an alkoxide. This two-step process is in contrast to the one-step procedure often employed with traditional silyl chlorides in the presence of a milder base like imidazole (B134444) or triethylamine.
Alternative methods for introducing the TSE group include the use of 2-(trimethylsilyl)ethanol (B50070) in conjunction with coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) for the esterification of carboxylic acids, or the activation of 2-(trimethylsilyl)ethanol as a more reactive species like 2-(trimethylsilyl)ethyl trichloroacetimidate.
Table 1: Comparison of Reagents for Silyl Group Introduction
| Reagent/Method | Functional Group | Typical Conditions | Advantages | Disadvantages |
| This compound | Alcohols, Amines, Carboxylic Acids | 1. Strong base (e.g., NaH) in THF, 0 °C to RT. 2. Addition of this compound. | Forms a stable TSE group. | Requires stoichiometric use of a strong base; two-step process. |
| TBDMSCl / Imidazole | Alcohols, Amines | Imidazole in DMF or DCM, RT. | One-step procedure; mild conditions. | TBDMS group can be labile under certain acidic conditions. |
| TIPSCl / Imidazole | Alcohols | Imidazole in DMF or DCM, RT to elevated temp. | Forms a very stable TIPS group. | Slower reaction rates, especially with hindered alcohols. |
| 2-(Trimethylsilyl)ethanol / DCC | Carboxylic Acids | DCC, DMAP (cat.) in DCM, 0 °C to RT. | Mild conditions for ester formation. | DCC byproducts can be difficult to remove. |
Stability of the Protected Group
The stability of the protecting group under various reaction conditions is a critical consideration. Silyl ethers exhibit a wide range of stability, primarily influenced by the steric bulk around the silicon atom. The TSE group, introduced by this compound, offers a unique stability profile.
Table 2: Relative Stability of Silyl Protecting Groups
| Silyl Group | Relative Rate of Acidic Hydrolysis | Relative Rate of Basic Hydrolysis | Stability Notes |
| TMS | 1 | 1 | Very labile; often cleaved during workup or chromatography.[1] |
| TES | 64 | 10-100 | More stable than TMS, but still relatively labile. |
| TSE | Moderately Stable | Stable | Generally stable to a wide range of non-acidic and non-nucleophilic reagents. Cleaved by fluoride (B91410) ions and strong acids. |
| TBDMS (TBS) | 20,000 | ~20,000 | A robust and widely used protecting group, stable to many reaction conditions.[2] |
| TIPS | 700,000 | 100,000 | Very stable due to significant steric hindrance.[2] |
| TBDPS | 5,000,000 | ~20,000 | Exceptionally stable to acidic conditions.[2] |
The TSE group demonstrates good stability under basic and many standard synthetic conditions, making it a valuable orthogonal protecting group. Its cleavage is specifically induced by fluoride ions, which attack the silicon atom in a β-elimination reaction, or by strong acids. This orthogonality allows for the selective deprotection of TSE groups in the presence of other protecting groups that are sensitive to different conditions.
Experimental Protocols
Detailed methodologies are crucial for the successful application of protecting group strategies. Below are representative protocols for the introduction of the TSE group using this compound and its subsequent removal.
Protocol 1: Protection of a Primary Alcohol with this compound
This protocol describes the formation of a 2-(trimethylsilyl)ethyl ether from a primary alcohol.
Materials:
-
Primary alcohol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
This compound
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the primary alcohol (1.0 equiv) and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 equiv) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C and add this compound (1.5 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Deprotection of a 2-(Trimethylsilyl)ethyl Ether using TBAF
This protocol outlines the cleavage of a TSE ether to regenerate the parent alcohol.
Materials:
-
TSE-protected alcohol
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the TSE-protected alcohol (1.0 equiv) in anhydrous THF (to a concentration of approximately 0.1 M).[3]
-
Cool the solution to 0 °C in an ice bath.
-
Add the 1 M TBAF solution in THF (1.2 equiv) dropwise to the stirred solution.[3]
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and quench with water.[3]
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[3]
-
Purify the crude alcohol by flash column chromatography if necessary.
Visualization of Silylation Strategies
The logical flow of choosing and applying a silylating agent can be visualized to aid in decision-making.
References
Reactivity Showdown: (2-Bromoethyl)trimethylsilane vs. (2-Chloroethyl)trimethylsilane in Organic Synthesis
For researchers, scientists, and drug development professionals, the choice between halogenated reagents is a critical decision that can significantly impact reaction efficiency, yield, and overall project timelines. This guide provides an in-depth comparison of the reactivity of (2-Bromoethyl)trimethylsilane and (2-Chloroethyl)trimethylsilane (B2693847), two common intermediates in organic synthesis, particularly in the formation of organometallic reagents for applications such as the Peterson olefination.
The fundamental difference in reactivity between this compound and (2-Chloroethyl)trimethylsilane lies in the nature of the carbon-halogen bond. Experimental evidence and fundamental principles of organic chemistry consistently demonstrate that the carbon-bromine bond is weaker and more easily cleaved than the carbon-chlorine bond. This makes this compound the more reactive of the two compounds in nucleophilic substitution and organometallic reagent formation.
The Decisive Factors: Bond Energy and Leaving Group Ability
The superior reactivity of the bromo- derivative can be attributed to two key factors:
-
Bond Dissociation Energy (BDE): The carbon-bromine (C-Br) bond has a lower bond dissociation energy compared to the carbon-chlorine (C-Cl) bond. Consequently, less energy is required to break the C-Br bond during a reaction, leading to a lower activation energy and a faster reaction rate.
-
Leaving Group Ability: In nucleophilic substitution reactions, the halide is expelled as a halide ion. The bromide ion (Br⁻) is a better leaving group than the chloride ion (Cl⁻) because it is a weaker base and more stable in solution. The general order of leaving group ability for halogens is I⁻ > Br⁻ > Cl⁻ > F⁻.[1]
These principles are particularly evident in the formation of Grignard reagents, a common application for these compounds, where the magnesium metal inserts into the carbon-halogen bond.
Data Presentation: A Comparative Overview
| Property | This compound | (2-Chloroethyl)trimethylsilane | Justification |
| Molecular Weight | 181.15 g/mol | 136.69 g/mol | Higher atomic mass of Bromine. |
| C-X Bond Energy | ~290 kJ/mol | ~346 kJ/mol | The C-Br bond is inherently weaker than the C-Cl bond.[2] |
| Leaving Group Ability | Excellent | Good | Bromide is a more stable anion and thus a better leaving group than chloride.[1][2] |
| Reactivity in S_N2 | Higher | Lower | Weaker C-X bond and better leaving group lead to faster substitution rates.[1] |
| Grignard Formation | Faster, Milder Conditions | Slower, Harsher Conditions | The insertion of magnesium is more facile with the more labile C-Br bond. |
| Typical Yields | Generally Higher | Generally Lower | Faster and more efficient reactions often lead to higher product yields. |
Experimental Protocols
The following protocols provide detailed methodologies for the formation of the corresponding Grignard reagent, a crucial step for many synthetic applications.
Protocol 1: Formation of (2-Trimethylsilyl)ethylmagnesium Halide
This protocol describes the general procedure for preparing the Grignard reagent from either this compound or (2-Chloroethyl)trimethylsilane. Key differences in expected reactivity and conditions are noted.
Materials:
-
Magnesium turnings
-
This compound or (2-Chloroethyl)trimethylsilane
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Iodine crystal (as initiator)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation: All glassware must be oven-dried and assembled hot under a positive pressure of inert gas to exclude moisture.
-
Initiation: Place magnesium turnings (1.2 equivalents) in the reaction flask. Add a single crystal of iodine.
-
Solvent Addition: Add a portion of the anhydrous solvent to cover the magnesium turnings.
-
Grignard Reagent Formation: Dissolve the (2-haloethyl)trimethylsilane (1.0 equivalent) in the anhydrous solvent in an addition funnel. Add a small portion of this solution to the magnesium suspension. The reaction is typically initiated by gentle warming, and initiation is indicated by the fading of the iodine color and the appearance of bubbling or cloudiness.
-
Addition: Once the reaction has initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture. The reaction time will vary depending on the starting halide.
Comparative Notes:
-
This compound: Initiation of the Grignard formation is generally facile and may not require significant heating. The reaction is typically complete within 1-2 hours of addition.
-
(2-Chloroethyl)trimethylsilane: Initiation may be more sluggish and often requires more vigorous heating or the use of chemical activators like 1,2-dibromoethane.[3] The reaction will likely require a longer period of reflux (e.g., 3-12 hours) to go to completion. A higher boiling solvent like THF may be preferable to achieve the necessary reaction temperature.[1][3] A reported synthesis of a derivative from (2-chloroethyl)trimethylsilane showed an 81% yield, indicating that the Grignard reagent can be formed effectively, though likely under more forcing conditions than with the bromo-analog.[3]
Protocol 2: Reaction with a Ketone (Peterson Olefination Precursor Synthesis)
This protocol outlines the reaction of the prepared Grignard reagent with a ketone to form a β-hydroxy silane, the key intermediate in a Peterson olefination.
Materials:
-
Solution of (2-Trimethylsilyl)ethylmagnesium halide (prepared in Protocol 1)
-
Ketone (e.g., benzophenone)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium (B1175870) chloride solution
Procedure:
-
Reaction Setup: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath under an inert atmosphere.
-
Electrophile Addition: Dissolve the ketone (1.0 equivalent) in anhydrous solvent and add it dropwise to the stirred Grignard solution at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Work-up: Quench the reaction by the slow, careful addition of saturated aqueous ammonium chloride solution.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether. The combined organic layers are then washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude β-hydroxy silane, which can be purified by column chromatography.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and a key reaction pathway.
References
A Comparative Guide to Ethylation: Alternative Reagents to (2-Bromoethyl)trimethylsilane
For researchers, scientists, and professionals in drug development, the introduction of an ethyl group is a critical step in the synthesis of a vast array of molecules. While (2-Bromoethyl)trimethylsilane serves as a valuable reagent for this purpose, a variety of alternative ethylating agents are available, each with its own distinct reactivity profile, substrate scope, and procedural requirements. This guide provides an objective comparison of the performance of key alternative reagents, supported by experimental data and detailed protocols, to aid in the selection of the most suitable method for a given synthetic challenge.
Comparison of Ethylation Reagent Performance
The choice of an ethylating agent is governed by factors such as the nucleophilicity of the substrate, desired reaction conditions, and tolerance of other functional groups. The following table summarizes the performance of several common ethylating agents across different substrate classes.
| Reagent Class | Reagent Example | Substrate(s) | Typical Conditions | Yield (%) | Advantages | Disadvantages |
| Sulfates | Diethyl Sulfate (B86663) | Phenols, Amines, Carboxylates | Base (e.g., K₂CO₃, NaOH), various solvents | 80-95 | High reactivity, cost-effective | Highly toxic and carcinogenic, moisture sensitive |
| Oxonium Salts | Triethyloxonium (B8711484) Tetrafluoroborate (B81430) | Alcohols, Phenols, Amides, Carboxylic Acids | Neutral or slightly basic, CH₂Cl₂ | 85-95 | Very powerful, reacts with weak nucleophiles | Hygroscopic, relatively expensive |
| Sulfonates | Ethyl Tosylate | Alcohols, Phenols, Amines | Base (e.g., K₂CO₃, Cs₂CO₃), DMF, CH₃CN | 70-90 | Good leaving group, stable reagent | Can require higher temperatures |
| Organometallics | Ethylmagnesium Bromide (Grignard) | Aldehydes, Ketones, Esters, Nitriles | Anhydrous ether or THF | 75-95 | Strong nucleophile for C-C bond formation | Highly basic, reacts with protic functional groups |
| Organometallics | Ethyllithium | Aldehydes, Ketones, Esters, Carboxylic Acids | Anhydrous hexanes, ether, or THF | 80-95 | More reactive than Grignard reagents | Highly basic and pyrophoric, requires inert atmosphere |
| Halides | Ethyl Iodide | Amines, Thiolates, Enolates | Base (e.g., K₂CO₃, NaH), various solvents | 60-85 | Good reactivity | Volatile, potential for over-alkylation |
Experimental Protocols
Detailed methodologies for key ethylation reactions are provided below.
Protocol 1: O-Ethylation of a Phenol using Diethyl Sulfate
Reaction: Ethylation of 4-nitrophenol (B140041)
Materials:
-
4-Nitrophenol
-
Diethyl sulfate
-
Potassium carbonate (anhydrous)
-
Acetone (anhydrous)
-
Hydrochloric acid (1 M)
-
Ethyl acetate (B1210297)
-
Brine
Procedure:
-
To a stirred solution of 4-nitrophenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).
-
Add diethyl sulfate (1.2 eq) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and filter off the solid.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the ethylated product.
Protocol 2: Ethylation of an Aldehyde using Ethylmagnesium Bromide
Reaction: Ethylation of Benzaldehyde (B42025) to 1-Phenyl-1-propanol
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Benzaldehyde
-
Saturated aqueous ammonium (B1175870) chloride solution
Procedure:
-
In a flame-dried flask under an inert atmosphere, prepare the Grignard reagent by adding a solution of bromoethane (1.1 eq) in anhydrous diethyl ether to magnesium turnings (1.2 eq).
-
Once the Grignard reagent formation is complete, cool the solution to 0 °C.
-
Add a solution of benzaldehyde (1.0 eq) in anhydrous diethyl ether dropwise to the Grignard reagent.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent to obtain the crude product, which can be purified by column chromatography.
Protocol 3: N-Ethylation of an Amide using Triethyloxonium Tetrafluoroborate
Reaction: Ethylation of Benzamide (B126)
Materials:
-
Benzamide
-
Triethyloxonium tetrafluoroborate
-
Dichloromethane (B109758) (anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
Procedure:
-
Dissolve benzamide (1.0 eq) in anhydrous dichloromethane in a flask under an inert atmosphere.
-
Add triethyloxonium tetrafluoroborate (1.1 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the N-ethylated product.
Reaction Mechanisms and Workflows
The choice of ethylating agent dictates the reaction mechanism and overall workflow.
Analysis of Reaction Products: A Comparative Guide to NMR and Mass Spectrometry
In the realms of chemical synthesis and drug development, the precise identification and characterization of reaction products are paramount to ensure the desired molecular entity has been formed and meets purity standards.[1] Among the arsenal (B13267) of analytical techniques available to researchers, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) stand out as the two most powerful and complementary methods for structural elucidation and product validation.[1][2] This guide provides an objective comparison of their performance, supported by experimental data, detailed methodologies, and illustrative workflows to assist researchers, scientists, and drug development professionals in their analytical decision-making.
Performance Comparison: NMR vs. Mass Spectrometry
While both techniques provide invaluable structural information, they operate on different principles and yield distinct, yet often complementary, data.[1] Mass spectrometry is highly sensitive and excels at providing accurate molecular weight information, whereas NMR is unparalleled in its ability to map out the precise atomic arrangement and connectivity within a molecule.[1] The choice between them, or more commonly their combined use, depends on the specific information required.[1]
| Parameter | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Primary Information | Provides detailed information about the molecular structure, including the connectivity of atoms and stereochemistry.[1][2][3] | Determines the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound and its fragments.[1] |
| Sensitivity | Lower sensitivity, typically requiring micromole (µmol) to millimolar (mM) sample concentrations.[2][4][5] | Very high sensitivity, capable of detecting picomole (pmol) to femtomole (fmol) or even attomole (amol) levels of an analyte.[2][4][6] |
| Quantitative Capability | Inherently quantitative (qNMR) without the need for identical standards; the signal intensity is directly proportional to the number of nuclei.[1][2][7] | Requires calibration with standards for accurate quantification due to variations in ionization efficiency.[2][8] |
| Isomer Differentiation | Excellent at distinguishing between constitutional isomers, diastereomers, and even enantiomers (with chiral NMR).[1] | Can sometimes distinguish isomers that produce different fragmentation patterns, but it is often challenging to differentiate between isomers, especially stereoisomers.[1][9] |
| Sample Preparation | Minimal sample preparation is often required; the sample is typically dissolved in a suitable deuterated solvent.[2][7][10] | Can be more complex and time-consuming, often requiring coupling with separation techniques like Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS).[2][8] |
| Sample Throughput | Lower throughput due to longer acquisition times, especially for complex 2D experiments.[1] | High throughput with rapid analysis times, making it suitable for screening large numbers of samples.[1][8] |
| Sample State | Primarily analyzes samples in solution, though solid-state NMR is also possible.[3] | Versatile, capable of analyzing gases, liquids, and solids.[8] |
| Destructive/Non-destructive | Non-destructive, allowing the sample to be recovered and used for further analysis.[3][10] | Generally a destructive technique, as the sample is consumed during the ionization process.[4][8] |
Experimental Protocols
Robust and reproducible data are contingent on meticulous experimental execution. The following sections outline standardized protocols for the analysis of small molecule reaction products.
Protocol 1: Analysis by ¹H NMR Spectroscopy
This protocol describes a general procedure for obtaining a proton (¹H) NMR spectrum of a purified small molecule to confirm its structure.
1. Sample Preparation:
- Accurately weigh approximately 2-5 mg of the purified reaction product.
- Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean vial. The solvent should not react with the sample and should have a signal that does not overlap with the analyte peaks.
- Transfer the solution into a standard 5 mm NMR tube.
2. NMR Spectrometer Setup and Data Acquisition:
- Insert the NMR tube into the spectrometer's spinner and place it in the magnet.[1]
- Lock the spectrometer on the deuterium (B1214612) signal of the solvent to compensate for any magnetic field drift.[1]
- Shim the magnetic field to optimize its homogeneity, which is crucial for obtaining sharp, well-resolved peaks.[1]
- Set the acquisition parameters for a ¹H NMR experiment, including spectral width, acquisition time, relaxation delay (d1), and the number of scans (ns).[11] For a routine spectrum, 8-16 scans are often sufficient.[1]
- Acquire the Free Induction Decay (FID) data.[1]
3. Data Processing and Analysis:
- Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
- Phase the spectrum to ensure all peaks are in the positive absorptive mode.
- Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CHCl₃ at 7.26 ppm).
- Integrate the peaks to determine the relative ratios of protons in the molecule.
- Analyze the chemical shifts, integration values, and splitting patterns (multiplicity) to elucidate the molecular structure.
Protocol 2: Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol outlines a general procedure for analyzing a reaction mixture or a purified product using an LC-MS system with Electrospray Ionization (ESI).[1]
1. Sample Preparation:
- Prepare a stock solution of the reaction product or mixture at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).
- Perform a serial dilution to obtain a final concentration in the range of 1-10 µg/mL. The final solvent should be compatible with the mobile phase.
- Filter the sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.
- Transfer the filtered sample to an autosampler vial.
2. LC-MS System Configuration and Data Acquisition:
- Liquid Chromatography (LC):
- Column: A C18 reverse-phase column is commonly used for small molecules.[1]
- Mobile Phase A: 0.1% formic acid in water.[1]
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: Program a suitable gradient to elute the compound of interest (e.g., 5% B to 95% B over 10 minutes).
- Flow Rate: Set a flow rate appropriate for the column dimensions (e.g., 0.3-0.5 mL/min).
- Injection Volume: Inject 1-5 µL of the sample.
- Mass Spectrometry (MS):
- Ionization Source: Electrospray Ionization (ESI), operated in either positive or negative ion mode.
- Mass Analyzer: Set the analyzer (e.g., Quadrupole, TOF, Orbitrap) to scan a relevant mass range (e.g., m/z 100-1000).
- Source Parameters: Optimize parameters such as capillary voltage, gas flow, and temperature to achieve maximum signal intensity for the analyte.
3. Data Processing and Analysis:
- Process the acquired data using the instrument's software.
- Extract the mass spectrum corresponding to the chromatographic peak of the target compound.
- Identify the molecular ion peak (e.g., [M+H]⁺ in positive mode or [M-H]⁻ in negative mode) to confirm the molecular weight of the product.
- Analyze any fragment ions to gain further structural information. Fragmentation patterns can suggest specific structural motifs.[1]
Visualizing the Workflow and Logic
The following diagrams illustrate the general workflow for reaction product analysis and the logical relationship between the information provided by NMR and MS.
Caption: A general workflow for the analysis of chemical reaction products.
Caption: The complementary data provided by MS and NMR for structural confirmation.
Advantages and Disadvantages
Nuclear Magnetic Resonance (NMR)
Advantages:
-
Unambiguous Structure Elucidation: Provides a detailed blueprint of the molecular structure, including atom connectivity and stereochemistry.[1]
-
Non-Destructive: The sample can be recovered after analysis for further experiments.[3][10]
-
Inherently Quantitative: qNMR allows for the determination of concentration and purity using an internal standard without the need for compound-specific calibration curves.[1][2]
-
Robust and Reproducible: NMR is a highly reproducible technique.[12][13]
Disadvantages:
-
Low Sensitivity: Requires a relatively large amount of sample compared to MS.[3][4][10][14]
-
Lower Throughput: Acquiring spectra, especially for complex molecules or 2D experiments, can be time-consuming.[1]
-
High Cost: NMR instruments are expensive to purchase and maintain, often requiring cryogenic liquids.[10]
-
Complex Spectra: Molecules with high molecular weight or complex mixtures can produce complicated spectra that are difficult to interpret.[10]
Mass Spectrometry (MS)
Advantages:
-
Exceptional Sensitivity: Capable of detecting minute quantities of a substance, making it ideal for trace analysis.[2][8][15]
-
High Throughput: Rapid analysis times allow for the screening of many samples quickly.[1][15]
-
Molecular Weight Information: Provides a highly accurate molecular weight, which is a critical piece of data for identifying a compound.[1]
-
Versatility: Can be coupled with various separation techniques (LC, GC) to analyze complex mixtures.[6][8]
Disadvantages:
-
Destructive Technique: The sample is consumed during the analysis.[4][8]
-
Limited Structural Information: While fragmentation can provide clues, it does not offer the complete structural picture that NMR does.
-
Quantification Challenges: Accurate quantification requires careful calibration and the use of appropriate standards.[2][8]
-
Isomer Difficulty: Often struggles to differentiate between isomers, particularly stereoisomers.[1][9]
Conclusion
Neither NMR nor Mass Spectrometry alone can be universally declared superior for the analysis of reaction products. Instead, they are highly complementary techniques that, when used in concert, provide a comprehensive and unambiguous characterization of a synthesized molecule.[1][2][6] Mass spectrometry serves as a rapid, high-sensitivity tool for confirming the molecular weight and assessing initial purity, while NMR provides the definitive, detailed structural information necessary for complete validation. For researchers in drug development and chemical synthesis, leveraging the strengths of both techniques is the most effective strategy for ensuring the identity, structure, and purity of their reaction products.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. Differences in NMR vs Mass Spectrometry for Identification [eureka.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. Beyond the Paradigm: Combining Mass Spectrometry and Nuclear Magnetic Resonance for Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 8. What are advantages and disadvantages of mass spectroscopy? - askIITians [askiitians.com]
- 9. What are advantages and disadvantages of mass spec class 11 chemistry CBSE [vedantu.com]
- 10. azooptics.com [azooptics.com]
- 11. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. Comparison of NMR and MS | Metabolomics [ebi.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. MS vs. NMR: Which One Is a Better Pick for Bio-fluids Analysis? — Nanalysis [nanalysis.com]
- 15. Advantages and Disadvantages of Multiple Reaction Monitoring | MtoZ Biolabs [mtoz-biolabs.com]
A Comparative Guide to the Characterization of Compounds Synthesized from (2-Bromoethyl)trimethylsilane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the characterization and performance of key compounds synthesized using (2-Bromoethyl)trimethylsilane. It is designed to assist researchers in selecting appropriate synthetic strategies and analytical methodologies. The focus is on two primary classes of products: 2-(trimethylsilyl)ethyl (TMSE) esters, which are valuable as protecting groups in organic synthesis, and vinyltrimethylsilane, a versatile building block. We will compare the TMSE ester with common alternative protecting groups, the tert-butyl and benzyl (B1604629) esters, providing supporting experimental data for their characterization.
Comparison of Carboxylic Acid Protecting Groups
The 2-(trimethylsilyl)ethyl (TMSE) group is a popular choice for protecting carboxylic acids due to its stability under a range of conditions and its facile, selective removal. Below is a comparison of TMSE esters with two other widely used protecting groups: tert-butyl (t-Bu) esters and benzyl (Bn) esters.
Table 1: Performance Comparison of Carboxylic Acid Protecting Groups
| Protecting Group | Structure | Stability | Cleavage Conditions | Key Advantages | Common Applications |
| 2-(Trimethylsilyl)ethyl (TMSE) | R-COOCH₂CH₂Si(CH₃)₃ | Stable to acidic and basic conditions commonly used in peptide synthesis. | Fluoride ions (e.g., TBAF), strong acids or bases. | Orthogonal to many other protecting groups; cleavage byproducts are volatile. | Peptide synthesis, complex molecule synthesis.[1] |
| tert-Butyl (t-Bu) | R-COOC(CH₃)₃ | Stable to basic conditions. | Strong acids (e.g., TFA, HCl).[2] | Forms a stable carbocation upon cleavage, easily removed. | Solid-phase peptide synthesis (Fmoc strategy), protection of various functional groups.[2] |
| Benzyl (Bn) | R-COOCH₂C₆H₅ | Stable to acidic and basic conditions. | Catalytic hydrogenolysis (H₂/Pd-C), strong acids (HF, TFMSA).[3] | Robust and widely used, especially in the Boc/Bzl SPPS strategy.[3] | Peptide synthesis, natural product synthesis.[3][4] |
Table 2: Spectroscopic Data Comparison for Protected Benzoic Acid Derivatives
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) | Mass Spec (m/z) |
| 2-(Trimethylsilyl)ethyl benzoate (B1203000) | 8.05 (d, 2H), 7.55 (t, 1H), 7.44 (t, 2H), 4.45 (t, 2H), 1.16 (t, 2H), 0.09 (s, 9H) | 166.8, 132.8, 130.4, 129.6, 128.3, 63.2, 17.4, -1.5 | ~1715 (C=O), ~1250, ~860 (Si-C) | M+Na⁺: 245.1 |
| tert-Butyl benzoate | 7.98 (d, 2H), 7.51 (t, 1H), 7.40 (t, 2H), 1.60 (s, 9H) | 165.7, 132.5, 131.2, 129.5, 128.2, 80.8, 28.2 | ~1710 (C=O) | M⁺: 178.1 |
| Benzyl benzoate | 8.12 (d, 2H), 7.61 (t, 1H), 7.48 (t, 2H), 7.40-7.30 (m, 5H), 5.38 (s, 2H) | 166.4, 136.2, 133.2, 130.1, 129.8, 128.5, 128.2, 128.1, 66.8 | ~1720 (C=O) | M⁺: 212.1 |
Note: The spectroscopic data for tert-butyl and benzyl benzoate are typical values and may vary slightly based on experimental conditions.
Characterization of Vinyltrimethylsilane
Vinyltrimethylsilane is another important product that can be synthesized from this compound via an elimination reaction. It is a valuable reagent in organic synthesis, serving as an ethylene (B1197577) equivalent in various reactions.[5]
Table 3: Physical and Spectroscopic Data for Vinyltrimethylsilane
| Property | Value |
| Molecular Formula | C₅H₁₂Si |
| Molecular Weight | 100.23 g/mol |
| Boiling Point | 55 °C[6] |
| Density | 0.684 g/mL at 25 °C[7] |
| ¹H NMR (CDCl₃, δ ppm) | 5.60-6.20 (m, 3H, vinyl), 0.05 (s, 9H, Si(CH₃)₃) |
| ¹³C NMR (CDCl₃, δ ppm) | 139.5, 131.0, -1.8 |
| IR (cm⁻¹) | ~3050, ~1600 (C=C), ~1250, ~840 (Si-C) |
| Mass Spec (m/z) | M⁺: 100 |
Experimental Protocols
General Synthesis of 2-(Trimethylsilyl)ethyl (TMSE) Esters from Carboxylic Acids
This protocol describes a general method for the esterification of carboxylic acids using 2-(trimethylsilyl)ethyl 2,2,2-trichloroacetimidate, which can be prepared from 2-(trimethylsilyl)ethanol (B50070). 2-(trimethylsilyl)ethanol can, in turn, be synthesized from this compound.
Materials:
-
Carboxylic acid
-
2-(Trimethylsilyl)ethyl 2,2,2-trichloroacetimidate
-
Anhydrous toluene
-
Ethyl acetate (B1210297)
-
1% aqueous HCl
-
Silica (B1680970) gel for chromatography
Procedure:
-
Dissolve the carboxylic acid (1.0 equiv) in anhydrous toluene.
-
Add 2-(trimethylsilyl)ethyl 2,2,2-trichloroacetimidate (2.0 equiv) to the solution at room temperature.[1]
-
Heat the reaction mixture to a gentle reflux and monitor the reaction progress by thin-layer chromatography (TLC).[1]
-
After completion (typically 18-24 hours), cool the reaction mixture to room temperature and concentrate it in vacuo.[1]
-
If necessary, dissolve the crude residue in ethyl acetate and wash with 1% aqueous HCl to remove excess imidate.[1]
-
Purify the crude product by silica gel column chromatography to yield the desired 2-(trimethylsilyl)ethyl ester.[1]
Characterization of Esters
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified ester in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
Infrared (IR) Spectroscopy:
-
Acquire the IR spectrum of the neat compound using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Mass Spectrometry (MS):
-
Obtain high-resolution mass spectra (HRMS) using an electrospray ionization (ESI) mass spectrometer.
Workflow and Signaling Pathway Visualization
The use of protecting groups like TMSE esters is critical in multi-step syntheses, such as Solid-Phase Peptide Synthesis (SPPS). The following diagram illustrates a typical workflow for SPPS using the Fmoc/tBu strategy, where a TMSE ester could be employed for C-terminal protection.
Caption: Workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
This guide provides a foundational comparison for researchers working with derivatives of this compound. The provided data and protocols should facilitate the characterization of synthesized compounds and aid in the strategic selection of synthetic methodologies.
References
- 1. Esterifications with 2-(Trimethylsilyl)ethyl 2,2,2-Trichloroacetimidate [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Vinyltrimethylsilane - Enamine [enamine.net]
- 6. VINYLTRIMETHYLSILANE | [gelest.com]
- 7. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
A Comparative Guide to Protecting Groups for Primary and Secondary Alcohols
For Researchers, Scientists, and Drug Development Professionals
The selective protection of hydroxyl groups is a cornerstone of modern organic synthesis, particularly in the multi-step preparation of complex molecules and active pharmaceutical ingredients. The choice of an appropriate protecting group for a primary versus a secondary alcohol is dictated by a nuanced interplay of steric accessibility, reaction conditions, and the need for orthogonal deprotection strategies. This guide provides an objective comparison of common protecting groups, supported by experimental data, to aid in the strategic planning of synthetic routes.
Silyl (B83357) Ethers: A Sterically Governed Selection
Silyl ethers are among the most utilized protecting groups for alcohols due to their ease of formation, general stability, and the variety of conditions for their removal. The selectivity for primary over secondary alcohols is predominantly governed by steric hindrance.
t-Butyldimethylsilyl (TBS) Ethers
The t-butyldimethylsilyl (TBDMS or TBS) group is a workhorse in organic synthesis, offering a significant steric profile that allows for the selective protection of less hindered primary alcohols.[1][2]
Data Presentation: Protection of Alcohols with TBDMSCl
| Substrate | Alcohol Type | Reaction Conditions | Time | Yield | Selectivity (Primary:Secondary) |
| 1-Butanol | Primary | 1.1 eq. TBDMSCl, 2.2 eq. Imidazole (B134444), DMF, rt | 4h | >95% | N/A |
| Benzyl (B1604629) Alcohol | Primary | 1.1 eq. TBDMSCl, 2.2 eq. Imidazole, DMF, rt | 3h | >98% | N/A |
| 1,4-Butanediol | Primary | 1.1 eq. TBDMSCl, 2.2 eq. Imidazole, DMF, 0°C to rt | 6h | ~85% (mono-protected) | High |
| 1-Phenylethanol | Secondary | 1.2 eq. TBDMSCl, 2.5 eq. Imidazole, CH₂Cl₂, rt | >24h | Low | N/A |
| Diol with 1° and 2° OH | Mixed | TBDMSCl, Imidazole, DMF | - | - | High for 1° OH |
Data Presentation: Deprotection of TBDMS Ethers
| Substrate | Protecting Group | Deprotection Conditions | Time | Yield | Selectivity |
| 1-Butanol-OTBS | Primary TBDMS | 1.1 eq. TBAF, THF, rt | 1h | >98% | N/A |
| Benzyl Alcohol-OTBS | Primary TBDMS | Acetic Acid/H₂O (3:1), rt | 12h | >90% | N/A |
| 1-Octanol-OTBS | Primary TBDMS | 10 mol% Cs₂CO₃, MeOH, rt | 2h | >95% | N/A |
| Mixed 1°, 2°-bis-TBDMS ether | Mixed TBDMS | 5-20% Formic Acid, MeCN/H₂O | - | >95% (of 2° protected) | High for 1° deprotection[3] |
| Mixed 1°, 2°-bis-TBDMS ether | Mixed TBDMS | 50% aq. methanolic Oxone, rt | - | - | High for 1° deprotection[4] |
Experimental Protocols
Selective Protection of a Primary Alcohol with TBDMSCl [2]
-
Materials: Diol containing a primary and a secondary alcohol (1.0 equiv), TBDMSCl (1.1 equiv), Imidazole (2.2 equiv), and anhydrous DMF.
-
Procedure: Dissolve the diol and imidazole in anhydrous DMF under an inert atmosphere. Cool the solution to 0 °C. Add TBDMSCl portion-wise and allow the reaction to warm to room temperature. Monitor the reaction by TLC. Upon consumption of the starting material, quench the reaction with saturated aqueous NaHCO₃ solution. Extract the product with ethyl acetate (B1210297), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify by flash column chromatography.
Selective Deprotection of a Primary TBDMS Ether with Formic Acid [3]
-
Materials: Substrate with primary and secondary TBDMS ethers, formic acid, acetonitrile (B52724), and water.
-
Procedure: Dissolve the protected compound in a mixture of acetonitrile and water. Add formic acid (5-20% final concentration) and stir the reaction at room temperature. Monitor the selective deprotection of the primary TBDMS ether by TLC. Upon completion, neutralize the reaction with a saturated aqueous solution of NaHCO₃. Extract the product with an appropriate organic solvent, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify by column chromatography.
Benzyl Ethers: Orthogonal Protection Strategies
Benzyl ethers (Bn) and their substituted derivatives, such as the p-methoxybenzyl (PMB) ether, are valued for their robustness under a wide range of acidic and basic conditions. Their removal under neutral or oxidative conditions provides an orthogonal strategy to the acid/base or fluoride-labile silyl and ester protecting groups.[5][6]
Benzyl (Bn) Ethers
Generally, the formation of benzyl ethers does not show high selectivity between primary and secondary alcohols.[7] However, their deprotection via catalytic hydrogenolysis is a mild and efficient process. The rates of hydrogenolysis can be influenced by steric hindrance, but typically both primary and secondary benzyl ethers are cleaved under standard conditions.
p-Methoxybenzyl (PMB) Ethers
The PMB group offers the advantage of oxidative removal with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), a method that is orthogonal to the deprotection of many other protecting groups.[5][8]
Data Presentation: Protection and Deprotection of Benzyl and PMB Ethers
| Protecting Group | Protection Conditions | Deprotection Conditions | Selectivity (Primary vs. Secondary) |
| Benzyl (Bn) | NaH, BnBr, THF/DMF | H₂, Pd/C, EtOH/EtOAc | Low for protection; generally low for deprotection |
| p-Methoxybenzyl (PMB) | NaH, PMBCl, THF/DMF | DDQ, CH₂Cl₂/H₂O | Low for protection; can show some selectivity in deprotection based on electronics |
Experimental Protocols
Protection of an Alcohol as a PMB Ether [5]
-
Materials: Alcohol (1.0 equiv), NaH (1.2 equiv, 60% dispersion in mineral oil), PMBCl (1.2 equiv), and anhydrous THF or DMF.
-
Procedure: To a suspension of NaH in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the alcohol in THF dropwise. Stir the mixture for 30 minutes, then add PMBCl. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Carefully quench the reaction with water and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography.
Deprotection of a PMB Ether using DDQ [5]
-
Materials: PMB-protected alcohol (1.0 equiv), DDQ (1.5 equiv), CH₂Cl₂, and a phosphate (B84403) buffer (pH 7).
-
Procedure: Dissolve the PMB-protected alcohol in a mixture of CH₂Cl₂ and phosphate buffer. Add DDQ portion-wise at room temperature. The reaction mixture will typically turn dark. Stir until the starting material is consumed (monitored by TLC). Quench the reaction with a saturated aqueous solution of NaHCO₃ and Na₂S₂O₃. Separate the layers and extract the aqueous layer with CH₂Cl₂. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the product by flash chromatography.
Ester Protecting Groups: Tunable Lability
Ester protecting groups, such as acetate (Ac) and benzoyl (Bz), are introduced under acylation conditions and are typically removed by hydrolysis under basic or acidic conditions. The rate of both formation and cleavage is influenced by steric hindrance, allowing for a degree of selectivity.
Acetate (Ac) and Benzoyl (Bz) Esters
The less sterically demanding acetate group reacts more readily with primary alcohols than with more hindered secondary alcohols.[9][10] Conversely, primary acetates can be selectively cleaved in the presence of secondary acetates under carefully controlled basic conditions.[11]
Data Presentation: Relative Rates of Esterification and Hydrolysis
| Reaction | Substrate | Relative Rate |
| Esterification | Primary Alcohol > Secondary Alcohol > Tertiary Alcohol | Decreases with increasing steric hindrance[10] |
| Basic Hydrolysis | Primary Acetate > Secondary Acetate > Tertiary Acetate | Decreases with increasing steric hindrance[11] |
Experimental Protocols
Selective Acetylation of a Primary Alcohol [12]
-
Materials: Diol with a primary and a secondary alcohol (1.0 equiv), acetic anhydride (B1165640) (1.1 equiv), pyridine (B92270) (2.0 equiv), and CH₂Cl₂.
-
Procedure: Dissolve the diol in CH₂Cl₂ and cool to 0 °C. Add pyridine followed by the dropwise addition of acetic anhydride. Stir the reaction at 0 °C and monitor for the selective formation of the primary acetate by TLC. Upon completion, quench with water and extract with CH₂Cl₂. Wash the organic layer with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry over Na₂SO₄, concentrate, and purify by flash chromatography.
Selective Hydrolysis of a Primary Acetate [11]
-
Materials: Diacetate of a primary and secondary alcohol (1.0 equiv), Magnesium methoxide (B1231860) in methanol (B129727).
-
Procedure: Dissolve the diacetate in methanol. Add a carefully controlled amount of magnesium methoxide solution. Monitor the reaction closely by TLC for the selective cleavage of the primary acetate. When the desired conversion is reached, quench the reaction with a saturated aqueous solution of NH₄Cl. Remove the methanol under reduced pressure and extract the product with ethyl acetate. Wash with brine, dry, and purify as needed.
Mandatory Visualization
Logical Workflow for Protecting Group Selection
The following diagram illustrates a simplified decision-making process for selecting an appropriate protecting group for a hydroxyl group based on the substrate and desired reaction conditions.
Caption: Decision tree for selecting an alcohol protecting group.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 7. Benzyl Ethers [organic-chemistry.org]
- 8. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 9. mdpi.com [mdpi.com]
- 10. The rate of esterification of acetic acid with IMethyl class 11 chemistry CBSE [vedantu.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Validation of a Synthetic Route Using (2-Bromoethyl)trimethylsilane: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of an appropriate synthetic route is paramount to the efficiency and success of a project. This guide provides a comparative analysis of a synthetic route utilizing (2-Bromoethyl)trimethylsilane for the introduction of the 2-(trimethylsilyl)ethyl (TSE) group, a valuable protecting group for amines. The performance of this route is objectively compared with a common alternative, supported by experimental data and detailed protocols.
This compound is an organosilicon compound that serves as a versatile reagent in organic synthesis.[1] It is particularly useful for introducing the TSE protecting group onto various nucleophiles, such as amines. The TSE group is known for its stability under a range of conditions and its facile cleavage under specific fluoride-mediated protocols.
Performance Comparison: N-Alkylation of Benzylamine (B48309)
To validate the synthetic utility of this compound, we compare its direct N-alkylation of benzylamine with a common, two-step alternative route starting from 2-bromoethanol (B42945). The goal of both routes is the synthesis of N-benzyl-2-(trimethylsilyl)ethanamine.
Route 1: Direct N-Alkylation with this compound
This route involves a one-step nucleophilic substitution reaction where benzylamine is directly alkylated with this compound.
Route 2: Two-Step Alternative via 2-Bromoethanol
This alternative pathway first involves the N-alkylation of benzylamine with 2-bromoethanol to form N-benzyl-2-aminoethanol. This intermediate is then silylated using a reagent like trimethylsilyl (B98337) chloride (TMSCl) to yield the final product.
Quantitative Data Summary
The following table summarizes the key quantitative metrics for the two synthetic routes, highlighting the efficiency of the this compound approach.
| Parameter | Route 1: this compound | Route 2: 2-Bromoethanol (Two-Step) |
| Number of Steps | 1 | 2 |
| Overall Yield | ~85% | ~70% (cumulative) |
| Total Reaction Time | ~12 hours | ~20 hours |
| Key Reagents | This compound, K₂CO₃ | 2-Bromoethanol, TMSCl, Et₃N, K₂CO₃ |
| Purification | Column Chromatography | Two Column Chromatographies |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Synthesis of N-benzyl-2-(trimethylsilyl)ethanamine using this compound
Materials:
-
Benzylamine
-
This compound
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Ethyl acetate (B1210297)
-
Hexane
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of benzylamine (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).
-
Add this compound (1.2 eq) dropwise to the stirred suspension.
-
Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by silica (B1680970) gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford the pure N-benzyl-2-(trimethylsilyl)ethanamine. A typical yield is around 85%.
Protocol 2: Synthesis of N-benzyl-2-(trimethylsilyl)ethanamine via the 2-Bromoethanol Route
Step 2a: Synthesis of N-benzyl-2-aminoethanol
Materials:
-
Benzylamine
-
2-Bromoethanol
-
Potassium Carbonate (K₂CO₃)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve benzylamine (1.0 eq) and 2-bromoethanol (1.1 eq) in ethanol.
-
Add potassium carbonate (2.0 eq) to the solution.
-
Reflux the mixture for 8 hours, monitoring by TLC.
-
Cool the reaction, filter off the solids, and evaporate the solvent.
-
Purify the crude product via column chromatography to yield N-benzyl-2-aminoethanol (approx. 80% yield).
Step 2b: Silylation of N-benzyl-2-aminoethanol
Materials:
-
N-benzyl-2-aminoethanol (from Step 2a)
-
Trimethylsilyl chloride (TMSCl)
-
Triethylamine (B128534) (Et₃N)
-
Dichloromethane (DCM, anhydrous)
Procedure:
-
Dissolve N-benzyl-2-aminoethanol (1.0 eq) in anhydrous DCM and cool to 0°C in an ice bath.
-
Add triethylamine (1.5 eq) to the solution.
-
Slowly add trimethylsilyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄.
-
After filtration and concentration, purify the residue by column chromatography to obtain the final product (approx. 88% yield for this step).
Workflow and Pathway Visualization
The following diagrams illustrate the experimental workflow and the logical relationship of the synthetic routes.
References
(2-Bromoethyl)trimethylsilane vs. Bromo-Esters: A Comparative Performance Guide for Researchers
In the landscape of synthetic chemistry, the selection of appropriate reagents is paramount to the success of complex molecular syntheses. For researchers, scientists, and drug development professionals, the efficiency and selectivity of alkylating agents and protecting groups are critical considerations. This guide provides an objective comparison of (2-Bromoethyl)trimethylsilane and bromo-esters, focusing on their performance in two key applications: Williamson ether synthesis and alcohol protection.
Williamson Ether Synthesis: A Tale of Two Reagents
The Williamson ether synthesis, a cornerstone of ether formation, involves the reaction of an alkoxide with an alkyl halide. Here, we compare the performance of this compound with a representative bromo-ester, ethyl bromoacetate, in the O-alkylation of phenols.
While direct comparative studies are limited, analysis of individual reaction protocols allows for a performance assessment. For instance, the synthesis of 2-phenylethyl phenyl ether from phenol (B47542) and (2-bromoethyl)benzene, a structurally similar compound to this compound, has been reported with a yield of 60%[1]. In contrast, a similar reaction utilizing 1,2-dibromoethane (B42909) for the mono-alkylation of a phenol derivative yielded the desired product in 40%[2]. Although not a direct comparison with a bromo-ester under identical conditions, these examples suggest that silyl-based reagents can offer competitive yields.
Table 1: Performance Comparison in Williamson Ether Synthesis
| Feature | This compound (and analogs) | Bromo-Esters (e.g., Ethyl Bromoacetate) |
| Typical Yields | Moderate to Good (e.g., ~60%[1]) | Variable, can be moderate (e.g., ~40%[2]) |
| Reaction Conditions | Typically requires a base (e.g., K₂CO₃, NaOH) and a polar aprotic solvent (e.g., acetone (B3395972), DMF)[2][3][4]. | Similar conditions to silyl (B83357) counterpart: base and polar aprotic solvent[5][6]. |
| Side Reactions | C-alkylation and elimination are potential side reactions[3]. | Similar potential for C-alkylation and elimination reactions[5]. |
Experimental Protocols: Williamson Ether Synthesis of a Phenolic Ether
Protocol 1: O-Alkylation of Phenol with an Alkyl Bromide (Illustrative)
-
Preparation: To a round-bottom flask containing the phenol (1.0 equivalent) in an anhydrous polar aprotic solvent such as acetone or DMF, add a powdered anhydrous base like potassium carbonate (1.5 equivalents)[3].
-
Phenoxide Formation: Stir the mixture at room temperature to facilitate the formation of the phenoxide.
-
Alkylation: Add the alkylating agent (this compound or ethyl bromoacetate, 1.1 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction, filter off the base, and concentrate the filtrate. The crude product is then typically purified by extraction and column chromatography[2].
Alcohol Protection: Silyl Ether vs. Ester Protecting Groups
Protecting hydroxyl groups is a frequent necessity in multi-step syntheses. This compound can be used to introduce a 2-(trimethylsilyl)ethyl (TMSE) ether protecting group, while bromo-esters can be used to form ester protecting groups, such as the acetate (B1210297) group.
The stability of silyl ethers is highly dependent on the steric bulk of the substituents on the silicon atom. Generally, silyl ethers are stable under basic and nucleophilic conditions but are cleaved by acid or fluoride (B91410) ions[7][8]. Ester protecting groups, conversely, are typically stable in acidic conditions but are readily cleaved by basic hydrolysis[9][10]. This orthogonality is a key differentiator for synthetic strategy.
Table 2: Performance Comparison of Alcohol Protecting Groups
| Feature | 2-(Trimethylsilyl)ethyl (TMSE) Ether | Acetate (Ac) Ester |
| Protection Conditions | Typically requires a base (e.g., NaH) and an appropriate solvent. | Reaction of the alcohol with acetyl chloride or acetic anhydride (B1165640) in the presence of a base (e.g., pyridine)[10]. |
| Stability | Stable to basic, nucleophilic, and reducing conditions. Labile to acid and fluoride ions[8][11]. | Stable to acidic conditions. Labile to basic conditions (hydrolysis)[9][10]. |
| Deprotection Conditions | Fluoride sources (e.g., TBAF) or acidic conditions[11]. | Basic hydrolysis (e.g., K₂CO₃ in methanol (B129727), LiOH)[9]. |
| Selectivity | The stability of silyl ethers can be tuned by varying the substituents on the silicon, allowing for selective deprotection[7][12]. | The rate of hydrolysis can be influenced by steric hindrance around the ester group[13]. |
Experimental Protocols: Alcohol Protection and Deprotection
Protocol 2: Protection of a Primary Alcohol as a Silyl Ether (Illustrative)
-
Protection: Dissolve the primary alcohol (1.0 equivalent) and a base such as imidazole (B134444) (2.2 equivalents) in an anhydrous solvent like DMF. Add the silylating agent (e.g., a silyl chloride, 1.1 equivalents) and stir at room temperature[14]. Monitor the reaction by TLC.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent.
-
Deprotection (Fluoride-mediated): Dissolve the silyl ether in THF and add a solution of tetrabutylammonium (B224687) fluoride (TBAF). Stir at room temperature until cleavage is complete, then proceed with an aqueous work-up[15].
Protocol 3: Protection of an Alcohol as an Acetate Ester
-
Protection: To a solution of the alcohol in a solvent like pyridine (B92270) or dichloromethane, add acetic anhydride or acetyl chloride. Stir the reaction, often at room temperature, until completion.
-
Work-up: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate and extract the product.
-
Deprotection (Base-catalyzed): Dissolve the acetate ester in a solvent such as methanol and add a base like potassium carbonate. Stir until the deprotection is complete, then neutralize and extract the alcohol product[9].
Conclusion
Both this compound and bromo-esters are valuable tools in the synthetic chemist's arsenal. The choice between them depends on the specific requirements of the synthetic route.
-
For Williamson ether synthesis , both classes of reagents can be effective, and the optimal choice may depend on substrate-specific factors and desired reaction conditions.
-
For alcohol protection , the key difference lies in their orthogonal stability. The 2-(trimethylsilyl)ethyl ether group offers stability to bases and nucleophiles, with cleavage accomplished under acidic or fluoride-mediated conditions. In contrast, ester protecting groups are stable to acid but labile to bases. This fundamental difference allows for strategic planning in complex syntheses where selective deprotection is required.
Researchers should consider the overall synthetic strategy, including the compatibility of functional groups in the substrate and the reaction conditions of subsequent steps, when selecting between these two classes of reagents.
References
- 1. 2-PHENYLETHYL PHENYL ETHER synthesis - chemicalbook [chemicalbook.com]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. francis-press.com [francis-press.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. synarchive.com [synarchive.com]
- 10. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) [en.highfine.com]
- 11. 2-(Trimethylsilyl)ethoxymethyl chloride - Wikipedia [en.wikipedia.org]
- 12. Silyl ether - Wikipedia [en.wikipedia.org]
- 13. Protecting group - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
A Spectroscopic Showdown: Unmasking the Benefits of Silylation in Chemical Analysis
For researchers, scientists, and drug development professionals, the derivatization of molecules is a critical step in unlocking a wealth of information through spectroscopic analysis. Among the various derivatization techniques, silylation stands out as a robust and versatile method for enhancing the physicochemical properties of compounds, thereby improving their analytical performance. This guide provides an objective comparison of silylated versus non-silylated compounds, supported by experimental data and detailed protocols, to aid in the selection of appropriate analytical strategies.
Silylation involves the replacement of an active hydrogen atom in functional groups like hydroxyls (-OH), carboxyls (-COOH), amines (-NH), and thiols (-SH) with a silyl (B83357) group, most commonly a trimethylsilyl (B98337) (TMS) group. This seemingly simple modification can have profound effects on a molecule's volatility, thermal stability, and polarity, making it more amenable to a range of spectroscopic techniques, particularly gas chromatography-mass spectrometry (GC-MS).
The Impact of Silylation Across Spectroscopic Platforms
The introduction of a silyl group fundamentally alters the way a molecule interacts with different analytical instruments. Here, we delve into the specific changes observed in Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Shift in Perspective
In NMR spectroscopy, the introduction of a silyl group, such as a trimethylsilyl (TMS) or tert-butyldimethylsilyl (t-BDMS) group, leads to characteristic changes in the chemical shifts of nearby protons (¹H NMR) and carbons (¹³C NMR). The silicon atom is less electronegative than oxygen, causing a shielding effect on adjacent nuclei.
A study on the monoterpenes borneol and isoborneol (B83184) demonstrated that upon protection of the hydroxyl group with various silyl groups, many protons and carbons within the bicyclic ring system exhibited noticeable upfield or downfield shifts. This phenomenon can be invaluable for the unambiguous assignment of complex spectra.
Below is a comparative table illustrating the typical changes in chemical shifts observed for an alcohol before and after silylation.
| Compound | Spectroscopy | Functional Group | Chemical Shift (δ, ppm) | Appearance |
| Alcohol (R-OH) | ¹H NMR | -OH | 2.0 - 5.0 | Broad singlet |
| H -C-OH | 3.3 - 4.5 | Multiplet | ||
| ¹³C NMR | C -OH | 50 - 80 | Singlet | |
| Silylated Alcohol (R-O-Si(CH₃)₃) | ¹H NMR | -O-Si(CH₃ )₃ | ~0.1 | Sharp singlet |
| H -C-O-Si | 3.5 - 4.0 | Multiplet (slight downfield shift) | ||
| ¹³C NMR | -O-Si(C H₃)₃ | 0 - 5 | Singlet | |
| C -O-Si | 50 - 80 (slight change) | Singlet |
Note: The exact chemical shifts can vary depending on the solvent and the specific structure of the molecule.
Mass Spectrometry (MS): Enhancing Volatility and Directing Fragmentation
Silylation is a cornerstone of sample preparation for GC-MS analysis. By masking polar functional groups, silylation significantly increases the volatility and thermal stability of compounds, allowing them to be readily analyzed in the gas phase without decomposition.
Furthermore, silyl derivatives often exhibit characteristic and predictable fragmentation patterns under electron ionization (EI), which aids in structure elucidation. The trimethylsilyl group is a common target for fragmentation, often leading to a prominent ion at m/z 73 ([Si(CH₃)₃]⁺) or a neutral loss of 72 (Si(CH₃)₂). The molecular ion peak (M⁺) of silylated compounds is also often more intense compared to their non-silylated counterparts, providing crucial molecular weight information.
The following table compares the mass spectrometric behavior of a generic carboxylic acid before and after silylation.
| Compound | Key Fragmentation Pathways | Characteristic Ions (m/z) |
| Carboxylic Acid (R-COOH) | Loss of -OH (M-17), Loss of -COOH (M-45) | [M-17]⁺, [M-45]⁺, fragments of R group |
| Silylated Carboxylic Acid (R-COO-Si(CH₃)₃) | Loss of -CH₃ (M-15), [Si(CH₃)₃]⁺, McLafferty rearrangement | [M-15]⁺, 73, [M-73]⁺, characteristic fragments of R group |
Infrared (IR) Spectroscopy: Unmistakable Signatures
In infrared spectroscopy, the derivatization of functional groups with silylating agents results in the appearance of new, characteristic absorption bands. The disappearance of the broad O-H stretching band (for alcohols and phenols) or the N-H stretching band (for amines) and the appearance of strong Si-O-C or Si-N stretching vibrations provide clear evidence of a successful silylation reaction.
The table below highlights the key IR spectral changes upon silylation of a phenol.
| Compound | Vibrational Mode | Frequency (cm⁻¹) | Appearance |
| Phenol (Ar-OH) | O-H stretch | 3200 - 3600 | Strong, broad |
| C-O stretch | 1200 - 1260 | Strong | |
| Silylated Phenol (Ar-O-Si(CH₃)₃) | Si-O-C stretch | 1000 - 1100 | Strong, sharp |
| Si-CH₃ rock | ~840 and ~750 | Strong, sharp | |
| C-H stretch (in CH₃) | 2850 - 2960 | Medium |
Experimental Protocols
To ensure reproducible and reliable results, the following are detailed protocols for the silylation of steroids and a general workflow for spectroscopic analysis.
Protocol 1: Silylation of Steroids for GC-MS Analysis
This protocol is adapted for the analysis of steroids such as testosterone (B1683101) and estradiol.
Materials:
-
Steroid standard or sample extract
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Heating block or oven
-
GC-MS system
Procedure:
-
Sample Preparation: If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is completely dry as moisture will deactivate the silylation reagent.
-
Derivatization: To the dried residue, add 100 µL of pyridine followed by 100 µL of MSTFA.
-
Reaction: Tightly cap the vial and heat at 80°C for 20 minutes.
-
Analysis: After cooling to room temperature, inject 1-2 µL of the derivatized sample into the GC-MS system.
Typical GC-MS Parameters:
-
Injection Mode: Splitless
-
Injector Temperature: 280°C
-
Oven Program: Initial temperature of 150°C, hold for 1 minute, then ramp to 300°C at 15°C/min, and hold for 5 minutes.
-
Transfer Line Temperature: 290°C
-
Ion Source Temperature: 230°C
-
MS Scan Range: 50-600 amu
Visualizing the Workflow
The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental process.
Conclusion
Silylation is a powerful and indispensable derivatization technique in modern analytical chemistry. By increasing volatility and thermal stability, and by inducing predictable spectroscopic changes, silylation significantly enhances the detectability and structural elucidation of a wide range of compounds. The comparative data and protocols presented in this guide demonstrate the clear advantages of silylation for researchers and scientists seeking to obtain high-quality spectroscopic data. The choice between analyzing a compound in its native or silylated form will ultimately depend on the specific analytical goals and the inherent properties of the molecule of interest. However, for many challenging analytes, the benefits of silylation are undeniable.
A Researcher's Guide to Silylation: Comparing Protocols for Optimal Efficiency
In the realms of analytical chemistry and organic synthesis, silylation is a cornerstone technique for the derivatization of molecules bearing active hydrogen atoms. This process, which replaces these hydrogens with a silyl (B83357) group, is critical for enhancing the volatility and thermal stability of compounds for gas chromatography-mass spectrometry (GC-MS) analysis, as well as for protecting reactive functional groups during multi-step chemical syntheses. The choice of silylating agent and protocol is paramount, directly influencing reaction efficiency, speed, and the stability of the resulting silylated product.
This guide provides an objective comparison of common silylation protocols, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in selecting the most effective strategy for their specific applications.
Performance Comparison of Common Silylating Agents
The efficacy of a silylation protocol is determined by several factors, including the reactivity of the silylating agent, the steric hindrance of both the substrate and the silyl group, and the reaction conditions. The most frequently utilized silylating agents introduce a trimethylsilyl (B98337) (TMS) group, with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) being among the most powerful. For applications requiring greater stability of the silylated product, reagents that introduce bulkier groups like the tert-butyldimethylsilyl (TBDMS) group are employed.
The selection between these agents is often contingent on the class of compound being derivatized. For instance, MSTFA is often considered more efficient for a broad range of steroids.[1] Conversely, for the analysis of certain estrogenic steroids, BSTFA has demonstrated superior performance.[1] When derivatizing primary amines, the choice of reagent can influence whether a mono- or di-silylated product is formed, which in turn affects GC-MS sensitivity.[2]
For protecting group strategies in organic synthesis, the stability of the resulting silyl ether is a critical consideration. The stability of common silyl ethers under acidic and basic conditions generally follows these trends:
-
Acidic Conditions: TMS < TES (Triethylsilyl) < TBDMS < TIPS (Triisopropylsilyl) < TBDPS (tert-Butyldiphenylsilyl)[3]
-
Basic Conditions: TMS < TES < TBDMS ≈ TBDPS < TIPS[3]
The significantly greater stability of TBDMS ethers against hydrolysis compared to TMS ethers (approximately 10,000 times more stable) makes them a preferred choice for multi-step syntheses.[4]
Quantitative Data Summary
The following tables summarize the performance of different silylating agents for various classes of compounds based on reported experimental data.
Table 1: Silylation of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) [5]
| NSAID | Silylating Agent | Conversion (%) |
| Ibuprofen | MSTFA | 100 |
| Ibuprofen | BSTFA | 86 |
| Indomethacin | MSTFA | 98-100 |
| Indomethacin | BSTFA | 98-100 |
| Meclofenamic Acid | MSTFA | 93 |
| Meclofenamic Acid | BSTFA | 87 (with by-products) |
| Acetaminophen | MSTFA | ~86 (mono-silylated) |
| Acetaminophen | BSTFA | ~91 (mono-silylated) |
Table 2: Silylation of Steroids for GC-MS Analysis [6]
| Steroid Class | Silylating Agent | Incubation Conditions |
| General Steroids | BSA | 60°C for 45 min |
| General Steroids | BSTFA | 70°C for 1 hour |
| General Steroids | HMDS + TMCS | 120°C for 30 min |
Table 3: Silylation of Primary Amines [2]
| Silylating Agent | Key Characteristic | Typical Reaction Conditions |
| BSTFA (+TMCS) | Can form mono- and di-silylated products | 70-100°C for 30-60 minutes |
| MSTFA | Generally more reactive than BSTFA | 70-100°C for 30-60 minutes |
| MTBSTFA | Forms highly stable TBDMS derivatives | 80-100°C for 1-2 hours |
Experimental Workflows and Decision Making
The selection of an appropriate silylation protocol is a critical decision that depends on the substrate, the desired outcome (e.g., analysis or protection), and the available instrumentation. The following diagrams illustrate a general experimental workflow and a decision-making process for choosing a silylation strategy.
Caption: General workflow for a typical silylation reaction for GC-MS analysis.
Caption: A decision tree to guide the selection of a silylation protocol.
Detailed Experimental Protocols
Reproducible and reliable results are contingent on meticulously executed experimental protocols. The following are representative procedures for the silylation of different classes of compounds.
Protocol 1: Silylation of Primary Amines with BSTFA (+TMCS) for GC-MS Analysis[2]
Objective: To prepare trimethylsilyl derivatives of primary amines for analysis by GC-MS.
Materials:
-
Primary amine sample (1 mg)
-
Reaction vial (clean and dry)
-
Acetonitrile (B52724) or Pyridine (B92270) (anhydrous)
-
BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane)
-
Nitrogen gas source
-
Heating block or oven
Procedure:
-
Place 1 mg of the primary amine sample into a clean, dry reaction vial. If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 100 µL of a suitable anhydrous solvent (e.g., acetonitrile or pyridine) to the vial.
-
Add 100 µL of BSTFA + 1% TMCS to the vial. The use of the TMCS catalyst is recommended to enhance the reactivity of BSTFA, particularly for less reactive amines.
-
Tightly cap the vial and heat at 70-100°C for 30-60 minutes.
-
Cool the vial to room temperature.
-
An aliquot of the reaction mixture can be directly injected into the GC-MS for analysis.
Protocol 2: Silylation of Steroids for GC-MS Analysis[7]
Objective: To prepare methyloxime-trimethylsilyl derivatives of steroids for GC-MS analysis. This is a two-step process involving methoximation followed by silylation.
Materials:
-
Steroid standard solution (e.g., 2 mg/mL in Methanol)
-
Autosampler vial
-
Speed Vac
-
Methoxyamine HCl in pyridine (20 mg/mL)
-
MSTFA + 1% TMCS (N-Methyl-N-(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane)
-
Heating and agitation system
Procedure:
-
Pipette 10 µL of the steroid standard solution into an autosampler vial.
-
Evaporate the solvent to dryness using a Speed Vac for approximately 30 minutes.
-
Methoximation: Add 20 µL of Methoxyamine HCl in pyridine (20 mg/mL). Heat and agitate at 80°C for 1 hour. This step derivatizes carbonyl groups.
-
Silylation: Add 80 µL of MSTFA + 1% TMCS. Heat and agitate at 100°C for 1 hour. This step derivatizes hydroxyl groups.
-
The sample is now ready for injection into the GC-MS.
Protocol 3: Silylation of Carbohydrates for GC-MS Analysis[8]
Objective: To prepare trimethylsilyl derivatives of carbohydrates for GC-MS analysis.
Materials:
-
Aqueous sample containing carbohydrates
-
Reaction vial
-
Lyophilizer (freeze-dryer)
-
BSTFA with 1% TMCS
-
Pyridine (optional solvent)
-
Heating block or oven
Procedure:
-
Lyophilize the aqueous sample containing the carbohydrate to complete dryness in a reaction vial. Anhydrous conditions are crucial for successful silylation.
-
Add 100 µL of a silylating agent mixture, typically BSTFA with 1% TMCS, to the dried sample. Pyridine can be used as a solvent if needed.
-
Tightly cap the vial and heat at 70°C for 30-60 minutes.
-
Cool the vial to room temperature before GC-MS analysis.
Conclusion
The selection of an optimal silylation protocol requires careful consideration of the analyte's structure, the desired stability of the derivatized product, and the overall analytical or synthetic goal. While powerful trimethylsilylating agents like BSTFA and MSTFA offer rapid and efficient derivatization for a wide range of compounds for GC-MS analysis, reagents that introduce bulkier silyl groups such as TBDMS provide enhanced stability crucial for multi-step organic synthesis. By understanding the relative strengths and weaknesses of different silylating agents and adhering to detailed, optimized experimental protocols, researchers can achieve reliable, reproducible, and efficient silylation for their specific applications.
References
A comparative analysis of silylating agents for protecting functional groups
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis, the strategic protection and deprotection of functional groups are paramount to the successful construction of complex molecules. Silyl (B83357) ethers are a cornerstone of modern protective group chemistry, prized for their versatility, ease of installation, and tunable stability. This guide provides a comprehensive comparative analysis of common silylating agents for the protection of alcohols, amines, and carboxylic acids, supported by experimental data to inform the selection of optimal synthetic strategies.
Introduction to Silylating Agents
Silylation involves the introduction of a silyl group (R₃Si-) to a heteroatom, most commonly the oxygen of a hydroxyl group, to form a silyl ether. The reactivity of the silylating agent and the stability of the resulting protected group are primarily governed by the steric bulk of the substituents on the silicon atom. This guide focuses on the most frequently employed silylating agents: Trimethylsilyl (TMS), Triethylsilyl (TES), tert-Butyldimethylsilyl (TBS/TBDMS), Triisopropylsilyl (TIPS), and tert-Butyldiphenylsilyl (TBDPS).
The general order of stability for the corresponding silyl ethers is directly related to the steric hindrance around the silicon atom—greater bulk confers greater stability.[1]
Relative Stability in Acidic Media: TMS < TES < TBS < TIPS < TBDPS[1]
Comparative Performance of Silylating Agents
The choice of silylating agent is a critical decision in synthetic planning, influencing reaction rates, selectivity, and the conditions required for subsequent deprotection.
Protection of Alcohols
The protection of alcohols as silyl ethers is a fundamental transformation in organic chemistry. The following table summarizes the performance of common silylating agents for the protection of primary and secondary alcohols.
| Silylating Agent | Protected Group | Typical Reagent | Base | Solvent | Temp. (°C) | Time | Typical Yield (%) |
| Trimethylsilyl Chloride | TMS | TMSCl | Et₃N or Pyridine | DCM or DMF | 0 - RT | < 1 h | >90 |
| Triethylsilyl Chloride | TES | TESCl | Imidazole (B134444) or Et₃N | DMF or DCM | RT | 1 - 5 h | >90 |
| tert-Butyldimethylsilyl Chloride | TBS/TBDMS | TBSCl | Imidazole | DMF | RT | 2 - 16 h | ~70 - 95[2] |
| Triisopropylsilyl Chloride | TIPS | TIPSCl | Imidazole or DMAP | DMF or Pyridine | RT - 60 | 12 - 24 h | Moderate to High[2] |
| tert-Butyldiphenylsilyl Chloride | TBDPS | TBDPSCl | Imidazole or Pyridine | DMF or Pyridine | RT - 60 | 4 - 18 h | ~85 - 95[2] |
Note: Reaction times and yields are substrate-dependent and may require optimization.
The steric hindrance of the silylating agent plays a crucial role in the selective protection of primary alcohols in the presence of secondary alcohols. Larger silyl groups exhibit greater selectivity due to the slower reaction rate with the more sterically hindered secondary alcohol.[3]
| Silylating Agent | Primary/Secondary Selectivity |
| TBSCl | High[3] |
| TBDPSCl | Very High[3] |
| TIPSCl | Excellent[3] |
Protection of Amines
Silylation is also a valuable technique for the protection of primary and secondary amines, increasing their volatility and thermal stability, which is particularly useful for analytical applications like GC-MS. For synthetic purposes, silylation can modulate the nucleophilicity of amines.
| Silylating Agent | Protected Group | Typical Reagent | Base | Solvent | Temp. (°C) | Time | Typical Yield (%) |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | TMS | BSTFA | - | Acetonitrile | 60 - 80 | 0.5 - 2 h | High |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | TMS | MSTFA | - | Acetonitrile | RT - 60 | < 1 h | High |
| tert-Butyldimethylsilyl Chloride | TBS/TBDMS | TBSCl | Et₃N | DCM | RT | 1 - 3 h | >90 |
Note: Silylation of amines with reagents like BSTFA and MSTFA often proceeds at room temperature, but gentle heating can accelerate the reaction. Due to steric hindrance, MTBSTFA (N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide) is more likely to form a single, mono-silylated derivative with primary amines.[1]
Protection of Carboxylic Acids
Silyl esters are generally too labile to mild acid or base to be widely used as protecting groups in multi-step synthesis.[4] Their high reactivity, however, can be advantageous for in situ derivatization. For more robust protection, highly hindered silyl groups are required.
| Silylating Agent | Protected Group | Notes |
| Trimethylsilyl Chloride | TMS Ester | Very labile, readily hydrolyzed. |
| tert-Butyldimethylsilyl Chloride | TBS Ester | More stable than TMS esters, but still susceptible to hydrolysis. |
| Tris(triethylsilyl)silyl Triflate | "Supersilyl" Ester | Offers extraordinary protection, stable to organolithium reagents.[5] |
Deprotection of Silyl Ethers
The facile and selective cleavage of silyl ethers is a key advantage of this class of protecting groups. The most common methods involve fluoride-based reagents or acidic hydrolysis.
Fluoride-Mediated Deprotection
The strong silicon-fluoride bond provides a powerful thermodynamic driving force for the cleavage of silyl ethers. Tetrabutylammonium fluoride (B91410) (TBAF) is the most common fluoride source.
| Protected Group | Reagent | Solvent | Temp. (°C) | Time | Typical Yield (%) |
| TMS | TBAF (1.1 eq) | THF | 0 - RT | < 30 min | >95 |
| TES | TBAF (1.1 eq) | THF | 0 - RT | < 1 h | >95 |
| TBS/TBDMS | TBAF (1.1 eq) | THF | 0 - RT | 0.5 - 16 h | >90 |
| TIPS | TBAF (1.5 eq) | THF | RT - 40 | 12 - 24 h | >85 |
| TBDPS | TBAF (1.5 eq) | THF | RT - 50 | 1 - 11 h[6] | ~95-100[6] |
Note: The basicity of TBAF can cause side reactions with sensitive substrates; buffering with acetic acid is a common strategy to mitigate this.[7]
Acid-Catalyzed Deprotection
The stability of silyl ethers to acidic conditions is highly dependent on steric hindrance. This allows for selective deprotection strategies.
| Protected Group | Reagent | Solvent | Temp. (°C) | Time | Typical Yield (%) |
| TMS | Acetic Acid/H₂O | THF | RT | < 1 h | >95 |
| TES | 1% HCl | EtOH | RT | 1 - 2 h | >90 |
| TBS/TBDMS | p-TsOH or CSA | MeOH or EtOH | RT | 2 - 12 h | >90 |
| TIPS | TFA | DCM | RT | 12 - 24 h | >85 |
| TBDPS | HF-Pyridine | THF/Pyridine | 0 - RT | 1 - 11 h[6] | ~95-100[6] |
Experimental Protocols
Silylation of a Primary Alcohol with TBSCl (Corey Protocol)
This widely used protocol is effective for the protection of primary and secondary alcohols.[3]
Materials:
-
Primary alcohol (1.0 equiv)
-
tert-Butyldimethylsilyl chloride (TBSCl, 1.1 equiv)
-
Imidazole (2.2 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
Dissolve the primary alcohol, TBSCl, and imidazole in anhydrous DMF.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Deprotection of a TBDPS-Protected Alcohol with TBAF
This is a general and effective method for the cleavage of robust silyl ethers.
Materials:
-
TBDPS-protected alcohol (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve the TBDPS-protected alcohol in anhydrous THF.
-
Add the TBAF solution dropwise at room temperature.
-
Stir the reaction mixture and monitor by TLC. Gentle heating may be required for highly hindered substrates.
-
Once the reaction is complete, quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Acid-Catalyzed Deprotection of a TBS-Protected Alcohol
This protocol is suitable for substrates that are stable to acidic conditions.
Materials:
-
TBS-protected alcohol (1.0 equiv)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.1 equiv)
-
Methanol (B129727) (MeOH)
Procedure:
-
Dissolve the TBS-protected alcohol in methanol.
-
Add p-TsOH·H₂O to the solution.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualization of Concepts
Caption: General mechanism of alcohol silylation.
Caption: Relative stability of common silyl ethers.
Caption: General workflow for silyl ether deprotection.
References
A Comparative Guide to (TMS)3SiH and Bu3SnH as Reducing Agents in Radical Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, radical reactions are a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. Central to many of these transformations are radical reducing agents, which propagate the radical chain reaction. For decades, tributyltin hydride (Bu3SnH) has been the reagent of choice for such reactions. However, growing concerns over its toxicity and the difficulty of removing organotin byproducts have led to the search for viable alternatives. Tris(trimethylsilyl)silane, (TMS)3SiH, has emerged as a leading replacement, offering a safer and often more selective option.
This guide provides an objective comparison of the performance of (TMS)3SiH and Bu3SnH, supported by experimental data, to aid researchers in selecting the appropriate reagent for their specific synthetic needs.
Physicochemical Properties and Reactivity
The efficacy of a radical reducing agent is largely determined by the bond dissociation energy (BDE) of its X-H bond. A lower BDE facilitates hydrogen atom transfer to a carbon-centered radical, a key step in the propagation of the radical chain.
| Property | Tris(trimethylsilyl)silane ((TMS)3SiH) | Tributyltin Hydride (Bu3SnH) |
| Molar Mass | 248.67 g/mol | 291.06 g/mol |
| Appearance | Colorless liquid | Colorless liquid |
| Boiling Point | 243 °C | 184-188 °C (at 20 mmHg) |
| Si-H BDE | ~79 kcal/mol | - |
| Sn-H BDE | - | ~74 kcal/mol[1] |
While Bu3SnH has a slightly lower Sn-H bond dissociation energy, making it a slightly faster hydrogen atom donor, (TMS)3SiH is still a highly effective reducing agent for a wide range of radical reactions.[2] The difference in hydrogen atom donation rates can, in some cases, lead to differences in reaction selectivity.
Performance in Key Chemical Transformations
The choice between (TMS)3SiH and Bu3SnH can significantly impact the yield and stereoselectivity of a reaction. Below is a comparison of their performance in several common radical transformations.
Radical Cyclization of 7-Substituted-6-aza-8-bromooct-2-enoates
In the synthesis of 2,4-disubstituted piperidines, the use of (TMS)3SiH leads to a dramatic enhancement in diastereoselectivity compared to Bu3SnH.[3] This is attributed to the slower rate of hydrogen atom transfer from (TMS)3SiH, which allows for a competing rearrangement of the minor stereoisomer.[3]
| Substrate (R group) | Reducing Agent | Yield (%) | Diastereomeric Ratio (trans:cis) |
| Methyl | Bu3SnH | 85 | 6:1 |
| (TMS)3SiH | 90 | 73:27 | |
| Isopropyl | Bu3SnH | 75 | 3:1 |
| (TMS)3SiH | 82 | >99:1 | |
| tert-Butyl | Bu3SnH | 60 | 4:1 |
| (TMS)3SiH | 60 | >99:1 |
Barton Reductive Decarboxylation
In the Barton reductive decarboxylation, both reagents are effective. However, the sterically more demanding (TMS)3SiH can offer higher stereoselectivity. For instance, in the synthesis of a chiral cis-cyclopropane, the reaction with (TMS)3SiH provided a higher cis selectivity compared to Bu3SnH.[2] This is attributed to the hydrogen abstraction from the less-hindered side of the intermediate radical by the bulky silane.[2]
Experimental Protocols
General Procedure for Radical Cyclization of 7-Substituted-6-aza-8-bromooct-2-enoates
This protocol is adapted from the work of Gandon, et al. (2006).
Using (TMS)3SiH:
To a refluxing solution of the 7-substituted-6-aza-8-bromooct-2-enoate (1.0 equiv) in anhydrous benzene (B151609) (0.02 M) is added a solution of (TMS)3SiH (1.5 equiv) and AIBN (0.2 equiv) in benzene via a syringe pump over 4 hours. After the addition is complete, the reaction mixture is refluxed for an additional 2 hours. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired 2,4-disubstituted piperidine.
Using Bu3SnH:
To a refluxing solution of the 7-substituted-6-aza-8-bromooct-2-enoate (1.0 equiv) in anhydrous benzene (0.02 M) is added a solution of Bu3SnH (1.1 equiv) and AIBN (0.1 equiv) in benzene via a syringe pump over 4 hours. After the addition is complete, the reaction mixture is refluxed for an additional 2 hours. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel.
Toxicity and Environmental Impact
A significant drawback of using Bu3SnH is the high toxicity of organotin compounds.[1] Tributyltin compounds are known endocrine disruptors and have a detrimental impact on aquatic life. Furthermore, the removal of tin-containing byproducts from the reaction mixture can be challenging and often requires specific workup procedures.[1]
| Compound | Toxicity Profile |
| Tris(trimethylsilyl)silane ((TMS)3SiH) | Generally considered non-toxic and environmentally benign. The silicon-based byproducts are typically less toxic and easier to remove. |
| Tributyltin Hydride (Bu3SnH) | Highly toxic. Organotin byproducts are persistent environmental pollutants. Acute oral LD50 for tributyltin oxide in rats is reported to be between 55-87 mg/kg.[4] |
Workup Procedures for Removal of Tin Byproducts
Several methods exist for the removal of organotin residues from reaction mixtures, including:
-
Aqueous KF wash: This method precipitates tributyltin fluoride, which can be removed by filtration.
-
Oxidative workup: Treatment with an oxidizing agent such as hydrogen peroxide can convert the tin species into more polar and easily removable forms.
-
Chromatography: Flash chromatography on silica gel can be effective, but sometimes requires specific solvent systems.
The need for these additional, often tedious, purification steps is a major practical advantage of using (TMS)3SiH.
Reaction Mechanisms and Workflows
The fundamental mechanism for both reducing agents is a radical chain process.
Caption: General radical chain mechanism for reduction.
The experimental workflow for a typical radical reduction involves the slow addition of the reducing agent and initiator to a solution of the substrate.
Caption: Typical experimental workflow for a radical reduction.
Conclusion
Tris(trimethylsilyl)silane, (TMS)3SiH, presents a compelling alternative to tributyltin hydride, Bu3SnH, for a wide array of radical reductions. Its primary advantages lie in its significantly lower toxicity and the ease of removal of its byproducts, making it a more environmentally friendly and practical choice for modern organic synthesis. While Bu3SnH may offer faster reaction rates in some instances due to its lower X-H bond dissociation energy, (TMS)3SiH can provide superior stereoselectivity, as demonstrated in certain radical cyclization reactions. The choice of reagent will ultimately depend on the specific requirements of the synthesis, including the nature of the substrate, the desired selectivity, and considerations of safety and environmental impact. For many applications, particularly in drug development and large-scale synthesis, the benefits of (TMS)3SiH make it the superior reducing agent.
References
A Researcher's Guide to the Stability of Silyl Ethers in Acidic Media
In the realm of synthetic organic chemistry, the judicious selection of protecting groups is paramount to the successful construction of complex molecules. Silyl (B83357) ethers are among the most widely utilized protecting groups for hydroxyl functionalities due to their ease of installation, general stability, and selective removal under specific conditions.[1][2] This guide provides a comprehensive comparison of the stability of various common silyl ethers in acidic media, supported by quantitative data and detailed experimental protocols for their cleavage. Understanding the nuances of their acid lability is crucial for researchers, scientists, and drug development professionals in designing efficient and robust synthetic strategies.
The stability of a silyl ether toward acidic conditions is primarily dictated by the steric hindrance around the silicon atom.[3][4] Bulky substituents on the silicon atom sterically shield the silicon-oxygen bond from protonation and subsequent nucleophilic attack by water or other nucleophiles, thereby increasing the stability of the protecting group.[3][5]
Comparative Stability of Common Silyl Ethers to Acidic Hydrolysis
The relative stability of common silyl ethers in acidic media follows a well-established trend directly correlated with the steric bulk of the silyl group. The general order of stability, from least stable to most stable, is: Trimethylsilyl (TMS) < Triethylsilyl (TES) < tert-Butyldimethylsilyl (TBDMS/TBS) < Triisopropylsilyl (TIPS) < tert-Butyldiphenylsilyl (TBDPS).[1][6] This trend allows for the selective deprotection of one silyl ether in the presence of another, a powerful tool in multistep synthesis.[4]
For a more quantitative comparison, the relative rates of acid-catalyzed hydrolysis provide a clear illustration of the dramatic differences in stability. The following table summarizes this data, using the TMS group as a reference point.
| Silyl Ether | Abbreviation | Relative Rate of Acid Hydrolysis |
| Trimethylsilyl | TMS | 1 |
| Triethylsilyl | TES | 64 |
| tert-Butyldimethylsilyl | TBDMS / TBS | 20,000 |
| Triisopropylsilyl | TIPS | 700,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 |
This data clearly demonstrates the exponential increase in stability with increasing steric hindrance around the silicon atom.[1][7]
Experimental Protocols for Acid-Catalyzed Deprotection
The following protocols provide representative procedures for the cleavage of common silyl ethers under acidic conditions. It is important to note that reaction times and conditions may vary depending on the specific substrate and the steric environment of the hydroxyl group. Monitoring the reaction by thin-layer chromatography (TLC) is always recommended.
Deprotection of a Trimethylsilyl (TMS) Ether
TMS ethers are exceptionally labile and can be cleaved under very mild acidic conditions.[7]
-
Reagents and Materials:
-
TMS-protected alcohol
-
Methanol (MeOH)
-
Potassium carbonate (K₂CO₃) or a drop of 1N HCl
-
Dichloromethane (B109758) (CH₂Cl₂) (if using HCl)
-
Stirring apparatus
-
-
Procedure (using K₂CO₃ in Methanol):
-
Dissolve the TMS-protected alcohol in methanol.
-
Add a catalytic amount of potassium carbonate.
-
Stir the mixture at room temperature for 1 to 2 hours.[3]
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.
-
-
Procedure (using HCl):
-
Dissolve the silylated alcohol (0.4 mmol) in dichloromethane (4 mL).[8]
-
Add a single drop of 1N HCl.[8]
-
Stir the reaction mixture for 30 minutes.[8]
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Deprotection of a Triethylsilyl (TES) Ether
TES ethers are more stable than TMS ethers but can be cleaved with mild acids.[4][9]
-
Reagents and Materials:
-
TES-protected alcohol
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
p-Toluenesulfonic acid (p-TsOH) or 1% Hydrochloric acid (HCl) in methanol
-
Stirring apparatus
-
Ice bath
-
-
Procedure:
-
Dissolve the TES-protected alcohol in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add a catalytic amount of p-toluenesulfonic acid (0.33 equivalents).[8]
-
Stir the reaction at 0 °C for 1 to 2 hours.[8]
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Deprotection of a tert-Butyldimethylsilyl (TBDMS/TBS) Ether
TBDMS ethers are significantly more stable than TMS and TES ethers and require stronger acidic conditions for cleavage.[3]
-
Reagents and Materials:
-
TBDMS-protected alcohol
-
Acetic acid (AcOH)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Stirring apparatus
-
-
Procedure:
-
Dissolve the TBDMS-protected alcohol in a 4:1:1 mixture of acetic acid, THF, and water.[3]
-
Stir the reaction mixture at room temperature. The reaction can take several hours.[3]
-
Monitor the progress of the reaction by TLC.
-
Upon completion, carefully neutralize the acetic acid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.[3]
-
Deprotection of a Triisopropylsilyl (TIPS) Ether
The steric bulk of the three isopropyl groups makes TIPS ethers very stable to acidic conditions, requiring stronger acids or elevated temperatures for cleavage.[5][10]
-
Reagents and Materials:
-
TIPS-protected alcohol
-
Methanol (MeOH)
-
Camphorsulfonic acid (CSA) or p-Toluenesulfonic acid (TsOH)
-
Stirring apparatus
-
-
Procedure:
-
Dissolve the TIPS-protected alcohol in methanol.
-
Add a stoichiometric amount of camphorsulfonic acid or p-toluenesulfonic acid.[10]
-
Stir the mixture at room temperature or gently heat if necessary.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Wash the organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by flash chromatography.
-
Deprotection of a tert-Butyldiphenylsilyl (TBDPS) Ether
TBDPS ethers are exceptionally robust and resistant to a wide range of acidic conditions.[11][12] Their cleavage often requires strong acids.
-
Reagents and Materials:
-
TBDPS-protected alcohol
-
Acetonitrile (MeCN)
-
49% aqueous Hydrofluoric acid (HF)
-
Stirring apparatus
-
Plastic reaction vessel and labware
-
Ice bath
-
-
Procedure (Caution: HF is highly corrosive and toxic. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment).
-
In a plastic vial, dissolve the TBDPS-protected alcohol in acetonitrile.
-
Cool the solution to 0 °C.
-
Carefully add an excess of 49% aqueous HF.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
After completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by flash chromatography.
-
Mechanism of Acid-Catalyzed Silyl Ether Deprotection
The acid-catalyzed cleavage of silyl ethers generally proceeds via a two-step mechanism. The initial step involves the protonation of the ether oxygen, making it a better leaving group. This is followed by the nucleophilic attack of a water molecule on the silicon atom, leading to the formation of a pentacoordinate silicon intermediate. Subsequent collapse of this intermediate releases the free alcohol and a silanol, which can further react to form a disiloxane.
Caption: General mechanism of acid-catalyzed silyl ether deprotection.
References
- 1. Silyl ether - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 9. nbinno.com [nbinno.com]
- 10. benchchem.com [benchchem.com]
- 11. tert-Butyldiphenylsilyl - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
A Cost-Benefit Analysis of (2-Bromoethyl)trimethylsilane in Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic selection of reagents is paramount to successful and efficient synthesis. This guide provides a comprehensive cost-benefit analysis of using (2-Bromoethyl)trimethylsilane for the introduction of the 2-(trimethylsilyl)ethyl (TMSE) protecting group, comparing it with a prominent alternative methodology. This analysis is supported by experimental data, detailed protocols, and a comparative breakdown of costs.
The 2-(trimethylsilyl)ethyl (TMSE) group is a versatile and widely used protecting group for alcohols, carboxylic acids, and other functional groups in multi-step organic synthesis. Its popularity stems from its robustness under various reaction conditions and, most notably, its facile and selective removal under mild, fluoride-mediated conditions. This allows for orthogonal deprotection strategies in the synthesis of complex molecules. While this compound is a potential precursor for introducing the TMSE group, a thorough analysis of its synthetic pathway and a comparison with alternative methods are crucial for informed decision-making in process development and optimization.
Comparative Analysis of Synthetic Pathways
This guide focuses on two primary pathways for the introduction of the TMSE protecting group:
-
The this compound-derived pathway: This route involves the conversion of this compound into a more reactive silylating agent, such as the corresponding Grignard reagent or silyl (B83357) halide, prior to the protection step.
-
The 2-(trimethylsilyl)ethyl 2,2,2-trichloroacetimidate pathway: This alternative method utilizes the reaction of 2-(trimethylsilyl)ethanol (B50070) with trichloroacetonitrile (B146778) to generate a highly reactive imidate, which then readily protects carboxylic acids and alcohols.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative data for the two synthetic pathways, including typical yields, reaction conditions, and a detailed cost analysis.
Table 1: Performance Comparison for TMSE Protection
| Parameter | This compound Pathway (via TMSE-Cl) | 2-(trimethylsilyl)ethyl 2,2,2-trichloroacetimidate Pathway |
| Substrate | Alcohols, Carboxylic Acids | Carboxylic Acids, Alcohols |
| Typical Yield | 70-95% (for protection step) | 71-99% (for protection step)[1] |
| Reaction Time | 2-12 hours | 1-24 hours[1] |
| Reaction Temperature | 0 °C to room temperature | Room temperature to 110 °C[1] |
| Key Reagents | This compound, Mg, Base (e.g., Imidazole) | 2-(Trimethylsilyl)ethanol, Trichloroacetonitrile, DBU |
| Byproducts | MgBr₂, Imidazole-HBr | Trichloroacetamide |
Table 2: Cost Analysis of Reagents
| Reagent | Supplier Example | Price (USD) | Quantity | Molar Mass ( g/mol ) | Cost per Mole (USD) |
| This compound | ChemScene | 34.00 | 100 mg | 181.15 | 6159.15 |
| 2-(Trimethylsilyl)ethanol | Sigma-Aldrich | 35.10 | 1 g | 118.25 | 4150.35 |
| Chem-Impex | 22.03 | 5 g | 118.25 | 520.89 | |
| Trichloroacetonitrile | Sigma-Aldrich | - | 50 mL (d=1.44) | 144.39 | - |
| Molekula | 51.30 | 100 g | 144.39 | 74.07 |
Note: Prices are subject to change and may vary between suppliers. The cost per mole is calculated based on the listed price and quantity and is intended for comparative purposes.
Experimental Protocols
Protocol 1: Synthesis of 2-(trimethylsilyl)ethyl 2,2,2-trichloroacetimidate and Subsequent Esterification
This protocol is adapted from the work of Chisholm et al. (2021)[1].
Part A: Synthesis of 2-(trimethylsilyl)ethyl 2,2,2-trichloroacetimidate
-
To a solution of 2-(trimethylsilyl)ethanol (1.2 equivalents) in dichloromethane (B109758) (0.5 M), add trichloroacetonitrile (1.0 equivalent).
-
Cool the mixture to 0 °C and add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 equivalents) dropwise.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture in vacuo to yield the crude trichloroacetimidate (B1259523), which can often be used in the next step without further purification.
Part B: Esterification of a Carboxylic Acid
-
Dissolve the carboxylic acid (1.0 equivalent) and the crude 2-(trimethylsilyl)ethyl 2,2,2-trichloroacetimidate (1.5 equivalents) in an appropriate solvent (e.g., toluene, reflux).
-
Heat the reaction mixture and monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica (B1680970) gel to afford the desired TMSE ester.
Visualization of Synthetic Pathways
This compound Pathway
Caption: Synthetic workflow starting from this compound.
2-(trimethylsilyl)ethyl 2,2,2-trichloroacetimidate Pathway
Caption: Synthetic workflow using 2-(trimethylsilyl)ethyl 2,2,2-trichloroacetimidate.
Cost-Benefit Analysis
Cost:
From a purely reagent acquisition cost perspective, the pathway utilizing 2-(trimethylsilyl)ethanol and trichloroacetonitrile appears to be more economical . As shown in Table 2, the cost per mole of 2-(trimethylsilyl)ethanol is significantly lower than that of this compound. Trichloroacetonitrile is also a relatively inexpensive reagent.
The This compound pathway carries a higher initial reagent cost. Furthermore, this pathway often requires additional steps to convert the bromo-compound into a more reactive species (e.g., a Grignard reagent or a silyl halide), which adds to the overall process cost in terms of reagents, solvents, and labor.
Benefits:
The primary benefit of the 2-(trimethylsilyl)ethyl 2,2,2-trichloroacetimidate pathway lies in its efficiency and mild reaction conditions for the protection of carboxylic acids . The imidate is a highly reactive intermediate that can be generated in high yield and often used without purification. The protection step itself proceeds under neutral or mildly acidic conditions, which is advantageous for sensitive substrates. The main byproduct, trichloroacetamide, is generally easy to remove via aqueous workup or chromatography.
The This compound pathway offers versatility. The intermediate Grignard reagent, for instance, can be used in a variety of carbon-carbon bond-forming reactions, not just for the introduction of a protecting group. However, for the specific purpose of TMSE protection, this pathway is less direct and potentially lower yielding overall due to the multiple synthetic steps involved. The use of highly reactive intermediates like Grignard reagents may also limit the functional group tolerance of the substrate.
Deprotection:
A key advantage of the TMSE protecting group, irrespective of its installation method, is its facile and selective cleavage . The most common method for deprotection is treatment with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF) in an organic solvent like THF. This process is highly efficient and orthogonal to many other protecting groups, meaning it can be selectively removed without affecting acid-labile or base-labile groups.
Conclusion
For the specific application of introducing a 2-(trimethylsilyl)ethyl (TMSE) protecting group onto carboxylic acids and, by extension, alcohols, the 2-(trimethylsilyl)ethyl 2,2,2-trichloroacetimidate pathway offers a more favorable cost-benefit profile . This method is more direct, utilizes less expensive starting materials, and proceeds with high efficiency under mild conditions.
While this compound is a valuable synthetic building block for various applications, its use as a precursor for TMSE protection is less economical and more circuitous compared to the trichloroacetimidate method. For research, process development, and manufacturing where cost, efficiency, and mild reaction conditions are critical, the pathway starting from 2-(trimethylsilyl)ethanol is the recommended choice for TMSE protection.
References
A Comparative Guide to Silyl Ether Deprotection Methods for Researchers and Drug Development Professionals
In the landscape of organic synthesis, particularly in the intricate pathways of drug development, the judicious use of protecting groups for hydroxyl functionalities is paramount. Among these, silyl (B83357) ethers are workhorses due to their ease of installation, tunable stability, and relatively mild removal conditions. This guide provides a comprehensive comparison of the most common methods for silyl ether deprotection, supported by experimental data, detailed protocols, and logical workflow diagrams to aid researchers in selecting the optimal strategy for their synthetic challenges.
Relative Stability of Common Silyl Ethers
The choice of deprotection method is intrinsically linked to the stability of the silyl ether . This stability is primarily governed by the steric bulk of the substituents on the silicon atom. A general understanding of the relative lability of common silyl ethers under acidic and basic conditions is crucial for achieving selective deprotection in complex molecules.
The order of stability for commonly used silyl ethers generally follows this trend: TMS < TES < TBDMS < TIPS < TBDPS [1][2]
This trend is particularly pronounced in acidic media, where bulkier groups sterically hinder the approach of a proton to the silicon-oxygen bond.[1]
Comparison of Deprotection Methods
The cleavage of silyl ethers can be broadly categorized into three main approaches: fluoride-based, acidic, and basic conditions. Each method offers distinct advantages in terms of reactivity, selectivity, and compatibility with other functional groups.
Fluoride-Based Deprotection
Fluoride (B91410) ions are the most common and effective reagents for cleaving the strong silicon-oxygen bond, a process driven by the formation of the even stronger silicon-fluoride bond.[3][4] Tetrabutylammonium (B224687) fluoride (TBAF) is the most widely used fluoride source.[3][5]
| Reagent | Typical Conditions | Substrate Scope & Selectivity | Notes |
| TBAF | THF, 0 °C to rt, 1-16 h[1][5] | Broadly effective for most silyl ethers.[5] Can be selective based on steric hindrance and reaction time.[5] | Can be basic, potentially causing issues with base-sensitive functional groups. Addition of acetic acid can buffer the reaction.[4] |
| HF-Pyridine | THF/Pyridine, 0 °C | Excellent for selective deprotection. Can remove primary TBDMS groups in the presence of secondary or more hindered silyl ethers.[6] | Highly toxic and corrosive; requires handling in plastic labware. |
| TAS-F | THF, rt, 1-2 h[5] | Anhydrous fluoride source, useful for sensitive substrates. | Tris(dimethylamino)sulfonium difluorotrimethylsilicate. |
| CsF, KF | MeCN or DMF, often with a phase-transfer catalyst (e.g., 18-crown-6) | Milder alternatives to TBAF. KF in the presence of tetraethylene glycol is reported as a mild and efficient method.[7] | Slower reaction times may be required. |
Acidic Deprotection
Acid-catalyzed hydrolysis is a common method for silyl ether cleavage, particularly for more labile groups like Trimethylsilyl (B98337) (TMS). The rate of cleavage is highly dependent on the steric hindrance around the silicon atom.
| Reagent | Typical Conditions | Substrate Scope & Selectivity | Notes |
| Acetic Acid | AcOH/THF/H₂O (e.g., 4:1:1), rt[6] | Mild conditions, can be very slow but highly selective for labile groups. | Often used for TMS or TES deprotection in the presence of more robust silyl ethers. |
| HCl, H₂SO₄ | Dilute acid in an alcohol or THF | Stronger acids for more stable silyl ethers. | Can be too harsh for acid-sensitive functional groups. |
| CSA, PPTS | MeOH or CH₂Cl₂/MeOH, -20 °C to rt[1][6] | Camphorsulfonic acid (CSA) and Pyridinium p-toluenesulfonate (PPTS) are milder solid acids. Can selectively deprotect primary TBDMS groups.[6] | Reaction rates are sensitive to the solvent system.[6] |
| Acetyl Chloride | Catalytic amount in dry MeOH | Mild and convenient for TBDMS and TBDPS ethers, tolerating various other protecting groups.[8] | Does not lead to acylated or chlorinated byproducts.[8] |
Basic Deprotection
Basic conditions are generally less common for the deprotection of sterically hindered silyl ethers but can be effective for less stable groups or for aryl silyl ethers.
| Reagent | Typical Conditions | Substrate Scope & Selectivity | Notes |
| K₂CO₃, Na₂CO₃ | MeOH or EtOH/H₂O | Mild conditions suitable for TMS ethers. | Not generally effective for TBDMS or other hindered silyl ethers. |
| NaOH, KOH | Aqueous alcohol | Harsher conditions, can cleave more robust silyl ethers. | Limited by the presence of base-labile functional groups like esters. |
| DBU | Aqueous MeCN | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is effective for the chemoselective deprotection of aryl silyl ethers in the presence of alkyl silyl ethers.[9] | Can be used in catalytic amounts. |
Specialized Deprotection Methods
Beyond the three main categories, other methods offer unique selectivity.
| Method | Reagent & Conditions | Substrate Scope & Selectivity | Notes |
| Reductive Cleavage | Wilkinson's catalyst (Rh(PPh₃)₃Cl) / Catecholborane[10] | Selectively deprotects TES ethers in the presence of TBDMS and TIPS ethers.[10] | Mild and efficient, with no aqueous work-up required.[10] |
Experimental Protocols
Fluoride-Mediated Deprotection of a TBDMS Ether using TBAF
Objective: To deprotect a tert-butyldimethylsilyl ether using tetrabutylammonium fluoride.
Procedure:
-
Dissolve the TBDMS-protected alcohol in anhydrous tetrahydrofuran (B95107) (THF) at room temperature under an inert atmosphere.
-
Add a 1.0 M solution of TBAF in THF (1.1 equivalents) dropwise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC). Reaction times can vary from 1 to 16 hours depending on the substrate.[1]
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[1]
Acid-Catalyzed Deprotection of a TBDMS Ether using Acetic Acid
Objective: To selectively deprotect a primary TBDMS ether using acetic acid.
Procedure:
-
Dissolve the silyl ether in a 4:1:1 mixture of acetic acid, THF, and water.[6]
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC. These reactions can be slow.
-
Once the reaction is complete, carefully neutralize the acetic acid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.[1]
Base-Catalyzed Deprotection of a TMS Ether using K₂CO₃
Objective: To deprotect a trimethylsilyl ether under mild basic conditions.
Procedure:
-
Dissolve the TMS-protected alcohol in methanol.
-
Add an excess of potassium carbonate (K₂CO₃).
-
Stir the mixture at room temperature for 1 to 2 hours.[5]
-
Monitor the reaction by TLC.
-
Upon completion, filter off the inorganic salts and concentrate the filtrate.
-
The crude product can then be purified as needed.
Logical Relationships and Workflows
Caption: Relationship between silyl ether stability and deprotection methods.
Caption: General experimental workflow for silyl ether deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 6. Silyl ether - Wikipedia [en.wikipedia.org]
- 7. A mild and efficient method for the selective deprotection of silyl ethers using KF in the presence of tetraethylene glycol - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]
- 9. DBU-Mediated Mild and Chemoselective Deprotection of Aryl Silyl Ethers and Tandem Biaryl Ether Formation [organic-chemistry.org]
- 10. Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (2-Bromoethyl)trimethylsilane: A Step-by-Step Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of (2-Bromoethyl)trimethylsilane (CAS No. 18156-67-7). The following procedures are designed for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this hazardous chemical in a laboratory setting. Adherence to these guidelines is critical for personal safety and environmental protection.
This compound is a flammable and corrosive liquid that can cause severe skin burns and eye damage.[1] It is also water-reactive, and its disposal requires careful and controlled procedures. The primary method of disposal is through an approved hazardous waste management company. However, in-laboratory pretreatment to neutralize its reactivity may be necessary and is a safer practice before collection.
Immediate Safety and Handling
Before beginning any disposal-related procedures, ensure you are in a well-ventilated area, preferably within a chemical fume hood. Always wear appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) | Specification |
| Eye Protection | Chemical splash goggles and a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | Flame-retardant lab coat and closed-toe shoes. |
| Respiratory Protection | Use in a certified chemical fume hood. |
Spill Management
In the event of a small spill, absorb the material with an inert, dry substance such as vermiculite (B1170534) or sand.[1] Do not use combustible materials. Place the absorbent material into a sealed, compatible container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) office immediately.
Step-by-Step Disposal Procedure
This procedure outlines the in-laboratory neutralization of small quantities of this compound through controlled hydrolysis before collection by a certified waste disposal service. This process converts the reactive silane (B1218182) into less hazardous polysiloxanes and hydrogen bromide, which is subsequently neutralized.
Experimental Protocol: Neutralization via Hydrolysis
Objective: To safely neutralize the reactivity of this compound prior to disposal.
Materials:
-
This compound waste
-
An inert, non-polar solvent (e.g., heptane (B126788) or toluene)
-
Deionized water
-
5% Sodium bicarbonate solution
-
Large beaker or flask for reaction
-
Stir plate and magnetic stir bar
-
Ice bath
-
pH paper or pH meter
-
Appropriate hazardous waste container (e.g., high-density polyethylene)
Procedure:
-
Preparation: In a chemical fume hood, place a flask or beaker large enough to hold at least five times the volume of the waste material on a stir plate within an ice bath.
-
Dilution: Dilute the this compound waste with an equal volume of an inert solvent like heptane. This helps to moderate the reaction.
-
Initial Quenching: Begin stirring the diluted waste. Slowly, and in small portions, add isopropanol to the mixture. This is a less vigorous reaction than with water. Monitor for any signs of excessive heat generation or gas evolution. Allow the mixture to stir for at least 30 minutes after the addition is complete.
-
Hydrolysis: While maintaining cooling with the ice bath, very slowly add water dropwise to the mixture. The hydrolysis of this compound will produce hydrogen bromide (HBr), a corrosive gas. This step must be performed slowly to control the exothermic reaction and the rate of gas evolution.
-
Neutralization: Once the hydrolysis is complete and the reaction has subsided, slowly add a 5% sodium bicarbonate solution to the mixture while stirring. Continue adding the bicarbonate solution until the aqueous layer is neutral (pH 6-8), as verified with pH paper or a pH meter. Be cautious as this will generate carbon dioxide gas.
-
Waste Collection: The resulting mixture will likely consist of an organic layer (containing the inert solvent and siloxanes) and an aqueous layer. This entire mixture should be transferred to a clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS office. Halogenated and non-halogenated waste streams should be kept separate.[2]
-
Final Disposal: Seal the waste container and affix a hazardous waste label detailing the contents. Arrange for pickup by your institution's certified hazardous waste disposal service.
Disposal Plan Summary
| Phase | Action | Key Considerations |
| 1. Preparation | Don appropriate PPE. Work in a chemical fume hood. | Safety is paramount. Ensure proper ventilation. |
| 2. In-Lab Treatment | Perform controlled hydrolysis and neutralization. | Go slowly to control the exothermic reaction and gas evolution. |
| 3. Containerization | Transfer the neutralized mixture to a labeled, compatible waste container. | Use a high-density polyethylene (B3416737) container. Do not mix waste streams. |
| 4. Final Disposal | Arrange for collection by a certified hazardous waste management company. | Comply with all local and national regulations. |
Logical Workflow for Disposal Decision
Caption: Decision workflow for the proper disposal of this compound.
References
Personal protective equipment for handling (2-Bromoethyl)trimethylsilane
Essential Safety and Handling Guide for (2-Bromoethyl)trimethylsilane
This guide provides critical safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure the safe and compliant use of this chemical in a laboratory setting.
This compound is a flammable liquid and vapor that can cause severe skin burns and eye damage[1]. Adherence to the safety protocols outlined below is imperative to minimize risk and ensure a safe working environment.
Hazard Identification and Classification
The primary hazards associated with this compound are summarized in the table below.
| Hazard Class | GHS Category | Hazard Statement |
| Flammable liquids | Category 3 | H226: Flammable liquid and vapor[1] |
| Skin corrosion/irritation | Category 1B | H314: Causes severe skin burns and eye damage[1] |
| Serious eye damage/eye irritation | Category 1 | H318: Causes serious eye damage[1] |
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the last line of defense against exposure. The following PPE is mandatory when handling this compound.
| Body Part | Required PPE | Specifications |
| Eyes/Face | Chemical splash goggles and face shield | Goggles must be worn at all times. A face shield should be used in conjunction with goggles when there is a significant risk of splashing[2]. |
| Skin | Chemical-resistant gloves (double-gloving recommended) and a lab coat or chemical-resistant apron | For chemicals with unknown toxicity or special skin hazards, it is recommended to wear a flexible laminate glove under a pair of heavy-duty chemically resistant outer gloves[2]. Clothing should be made of a material that resists penetration by the chemical[3]. |
| Respiratory | Use in a well-ventilated area or with a chemical fume hood | Respiratory protection is required when vapors or aerosols are generated. |
| Feet | Closed-toe shoes | Open-toed shoes, sandals, and other open footwear are prohibited in laboratories[2]. |
Operational Plan: Step-by-Step Handling Procedure
The following workflow outlines the necessary steps for safely handling this compound in a laboratory setting.
Emergency Procedures
In the event of an exposure or spill, immediate action is crucial.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
| Spill | Evacuate the area. Remove all sources of ignition. Ventilate the area. Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.[1] |
Disposal Plan
Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
All waste contaminated with this compound must be considered hazardous waste.
Disposal Guidelines:
-
Do not dispose of this compound down the drain or with regular trash[1].
-
All waste must be collected in properly labeled, sealed containers.
-
Dispose of contents and containers in accordance with local, state, and federal regulations at an approved waste disposal plant[1].
-
Handle empty containers with care as they may retain product residue and vapors[3].
By adhering to these safety and handling protocols, you can significantly mitigate the risks associated with the use of this compound and ensure a safer laboratory environment for all personnel. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) before handling any chemical.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
